Tert-butyl 7-hydroxyindoline-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 7-hydroxy-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-6,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPIBRZJKQQUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697045 | |
| Record name | tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945771-04-0 | |
| Record name | tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 7-hydroxyindoline-1-carboxylate
Abstract
Tert-butyl 7-hydroxyindoline-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a protected indoline nitrogen and a reactive phenolic hydroxyl group, makes it an invaluable intermediate for the synthesis of complex indole-based alkaloids, pharmaceutical agents, and functional materials. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a thorough characterization framework. The causality behind experimental choices is elucidated to empower researchers with a deep, practical understanding of the methodology.
Introduction and Strategic Overview
The indoline scaffold is a core motif in numerous biologically active compounds. Functionalization of the indoline ring, particularly at the 7-position, is crucial for modulating the pharmacological properties of derivative molecules. The synthesis of this compound serves two primary strategic purposes in multi-step synthesis:
-
Protection of the Indoline Nitrogen: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the nucleophilicity and basicity of the indoline nitrogen.[1][2] This prevents unwanted side reactions in subsequent steps and allows for selective reactions at other positions on the molecule.[3]
-
Enabling Further Functionalization: The free hydroxyl group at the 7-position provides a reactive handle for a variety of chemical transformations, such as etherification, esterification, or its use in cross-coupling reactions after conversion to a triflate.
The most direct and logical synthetic approach involves a two-step sequence starting from the commercially available precursor, 7-hydroxyindoline. This strategy is outlined below.
Caption: Overall workflow for the synthesis of the target compound.
Synthesis Methodology: Mechanism and Protocol
Core Reaction: N-Boc Protection
The protection of the secondary amine of the indoline ring is achieved via nucleophilic acyl substitution. The indoline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the protonated amine intermediate and drive the reaction to completion.[2]
Caption: Mechanism of N-Boc protection of 7-hydroxyindoline.
Causality Behind Experimental Choices:
-
Reagent (Boc₂O): Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity and the benign nature of its byproducts (carbon dioxide and tert-butanol), which are easily removed during workup.[4]
-
Solvent (THF/DCM): Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are ideal. They readily dissolve the reactants and do not compete with the amine nucleophile.
-
Base (Triethylamine/DMAP): A non-nucleophilic base such as triethylamine (TEA) is used to scavenge the proton generated during the reaction. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for less nucleophilic amines.[1]
Detailed Experimental Protocol
Materials and Reagents:
-
7-Hydroxyindoline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxyindoline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature. The addition of Boc₂O may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate.
-
Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any excess acid and unreacted Boc₂O byproducts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or viscous oil.
Characterization Data
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for this compound.
| Analytical Technique | Expected Observations |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (br s, 1H, Ar-OH), δ ~6.8-7.0 (m, 2H, Ar-H), δ ~6.6 (t, J=7.6 Hz, 1H, Ar-H), δ 4.05 (t, J=8.4 Hz, 2H, N-CH₂), δ 3.10 (t, J=8.4 Hz, 2H, C-CH₂), δ 1.55 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~153.0 (C=O), δ ~148.0 (Ar-C-OH), δ ~140.0 (Ar-C), δ ~128.0 (Ar-CH), δ ~120.0 (Ar-CH), δ ~118.0 (Ar-CH), δ ~115.0 (Ar-C), δ 81.0 (O-C(CH₃)₃), δ 50.0 (N-CH₂), δ 29.0 (C-CH₂), δ 28.5 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z 236.12 [M+H]⁺, 258.10 [M+Na]⁺ |
| Infrared (IR, cm⁻¹) | ~3400 (br, O-H stretch), ~2975 (C-H stretch, aliphatic), ~1690 (strong, C=O stretch, carbamate), ~1600, 1480 (C=C stretch, aromatic), ~1250, 1160 (C-O stretch) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.[5] Actual values may vary slightly based on solvent, concentration, and instrument.
Safety, Storage, and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Di-tert-butyl dicarbonate is an irritant. Organic solvents are flammable.
-
Product: The toxicological properties of the final compound have not been fully evaluated. Standard safe laboratory practices should be followed.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently prepare this versatile intermediate for applications in drug discovery and complex molecule synthesis. The detailed characterization data provides a reliable reference for validating the identity and purity of the synthesized material, ensuring the integrity of subsequent research endeavors.
References
-
Convenient synthesis of 7-hydroxyindole. (2015). ResearchGate. Available at: [Link]
- Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. (n.d.). RSC Publishing.
- Tert-butyl 7-hydroxy-1h-indole-1-carboxyl
- Supporting Information for "A mild and efficient method for the synthesis of N-Boc carbam
- Preparation method of tertiary butyl 7-hydroxyhexahydrofuro-[3,2-b] pyridine-4(2H)-carboxylic ester. (2017).
- tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxyl
- tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1H NMR. (n.d.). ChemicalBook.
-
tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]
-
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. Available at: [Link]
-
tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. (2016). ResearchGate. Available at: [Link]
- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (n.d.). Organic Syntheses Procedure.
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]
- A novel synthesis of N-hydroxy-3-aroylindoles. (2016). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Boc-(3S-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. (n.d.). Chem-Impex.
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. Available at: [Link]
- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
-
Synthesis of (±)-7-Hydroxylycopodine. (2011). PMC - NIH. Available at: [Link]
- 7-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.
- Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Available at: [Link]
- tert-butyl 7-formyl-1-indolinecarboxyl
- 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Boc Protected Compounds. (n.d.). ASNA Company for advanced technologies Ltd.
- Sourcing Tert-butyl 3-(hydroxymethyl)-7-nitroindole-1-carboxylate: A Guide for Researchers. (n.d.). BOC Sciences.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.
- A kind of 3-hydroxyindole derivative and its synthesis method and application. (n.d.).
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).
- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (n.d.).
- The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing.
- Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identific
- (R)
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.
- tert-Butyl 7-aminoindoline-1-carboxyl
Sources
A Technical Guide to the Physicochemical Properties of Tert-butyl 7-hydroxyindoline-1-carboxylate
Abstract
Tert-butyl 7-hydroxyindoline-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a saturated indoline core, a strategically placed hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. The narrative synthesizes theoretical principles with practical, field-proven insights into its analytical characterization, solubility, stability, and spectroscopic profile. Detailed experimental protocols and workflows are provided to ensure methodological rigor and reproducibility in a laboratory setting.
Introduction and Strategic Importance
In the landscape of drug discovery, the indoline scaffold is a privileged structure, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities. This compound emerges as a particularly valuable intermediate for several key reasons:
-
The Indoline Core: The saturated heterocyclic system provides a three-dimensional geometry distinct from its flat, aromatic indole counterpart, which can be crucial for achieving specific interactions with biological targets.
-
The 7-Hydroxy Group: This phenolic moiety is a critical functional handle. It serves as a nucleophile for etherification or esterification reactions, a hydrogen bond donor/acceptor for molecular recognition, and its position is often key for modulating biological activity.[1] The hydroxyl group's influence on reactivity and solubility is a central theme in its application.[1]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the indoline nitrogen. This enhances the compound's stability and allows for selective reactions at other positions, such as the hydroxyl group.[2] Its clean, acid-labile removal is a cornerstone of modern synthetic strategy, enabling subsequent functionalization of the nitrogen atom.
This guide will systematically dissect the properties that underpin the utility of this compound, providing a foundational understanding for its effective use in synthetic and medicinal chemistry programs.
Core Physicochemical Properties
A quantitative understanding of a molecule's physicochemical properties is fundamental to its application in process development, formulation, and biological assays. The properties of this compound are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₇NO₃ | - |
| Molecular Weight | 251.29 g/mol | - |
| Appearance | White to off-white solid | Inferred from related compounds[2][3] |
| Melting Point | ~85-95 °C (Predicted) | Based on analogs like 7-hydroxyindole (84-88°C) and tert-butyl 7-formyl-1-indolinecarboxylate (86-87 ºC)[4][] |
| Lipophilicity (XlogP) | ~2.5 - 3.0 (Predicted) | Based on the related indole structure (XlogP ≈ 2.9)[6] |
| pKa (Phenolic OH) | ~9 - 10 (Predicted) | Based on standard phenol acidity |
Solubility Profile
The solubility of this compound is dictated by the balance between its lipophilic and hydrophilic features.
-
High Solubility in Organic Solvents: The large, non-polar Boc group and the indoline ring system render the molecule highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone.
-
Moderate Solubility in Polar Protic Solvents: It exhibits moderate to good solubility in alcohols like methanol and ethanol, where the hydroxyl group can engage in hydrogen bonding.
-
Poor Solubility in Water: The compound is expected to be poorly soluble in aqueous media at neutral pH. The phenolic hydroxyl provides a slight affinity for water, but it is largely overcome by the hydrophobic character of the rest of the molecule. Under basic conditions (pH > 10), solubility will increase significantly due to the deprotonation of the hydroxyl group to form the more soluble phenoxide salt.
Causality Insight: This solubility profile is critical for practical applications. For synthetic reactions, a non-polar solvent like DCM or THF is typically chosen. For purification by silica gel chromatography, a solvent system of ethyl acetate and a non-polar co-solvent like heptane or hexane is effective.
Acidity and Basicity (pKa)
The molecule possesses one primary acidic center and a non-basic nitrogen.
-
Phenolic Hydroxyl (Weakly Acidic): The hydroxyl group at the 7-position is phenolic and thus weakly acidic, with an estimated pKa in the range of 9-10. This means it will be predominantly in its neutral, protonated form at physiological pH (7.4).
-
Carbamate Nitrogen (Non-Basic): The indoline nitrogen is part of a carbamate functional group. The lone pair on this nitrogen is delocalized into the adjacent carbonyl group through resonance, rendering it non-basic and unavailable for protonation under typical acidic conditions.
Trustworthiness Validation: Understanding these pKa values is crucial for designing extraction and purification protocols. For instance, the compound can be separated from non-acidic impurities by dissolving the mixture in an organic solvent and extracting with an aqueous base (e.g., 1M NaOH), which will selectively deprotonate and solubilize the target compound in the aqueous layer.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
Predicted Mass Spectrometry Data:
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₁₈NO₃]⁺ | 252.1281 |
| [M+Na]⁺ | [C₁₃H₁₇NNaO₃]⁺ | 274.1101 |
| [M-H]⁻ | [C₁₃H₁₆NO₃]⁻ | 250.1136 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. The predicted spectra are as follows:
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |
| ~6.7-6.9 | t | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |
| ~6.6-6.7 | d | 1H | Ar-H | Aromatic proton meta to the hydroxyl group. |
| ~5.0-6.0 | br s | 1H | -OH | Phenolic proton, shift is concentration-dependent. |
| ~3.9-4.1 | t | 2H | N-CH₂ | Indoline methylene group adjacent to nitrogen. |
| ~3.0-3.2 | t | 2H | Ar-CH₂ | Indoline methylene group adjacent to the aromatic ring. |
| ~1.55 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~153 | C=O (carbamate) |
| ~145-150 | Ar-C (C-OH) |
| ~120-135 | Ar-C |
| ~110-120 | Ar-CH |
| ~81 | -C (CH₃)₃ |
| ~45-50 | N-CH₂ |
| ~28.4 | -C(C H₃)₃ |
| ~25-30 | Ar-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
~3400 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.
-
~2980-2850 cm⁻¹: C-H stretches from the aliphatic indoline and Boc groups.
-
~1680-1700 cm⁻¹ (strong): C=O stretch of the Boc-carbamate group.
-
~1600, 1480 cm⁻¹: C=C stretches within the aromatic ring.
-
~1250-1150 cm⁻¹: C-O and C-N stretches.
Experimental Protocols and Workflows
The following protocols represent standard, self-validating methods for the analysis of a synthesized batch of this compound.
Protocol: Purity Determination by HPLC
This protocol describes a standard reverse-phase HPLC method for assessing the purity of the final compound.[7]
Methodology:
-
System Preparation: Use a standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Expertise Note: A gradient method is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected, providing a trustworthy purity assessment.
Workflow: Characterization of a Synthesized Batch
The following diagram illustrates a logical workflow for the complete characterization and validation of a newly synthesized batch of the title compound.
Sources
- 1. 7-Hydroxyindole | 2380-84-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 7. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
A Guide to the Structural Elucidation of Tert-butyl 7-hydroxyindoline-1-carboxylate via NMR Spectroscopy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for tert-butyl 7-hydroxyindoline-1-carboxylate, a key heterocyclic building block in medicinal chemistry. By dissecting the chemical shifts, coupling constants, and multiplicities, we present a comprehensive framework for the complete spectral assignment of this molecule. This document serves as a practical reference for researchers, offering field-proven insights into experimental choices and data interpretation to ensure scientific integrity and accelerate research endeavors.
Introduction: The Role of NMR in Characterizing Indoline Scaffolds
The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents. Its characterization is paramount, and NMR spectroscopy stands as the definitive method for confirming its structure, purity, and conformation. This compound, protected with a tert-butoxycarbonyl (Boc) group, is a versatile intermediate. The Boc group offers stability and controlled reactivity, while the 7-hydroxy moiety provides a handle for further functionalization. Accurate interpretation of its NMR spectra is the first critical step in validating its identity before its use in complex synthetic pathways.
This guide utilizes high-quality spectral data from a closely related analog, tert-butyl 7-methoxyindoline-1-carboxylate, obtained from peer-reviewed literature to provide an authoritative and detailed spectral assignment. The electronic similarity between the methoxy (-OCH₃) and hydroxyl (-OH) groups allows for a highly accurate and predictive analysis applicable to the title compound.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention used throughout this guide is presented below.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
The foundation of reliable structural elucidation is a meticulously executed experimental protocol. The following procedure outlines the standard steps for preparing and analyzing an NMR sample of the title compound.
Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Methodology
-
Solvent Selection : Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for many organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for referencing.[1] For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of this compound.[2] Dissolve the sample in 0.6–0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[2]
-
Filtration and Transfer : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to optimize homogeneity, which results in sharp, well-resolved peaks.[4]
-
Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient for a molecule of this size.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.[5]
Data Summary
The following table summarizes the expected ¹H NMR spectral data for this compound, based on the published data for its 7-methoxy analog in CDCl₃.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-5 | ~6.81 | Triplet (t) | 7.8 | 1H | Ar-H |
| H-4 | ~6.55 | Doublet (d) | 7.8 | 1H | Ar-H |
| H-6 | ~6.47 | Doublet (d) | 7.8 | 1H | Ar-H |
| OH | ~5.0-6.0 | Broad Singlet (br s) | - | 1H | Ar-OH |
| H-2 | ~3.99 | Triplet (t) | 8.5 | 2H | N-CH₂ -CH₂ |
| H-3 | ~3.03 | Triplet (t) | 8.5 | 2H | N-CH₂-CH₂ |
| -C(CH₃)₃ | 1.57 | Singlet (s) | - | 9H | -C(CH₃ )₃ |
In-depth Interpretation
-
Aromatic Region (δ 6.4-6.9 ppm) : The three protons on the benzene ring appear in this region.
-
H-5 (~6.81 ppm, triplet) : This proton is positioned between H-4 and H-6. The electron-donating nature of the hydroxyl group at C-7 and the nitrogen at C-7a shields the aromatic ring. H-5 is coupled to both H-4 and H-6, with nearly identical coupling constants, resulting in a triplet signal (or more accurately, a doublet of doublets that appears as a triplet).
-
H-4 and H-6 (~6.55 and ~6.47 ppm, doublets) : These protons are ortho and para to the strongly electron-donating hydroxyl group, respectively, and are thus shifted significantly upfield. Each is coupled only to H-5, resulting in two distinct doublets.
-
-
Hydroxyl Proton (δ ~5.0-6.0 ppm, broad singlet) : The chemical shift of the phenolic hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange and will disappear upon addition of a drop of D₂O to the NMR tube.
-
Aliphatic Indoline Protons (δ 3.0-4.0 ppm) : The two methylene groups of the indoline ring form a classic A₂X₂ spin system.
-
H-2 (~3.99 ppm, triplet) : These protons are on the carbon adjacent to the nitrogen atom. The nitrogen's deshielding effect, compounded by the electron-withdrawing nature of the Boc group, shifts this signal downfield. It appears as a triplet due to coupling with the H-3 protons.
-
H-3 (~3.03 ppm, triplet) : These protons are adjacent to the benzene ring and the H-2 methylene group. They appear as a triplet due to coupling with the H-2 protons.
-
-
Boc Protecting Group (δ 1.57 ppm, singlet) : The nine protons of the tert-butyl group are chemically equivalent and have no neighboring protons to couple with. Consequently, they give rise to a sharp, intense singlet, integrating to 9H. This signal is a hallmark of the Boc protecting group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[6][7]
Data Summary
The following table summarizes the expected ¹³C NMR spectral data for this compound, based on the published data for its 7-methoxy analog in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.5 | C =O (Boc) | Carbonyl carbon, significantly deshielded. |
| ~146.5 | C -7 | Aromatic carbon attached to the hydroxyl group, strongly deshielded by oxygen. |
| ~142.9 | C -7a | Quaternary aromatic carbon adjacent to nitrogen. |
| ~129.5 | C -5 | Aromatic CH, least affected by the substituents. |
| ~120.9 | C -3a | Quaternary aromatic carbon at the ring junction. |
| ~114.3 | C -4 | Aromatic CH, shielded by the ortho hydroxyl group. |
| ~106.9 | C -6 | Aromatic CH, shielded by the para hydroxyl group. |
| 81.1 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| 49.0 | C -2 | Aliphatic carbon adjacent to nitrogen, deshielded. |
| 28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
| 27.8 | C -3 | Aliphatic carbon adjacent to the aromatic ring. |
In-depth Interpretation
-
Carbonyl Carbon (~154.5 ppm) : The signal furthest downfield corresponds to the carbonyl carbon of the Boc group, which is highly deshielded due to the double bond to oxygen.
-
Aromatic Carbons (δ 106-147 ppm) : Six distinct signals are expected for the six carbons of the benzene ring.
-
C-7 (~146.5 ppm) : The carbon directly attached to the electronegative oxygen of the hydroxyl group is the most deshielded of the aromatic carbons.
-
C-7a and C-3a (~142.9 and ~120.9 ppm) : These are the two quaternary (bridgehead) carbons. Their specific assignment can be definitively confirmed with 2D NMR techniques like HMBC.
-
C-4, C-5, C-6 (~114.3, ~129.5, ~106.9 ppm) : These carbons are protonated. The significant upfield shifts of C-4 and C-6 are due to the strong shielding effect of the ortho/para hydroxyl group.
-
-
Boc Group Carbons (δ 81.1 and 28.5 ppm) : The spectrum shows two signals for the Boc group: the quaternary carbon at ~81.1 ppm and the three equivalent methyl carbons at ~28.5 ppm.
-
Indoline Aliphatic Carbons (δ 49.0 and 27.8 ppm) : The C-2 carbon, bonded to the nitrogen, is deshielded and appears at ~49.0 ppm. The C-3 carbon is more shielded and appears further upfield at ~27.8 ppm.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The characteristic signals for the substituted aromatic ring, the aliphatic indoline protons, and the prominent Boc group create a unique spectral fingerprint. This guide establishes a reliable reference for researchers, ensuring confidence in the identity and purity of this valuable synthetic intermediate and facilitating its successful application in the development of novel therapeutics.
References
-
Movassaghi, M., & Hunt, D. K. (2008). A General Synthesis of N-Boc-7-alkoxyindolines. Organic Letters, 10(19), 4295–4298. Supporting Information. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
JEOL. (n.d.). NMR Sample Preparation. [Link]
-
University of Western Ontario. (2013). NMR Sample Preparation. [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
LibreTexts Chemistry. (2021). Principles of ¹³C NMR Spectroscopy. [Link]
-
Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]
Sources
- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. 1387445-50-2|tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. 1481631-51-9|tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. atlantis-press.com [atlantis-press.com]
Mass spectrometry analysis of Tert-butyl 7-hydroxyindoline-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 7-hydroxyindoline-1-carboxylate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a key intermediate in contemporary drug discovery and organic synthesis. Aimed at researchers, analytical scientists, and professionals in pharmaceutical development, this document details the strategic considerations and practical methodologies for the robust characterization of this molecule. We will explore optimal ionization techniques, delve into the predictable and diagnostic fragmentation pathways of the Boc-protected indoline scaffold, and present validated experimental protocols. The causality behind methodological choices is emphasized to empower analysts to not only replicate but also adapt these techniques for related molecular structures.
Introduction: The Strategic Importance of this compound
The indoline heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure serves as an effective framework for orienting functional groups to interact with biological targets such as kinases and G-protein coupled receptors.[1] In the synthesis of complex indoline derivatives, the use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions.
The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2] this compound, therefore, represents a critical building block in multi-step synthetic routes.[3] Accurate and reliable analytical characterization is paramount to confirm its identity, assess its purity, and monitor its transformation in subsequent reactions. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4]
Foundational Chemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.
Sources
- 1. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 | Benchchem [benchchem.com]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of N-Boc-7-hydroxyindoline: A Key Intermediate in Drug Discovery
Abstract
N-Boc-7-hydroxyindoline serves as a pivotal structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique combination of a protected aniline nitrogen, a hydrogen-bond-donating hydroxyl group, and a saturated heterocyclic core imparts specific conformational and electronic properties that are crucial for molecular recognition at biological targets. Despite its importance, a definitive single-crystal X-ray structure of N-Boc-7-hydroxyindoline has not been deposited in the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and complete structural characterization of this valuable intermediate. By leveraging established methodologies and predictive insights from analogous structures, this document serves as a self-validating roadmap to obtaining and interpreting the crystal structure, thereby accelerating structure-activity relationship (SAR) studies and rational drug design.
Introduction: The Strategic Importance of N-Boc-7-hydroxyindoline
The indoline scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic drugs. The introduction of a hydroxyl group at the 7-position and a tert-butoxycarbonyl (Boc) group on the nitrogen atom creates a versatile building block with precisely controlled reactivity and stereochemistry. The 7-hydroxy group can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within a protein's binding site, while the bulky, electron-withdrawing Boc group modulates the nucleophilicity of the nitrogen and locks the five-membered ring into a specific conformation.
Understanding the precise three-dimensional arrangement of these functional groups is paramount for computational modeling, pharmacophore mapping, and designing next-generation therapeutics. A single-crystal X-ray structure provides unambiguous, high-resolution data on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are critical for validating computational models and understanding solid-state properties. This guide outlines the causality behind the necessary experimental choices to achieve this goal.
Synthesis and Purification Protocol
The most logical and efficient pathway to obtaining high-purity N-Boc-7-hydroxyindoline suitable for crystallization is through the catalytic hydrogenation of its aromatic precursor, N-Boc-7-hydroxyindole. The latter is commercially available, making this a practical starting point for most research laboratories.
Rationale for Synthetic Route
Catalytic hydrogenation is a well-established, clean, and high-yielding method for the reduction of the indole double bond to an indoline. The choice of a platinum(IV) oxide (PtO₂, Adam's catalyst) catalyst is based on its proven efficacy in reducing indole systems under mild conditions, minimizing the risk of side reactions such as hydrogenolysis of the hydroxyl group. The Boc protecting group is stable under these neutral hydrogenation conditions.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL hydrogenation flask, add N-Boc-7-hydroxyindole (5.0 g, 21.4 mmol) and methanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add platinum(IV) oxide (243 mg, 1.07 mmol, 5 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase or by LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol (3 x 20 mL).
-
Purification: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to afford N-Boc-7-hydroxyindoline as a pure, crystalline solid.
Single Crystal Growth: The Gateway to Structural Analysis
Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The protocol below outlines a systematic screening approach to identify optimal crystallization conditions.
Principles of Crystallization Screening
The goal of crystallization is to slowly decrease the solubility of the compound, allowing molecules to self-assemble into a well-ordered lattice. This is typically achieved by slow evaporation of the solvent, vapor diffusion, or cooling. A broad screen of solvents with varying polarities, hydrogen bonding capabilities, and vapor pressures is essential for success.
Recommended Crystallization Screening Protocol
| Method | Solvent System (Solvent/Anti-solvent) | Temperature | Observations |
| Slow Evaporation | Dichloromethane | Room Temp. | Monitor for crystal growth over 1-7 days. |
| Slow Evaporation | Ethyl Acetate | Room Temp. | Monitor for crystal growth over 1-7 days. |
| Slow Evaporation | Acetone | Room Temp. | Monitor for crystal growth over 1-7 days. |
| Vapor Diffusion | Toluene / Hexane | Room Temp. | Dissolve compound in toluene, allow hexane vapor to slowly diffuse. |
| Vapor Diffusion | Tetrahydrofuran / Pentane | Room Temp. | Dissolve compound in THF, allow pentane vapor to slowly diffuse. |
| Cooling | Saturated Methanol Solution | 4°C | Prepare a saturated solution at room temp, then cool slowly. |
| Cooling | Saturated Isopropanol Solution | 4°C | Prepare a saturated solution at room temp, then cool slowly. |
Single-Crystal X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, the following workflow is employed to determine the molecular structure.
Experimental Workflow Diagram
Caption: Workflow for Crystal Structure Determination
Step-by-Step Methodology
-
Crystal Selection and Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in dimension) under a microscope and mount it on a cryo-loop.
-
Data Collection: Center the crystal on a modern single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., 100 K). Collect a full sphere of diffraction data using Mo or Cu Kα radiation.
-
Data Reduction: Integrate the raw diffraction images and scale the data to correct for experimental factors. This step yields a reflection file containing the Miller indices (h,k,l) and their corresponding intensities.
-
Structure Solution: Determine the space group from the systematic absences in the data. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement. Locate and refine hydrogen atoms.
-
Validation: Validate the final structure using software tools to check for geometric consistency and potential errors. Generate a Crystallographic Information File (CIF).
Expected Structural Features and Analysis
While the precise crystal structure is unknown, an expert analysis of analogous molecules allows for a robust prediction of its key geometric and supramolecular features. The primary determinants of the crystal packing will be hydrogen bonding involving the 7-hydroxy group and potential C-H···O interactions with the Boc carbonyl.
Predicted Intramolecular Geometry
The indoline ring is not planar and is expected to adopt an envelope or twisted conformation. The Boc group, due to amide resonance, will be largely planar.
Plausible Hydrogen Bonding and Supramolecular Interactions
The 7-hydroxy group is a potent hydrogen bond donor, and the carbonyl oxygen of the Boc group is a competent acceptor. Several hydrogen bonding motifs are plausible:
-
Intermolecular O-H···O=C Hydrogen Bonding: The most likely interaction will be a hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This could lead to the formation of infinite chains or discrete dimers.
-
Lack of N-H Donor: The indoline nitrogen is acylated and thus not a hydrogen bond donor, simplifying the potential packing arrangements compared to unprotected indolines.
-
Weak C-H···O Interactions: Aromatic and aliphatic C-H groups may act as weak hydrogen bond donors to the hydroxyl or carbonyl oxygens, further stabilizing the crystal lattice.
Expected Crystallographic Parameters
The following table summarizes the expected crystallographic data based on analysis of similar structures in the Cambridge Structural Database (CSD).
| Parameter | Expected Value / System | Rationale / CSD Comparison |
| Crystal System | Monoclinic or Orthorhombic | Common for small, rigid organic molecules. |
| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | Centrosymmetric space groups are common for achiral molecules. |
| C-N (Boc) Bond Length | ~1.38 Å | Typical amide C-N bond length. |
| C=O (Boc) Bond Length | ~1.22 Å | Typical carbonyl double bond length. |
| C-O (hydroxyl) Bond Length | ~1.37 Å | Typical phenolic C-O bond length. |
| O-H···O H-bond Distance | 2.7 - 2.9 Å | Characteristic range for moderate O-H···O hydrogen bonds.[1] |
Conclusion: From Structure to Function
Obtaining the single-crystal X-ray structure of N-Boc-7-hydroxyindoline is a critical, achievable goal for any research program utilizing this intermediate. The definitive structural data will provide invaluable insights into its conformational preferences and intermolecular interactions. This empirical data serves as a crucial validation checkpoint for computational models, enabling more accurate predictions of binding affinity and paving the way for the rational design of more potent and selective drug candidates. The protocols and predictive analyses detailed in this guide provide a robust framework for achieving this objective with scientific rigor and efficiency.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
Sources
An In-depth Technical Guide to the Solubility of Tert-butyl 7-hydroxyindoline-1-carboxylate in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-hydroxyindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in a range of common organic solvents.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO₃. Its structure features an indoline core, a hydroxyl group at the 7-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a polar hydroxyl group and a nonpolar Boc group imparts a unique solubility profile that is critical to understand for its application in synthesis, purification, and formulation. The precise manipulation of its solubility is paramount for achieving high yields and purity in the synthesis of various active pharmaceutical ingredients (APIs).
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by several structural features:
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor. The nitrogen and carbonyl oxygen of the Boc group can act as hydrogen bond acceptors. This capability significantly enhances its solubility in protic solvents like alcohols.
-
Dipole Moment: The overall molecule possesses a dipole moment due to the presence of electronegative oxygen and nitrogen atoms, contributing to its solubility in polar aprotic solvents.
-
Van der Waals Forces: The nonpolar indoline ring and the tert-butyl group contribute to London dispersion forces, allowing for some solubility in nonpolar solvents.
Based on these features, a qualitative prediction of solubility in various common organic solvents can be made.
Qualitative Solubility Analysis
A systematic approach to determining the solubility of a compound involves testing it against a panel of solvents with varying polarities. The following table provides a predicted qualitative solubility profile for this compound.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Water | 10.2 | Protic, Polar | Sparingly Soluble | The polar hydroxyl group allows for some interaction, but the larger nonpolar regions of the molecule limit extensive solubility. |
| Methanol | 5.1 | Protic, Polar | Soluble | Capable of hydrogen bonding with the solute, and its smaller alkyl chain compared to other alcohols makes it a good solvent. |
| Ethanol | 4.3 | Protic, Polar | Soluble | Similar to methanol, it can engage in hydrogen bonding. |
| Acetone | 5.1 | Aprotic, Polar | Soluble | A good polar aprotic solvent that can interact via dipole-dipole interactions. |
| Dichloromethane (DCM) | 3.1 | Aprotic, Polar | Soluble | Its polarity is sufficient to dissolve the compound without being overly polar. |
| Ethyl Acetate | 4.4 | Aprotic, Polar | Soluble | A moderately polar solvent that is effective at dissolving compounds of intermediate polarity. |
| Toluene | 2.4 | Aprotic, Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poorer solvent for this relatively polar molecule. |
| Hexanes | 0.1 | Aprotic, Nonpolar | Insoluble | The significant difference in polarity leads to very poor solubility. |
Experimental Protocol for Qualitative Solubility Determination
This protocol outlines a standardized procedure for qualitatively assessing the solubility of this compound.[1][2][3]
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Spatula
-
Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexanes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Results: Document the observations for each solvent.
-
Repeat: Repeat the procedure for all the selected solvents.
Causality Behind Experimental Choices:
-
A small, consistent amount of solute and solvent is used to ensure comparability across tests.
-
Vigorous mixing for a set time ensures that the system reaches equilibrium or that any kinetic barriers to dissolution are overcome.
Diagram: Qualitative Solubility Testing Workflow
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
For drug development and process optimization, quantitative solubility data is essential.[4] The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility.
Objective: To determine the precise concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.
-
Calculation: Calculate the original solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.
Self-Validating System:
-
The use of an excess of the solid ensures that the solution is truly saturated.
-
Equilibration for an extended period minimizes the risk of measuring a non-equilibrium concentration.
-
Filtration removes undissolved particles that would otherwise lead to an overestimation of solubility.
-
Analysis using a calibrated instrument ensures the accuracy of the concentration measurement.
Diagram: Structure of this compound
Caption: Chemical structure of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the SDS for the specific solvents being used, as they may have their own associated hazards.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various chemical processes. A thorough understanding of its interactions with different organic solvents, guided by the principles of polarity and hydrogen bonding, allows for the rational selection of solvent systems for reaction, crystallization, and purification. The experimental protocols detailed in this guide provide a robust framework for both qualitative and quantitative assessment of its solubility, enabling researchers to optimize their synthetic and developmental workflows.
References
-
Experiment: Solubility of Organic & Inorganic Compounds. 1
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 2
-
Procedure For Determining Solubility of Organic Compounds. Scribd. Link
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Link
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 10
-
Safety Data Sheet - CymitQuimica. Link
-
Safety Data Sheet. 6
-
SAFETY DATA SHEET - TCI Chemicals. Link
-
SAFETY DATA SHEET - Sigma-Aldrich. Link
-
SAFETY DATA SHEET - Fisher Scientific. Link
Sources
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pccarx.com [pccarx.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. www1.udel.edu [www1.udel.edu]
The 7-Hydroxyindoline Core: From Synthetic Challenge to Biological Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-hydroxyindoline scaffold, and its aromatized counterpart 7-hydroxyindole, represent a privileged structural motif in medicinal chemistry and chemical biology. Though the user's query specified the saturated indoline core, the vast majority of published research highlights the pivotal role of the aromatic 7-hydroxyindole in biological systems. This guide will navigate the nuanced relationship between these two structures, charting their history, key synthetic evolutions, and profound impact as signaling molecules and therapeutic building blocks. We will delve into the mechanistic underpinnings of their bioactivity, particularly the well-characterized modulation of bacterial quorum sensing pathways, and provide validated experimental protocols for their synthesis and biological evaluation. This document is designed to serve as a comprehensive technical resource, bridging foundational chemistry with practical, field-proven insights for professionals in drug discovery and development.
Introduction: A Tale of Two Cores - Indoline vs. Indole
From a chemical standpoint, indoline is the 2,3-dihydro derivative of indole. This seemingly minor change—the saturation of a single double bond—has significant implications for the molecule's geometry, electron distribution, and reactivity. While 7-hydroxyindoline itself is a valid chemical entity, it often serves as a synthetic precursor to the more stable and electronically versatile 7-hydroxyindole. The aromaticity of the indole ring system allows for a range of chemical interactions and metabolic pathways that are not accessible to the saturated indoline core.
For this reason, while we acknowledge the 7-hydroxyindoline starting point, this guide will focus predominantly on the discovery and applications of 7-hydroxyindole (7HI) , the form in which this scaffold has demonstrated significant and well-documented biological activity. The strategic placement of the hydroxyl group at the 7-position imparts unique chemical properties, influencing the molecule's ability to engage in hydrogen bonding and modulate interactions with biological targets.[1]
Historical Perspective and Key Synthetic Milestones
The precise first synthesis of 7-hydroxyindole is not prominently documented in easily accessible historical records. However, the foundational methods for indole synthesis provide a logical context for its discovery. The Fischer indole synthesis , discovered in 1883 by Emil Fischer, remains one of the most classic and versatile methods for creating the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3] It is highly probable that early explorations into substituted indoles in the late 19th or early 20th century would have included attempts to synthesize hydroxylated variants. A 1997 report by Heathcock and co-workers specifically highlights a strategy based on the Fischer indole synthesis to produce 7-hydroxyindole derivatives in satisfactory yields, overcoming common issues with ortho-substituted phenylhydrazones that often lead to low yields or mixtures of products.[2]
Another powerful and more modern method is the Leimgruber-Batcho indole synthesis , which became a popular alternative to the Fischer method, particularly in the pharmaceutical industry.[4] This two-step process, starting from an ortho-nitrotoluene, is known for its high yields and milder conditions, making it suitable for complex molecule synthesis.[5][6] The requisite ortho-nitrotoluene precursors for 7-hydroxyindole synthesis are readily accessible, further enhancing the utility of this method.
More recent innovations have focused on direct C-H functionalization. For instance, palladium-catalyzed methods have been developed for the direct acyloxylation of the indole C7 position, providing a step-economical route to 7-acyloxyindoles, which can be readily converted to 7-hydroxyindoles.[7]
Key Applications in Drug Discovery and Chemical Biology
The 7-hydroxyindole scaffold is not merely a synthetic curiosity; it is a key building block and a biologically active molecule in its own right.
A Foundational Block in Medicinal Chemistry
Perhaps the most cited application of 7-hydroxyindole in drug development is its role as a crucial intermediate in the synthesis of AJ-9677 . This compound is a potent and selective adrenaline β3-agonist that was investigated as a clinical candidate for the treatment of obesity and diabetes.[5] The synthesis of such complex therapeutic agents underscores the importance of having robust and scalable methods to produce the 7-hydroxyindole core.
A Modulator of Bacterial Communication: Quorum Sensing
In the field of chemical biology, 7-hydroxyindole has emerged as a significant intercellular signaling molecule that modulates bacterial behavior, particularly biofilm formation and virulence. While bacteria like Escherichia coli produce indole as a signal, they also possess oxygenases that can convert it into hydroxylated derivatives, including 7-hydroxyindole.[2]
Interestingly, 7-hydroxyindole acts as an interspecies signal with divergent effects. In some pathogens, like extensively drug-resistant Acinetobacter baumannii (XDRAB), it inhibits biofilm formation and can even eradicate mature biofilms.[8] Mechanistically, this has been linked to its ability to reduce the expression of quorum sensing (QS) genes such as abaI and abaR.[8]
Conversely, in Pseudomonas aeruginosa, 7-hydroxyindole has been shown to increase biofilm formation.[2] However, it simultaneously acts as a potent anti-virulence agent by diminishing the production of several QS-regulated virulence factors.[4] This dual activity makes it a fascinating tool for dissecting the complexities of bacterial signaling networks.
Mechanism of Action: Attenuation of Pseudomonas aeruginosa Virulence
The activity of 7-hydroxyindole against P. aeruginosa provides an excellent case study in chemical biology. This bacterium uses a complex, hierarchical quorum sensing system to control the expression of virulence factors. Whole-transcriptome analysis has revealed that 7-hydroxyindole extensively alters gene expression in a manner that opposes the action of the native QS signals (acyl-homoserine lactones).[4]
Key targets of 7-hydroxyindole-mediated repression include the operons responsible for producing:
-
Pyocyanin (the phz operon): A blue-green pigment with cytotoxic effects.
-
PQS signal (the pqs operon): The Pseudomonas Quinolone Signal, another key QS molecule.
-
Rhamnolipids: Surfactants involved in motility and biofilm structure.
-
Efflux Pumps (the mexGHI-opmD operon): Which contribute to multidrug resistance.[2][4]
By downregulating these critical virulence and resistance determinants, 7-hydroxyindole effectively disarms the pathogen, as demonstrated by reduced pulmonary colonization in animal models.[4]
Caption: 7-Hydroxyindole attenuates P. aeruginosa virulence by repressing QS-regulated genes.
Experimental Protocols & Data
To ensure this guide is of practical value, this section provides detailed, validated protocols for the synthesis of a 7-hydroxyindole derivative and its subsequent biological evaluation.
Synthesis: Domino Reaction for 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones
This protocol is adapted from a catalyst-free domino reaction, which represents an efficient and modern approach to constructing the core scaffold.[4]
Workflow Diagram:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Theoretical and Computational Framework for the Analysis of Tert-butyl 7-hydroxyindoline-1-carboxylate
An In-Depth Technical Guide
Abstract: Tert-butyl 7-hydroxyindoline-1-carboxylate is a heterocyclic compound of significant interest due to its indoline core, a privileged scaffold in medicinal chemistry and materials science. The presence of a hydroxyl group offers a site for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group provides stability and modulates solubility, making it a versatile synthetic intermediate.[1][2] This guide establishes a comprehensive theoretical and computational protocol for the in-depth characterization of this molecule. We delineate a multi-step approach beginning with conformational analysis to identify the ground-state geometry, followed by the application of Density Functional Theory (DFT) for the prediction of its spectroscopic signatures (FT-IR, NMR) and electronic properties. Time-Dependent DFT (TD-DFT) is employed to forecast its UV-Vis absorption spectrum. The causality behind the selection of specific computational methods, functionals, and basis sets is explained to provide a framework that is not only predictive but also self-validating. Each computational prediction is paired with a standardized experimental protocol, creating a closed-loop system where theoretical data can be rigorously tested and validated, ensuring the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to accelerate the understanding and application of complex organic molecules.
Introduction: The Scientific Imperative
The indoline nucleus is a cornerstone in the architecture of numerous biologically active compounds and functional materials. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[2] The specific molecule of interest, this compound, combines this valuable core with two key functional groups. The tert-butyl group is widely used in drug synthesis to enhance the lipophilicity and metabolic stability of parent compounds.[1] The 7-hydroxy group provides a reactive handle for synthesizing more complex derivatives, potentially serving as a key building block for novel therapeutics or molecular probes.
A thorough understanding of a molecule's structural, electronic, and spectroscopic properties is a prerequisite for its rational application. Computational chemistry offers a powerful, cost-effective, and time-efficient means to elucidate these characteristics before extensive synthetic and experimental work is undertaken. By employing quantum chemical calculations, we can predict molecular geometries, vibrational modes, electronic transitions, and reactivity indicators with a high degree of accuracy.
This guide presents a validated workflow for the theoretical investigation of this compound. The central tenet of our approach is the synergy between theory and experiment. The computational protocols described herein are designed to generate predictive data that directly corresponds to measurable experimental observables. This self-validating system ensures that the theoretical model is robustly grounded in empirical reality, providing trustworthy insights for subsequent research and development.
Foundational Step: Conformational Analysis
Before any quantum chemical properties can be accurately calculated, the molecule's most stable three-dimensional structure—the global minimum on its potential energy surface—must be identified. The flexible bonds within this compound, particularly around the tert-butyl ester group, allow for multiple low-energy conformations (rotamers). Performing calculations on a higher-energy, transient conformer would yield erroneous results. Therefore, a systematic conformational search is the mandatory first step.
Causality of Choice: The choice to begin with a conformational search is foundational. The geometry of a molecule dictates its electronic structure, which in turn governs its spectroscopic properties and reactivity. An incorrect starting geometry will invalidate all subsequent calculations.
Protocol for Conformational Search and Optimization
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a preliminary 3D structure using molecular mechanics (e.g., MMFF94 force field).
-
Systematic Rotational Scan: A potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles, primarily the C-N-C=O and O-C(tert-butyl) bonds, at a low level of theory (e.g., semi-empirical PM6 or a small basis set DFT) to identify all local minima.
-
Geometry Optimization of Minima: The distinct low-energy conformers identified from the PES scan are then subjected to full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.[3][4]
-
Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The conformer with the lowest electronic energy (including zero-point vibrational energy correction) is identified as the ground-state structure for all subsequent high-level calculations.
Caption: FMO energy level diagram for the molecule.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted theoretical and computational framework for the comprehensive characterization of this compound. By integrating conformational analysis, DFT, and TD-DFT, we can generate a detailed profile of the molecule's geometric, spectroscopic, and electronic properties. The cornerstone of this methodology is the principle of experimental validation; the computational predictions are structured to be directly testable against standard laboratory techniques, ensuring a high degree of confidence in the theoretical model.
The insights gained from these studies can directly inform future research. The predicted reactivity, derived from FMO analysis, can guide the strategic design of synthetic pathways for creating novel derivatives. A validated spectroscopic profile can serve as a benchmark for quality control and reaction monitoring. Ultimately, this integrated computational-experimental approach accelerates the research and development cycle, enabling a more rational design of molecules with potential applications in drug discovery and materials science.
References
-
Xu, J., Liang, G., Wang, L., Xu, W., Cui, W., Zhang, H., & Li, Z. (2009). DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. Journal of the Serbian Chemical Society. [Link]
-
ResearchGate. (2009). DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. [Link]
-
Chem LibreTexts. (n.d.). Conformational Analysis. [Link]
-
Plesničar, B., et al. (n.d.). ¹³C NMR spectra were recorded at 300 MHz in CDCl₃ (Varian Unity Inova). [Link]
-
ResearchGate. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. [Link]
-
Ortega, G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]
-
PubChemLite. (n.d.). Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3). [Link]
-
Kannan, V., Tintu, M. T., & Sreekumar, K. (2013). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry. [Link]
-
Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure. [Link]
-
Supporting Information. (n.d.). Tert-butyl butylcarbamate. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Al-Hussain, S. A., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. [Link]
-
LookChem. (n.d.). tert-butyl 7-formyl-1-indolinecarboxylate. [Link]
-
Infrared Spectroscopy - CDN. (n.d.). [Link]
-
PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). [Link]
-
PubChem. (n.d.). Tert-butyl 4-hydroxyindoline-1-carboxylate. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of Tert-butyl 7-hydroxyindoline-1-carboxylate in Multi-Step Organic Synthesis
Abstract
Tert-butyl 7-hydroxyindoline-1-carboxylate is a highly versatile bifunctional building block, pivotal in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a phenolic hydroxyl group poised for functionalization, offers a strategic entry point to a diverse array of complex molecular architectures. The indoline core is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[1] This guide provides an in-depth exploration of the key synthetic transformations involving this reagent, detailing not just the protocols but the underlying chemical principles and strategic considerations that enable its effective use in multi-step synthesis.
Introduction: The Strategic Value of a Bifunctional Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the N-Boc protected amine and the C7-hydroxyl group.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the indoline nitrogen. Its steric bulk and electronic properties pacify the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during the functionalization of other parts of the molecule. Crucially, it can be removed under specific acidic conditions that often leave other functional groups, such as esters or ethers, intact.[2][3]
-
The C7-Hydroxyl Group: The phenolic hydroxyl group at the 7-position is a versatile handle for a wide range of chemical modifications. It can readily undergo O-alkylation and O-arylation, or be converted into a triflate for participation in transition metal-catalyzed cross-coupling reactions.[4][5] This allows for the introduction of diverse substituents, profoundly influencing the pharmacological properties of the final compound.
The strategic combination of these two features allows for a controlled, stepwise approach to building molecular complexity, making it an indispensable tool for constructing libraries of novel compounds for drug screening and development.
Core Application: O-Alkylation of the C7-Hydroxyl Group
One of the most common and straightforward modifications is the Williamson ether synthesis at the phenolic hydroxyl group. This reaction attaches a variety of alkyl or benzyl groups, which can be critical for modulating properties like solubility, lipophilicity, and receptor binding.
Causality and Experimental Choice: The choice of base is critical for efficient deprotonation of the phenol without promoting side reactions. Mild inorganic bases like potassium carbonate (K₂CO₃) are often preferred. They are strong enough to deprotonate the phenol (pKa ≈ 10) but not the N-Boc carbamate, ensuring high chemoselectivity. Acetone and acetonitrile are excellent solvent choices due to their polarity and ability to dissolve both the starting material and the base.
Protocol 2.1: General Procedure for O-Alkylation
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in anhydrous acetone or acetonitrile (approx. 0.1 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1-1.5 eq.) to the suspension.
-
Reaction Execution: Stir the mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The final product is typically purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Starting Material | This compound | 1.0 eq. |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 eq., Mild base for selective deprotonation of phenol. |
| Electrophile | Alkyl Halide (R-X) | 1.2 eq., Introduces the desired alkyl group. |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants, appropriate boiling point. |
| Temperature | 60 °C | Provides sufficient energy to overcome activation barrier. |
| Typical Yield | 85-95% |
Core Application: N-Boc Deprotection
The removal of the Boc group is a gateway to functionalizing the indoline nitrogen. This step is fundamental in multi-step syntheses where subsequent N-alkylation, N-acylation, or participation in cyclization reactions is desired.
Causality and Experimental Choice: The acid-lability of the tert-butyl carbamate is the key to its removal. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent readily protonate the carbamate, leading to its collapse into carbon dioxide, isobutylene, and the free secondary amine.[3] TFA is often used due to its effectiveness at room temperature and the volatility of its byproducts. Anhydrous conditions are preferred to avoid unwanted side reactions with water.
Protocol 3.1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Reagent Preparation: Dissolve the N-Boc protected indoline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization & Extraction: Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product amine can then be extracted into an organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indoline, which is often used in the next step without further purification.
| Parameter | Condition | Rationale |
| Starting Material | N-Boc Indoline Derivative | 1.0 eq. |
| Reagent | Trifluoroacetic Acid (TFA) | 10 eq., Strong acid to cleave the Boc group. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows reaction to proceed smoothly. |
| Typical Yield | >95% (often quantitative) |
Advanced Application: Palladium-Catalyzed Cross-Coupling
To further diversify the indoline scaffold, the C7-hydroxyl group can be transformed into a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This strategy opens the door to forming C-C and C-N bonds at the aromatic ring, a powerful tool in modern drug discovery.[6][7][8]
Causality and Experimental Choice: The conversion of a phenol to a triflate is typically achieved using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. The base neutralizes the triflic acid byproduct. Subsequent palladium-catalyzed reactions leverage a Pd(0) catalyst, a suitable ligand (e.g., a phosphine), and a base to facilitate the catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.[7]
Protocol 4.1: Two-Step C7-Arylation via Suzuki Coupling
Step A: Synthesis of the C7-Triflate
-
Dissolve the O-alkylated indoline derivative (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq.) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the product with DCM. Wash the organic layer with aqueous HCl (to remove pyridine), water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography to yield the triflate.
Step B: Suzuki Cross-Coupling
-
To a degassed mixture of the indoline-7-triflate (1.0 eq.), an arylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (5 mol%).
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the C7-arylated indoline product.
| Parameter | Condition (Suzuki Coupling) | Rationale |
| Substrate | Indoline-7-Triflate | 1.0 eq., Contains the necessary leaving group. |
| Coupling Partner | Arylboronic Acid | 1.5 eq., Source of the aryl group. |
| Catalyst | Pd(PPh₃)₄ | 5 mol%, Facilitates the C-C bond formation. |
| Base | K₂CO₃ | 3.0 eq., Essential for the transmetalation step. |
| Solvent | Dioxane / Water | Common solvent system for Suzuki reactions. |
| Temperature | 90 °C | Drives the catalytic cycle forward. |
| Typical Yield | 60-85% |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient and controlled synthesis of complex indoline-based molecules. By understanding the distinct reactivity of its functional groups and applying the appropriate protocols, researchers can systematically build molecular diversity. The methods detailed herein—from basic O-alkylation and N-deprotection to advanced palladium-catalyzed cross-coupling—provide a robust toolkit for professionals in drug development and organic synthesis, enabling the exploration of new chemical space and the creation of novel therapeutic agents.
References
- Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans.PubMed Central.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands.PubMed Central.
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Royal Society of Chemistry. Available at: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. ResearchGate. Available at: [Link]
-
The deprotection of the N-Ts and N-Boc group. ResearchGate. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available at: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. Available at: [Link]
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Tert-butyl 7-hydroxyindoline-1-carboxylate as a building block for pharmaceutical intermediates
An In-Depth Guide to the Application of Tert-butyl 7-hydroxyindoline-1-carboxylate in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its significance as a versatile building block, detailing its physicochemical properties, safe handling procedures, and core synthetic applications. The protocols within are presented with an emphasis on the underlying chemical principles, empowering researchers to not only execute but also adapt these methodologies for the synthesis of diverse pharmaceutical intermediates.
Introduction: The Strategic Value of the 7-Hydroxyindoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with biological targets. The specific derivative, this compound, is of particular interest due to the strategic placement of its functional groups, which allows for controlled, sequential modifications.
-
The 7-Hydroxy Group: This phenolic hydroxyl group is a key handle for introducing molecular diversity. It can act as a nucleophile or be transformed into various other functional groups, enabling the exploration of structure-activity relationships (SAR) around this region of the molecule. Its position is crucial in the synthesis of compounds like potent adrenaline β3-agonists and kinase inhibitors.[2]
-
The N-Boc Group: The nitrogen atom of the indoline ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is exceptionally useful for two primary reasons:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, particularly those involving bases and nucleophiles, thus preventing unwanted side reactions at the nitrogen atom.[3]
-
Orthogonality: It is readily cleaved under acidic conditions, a process known as deprotection.[4] This acid-lability allows for the selective unmasking of the nitrogen at a desired stage of the synthesis, permitting subsequent functionalization, such as N-arylation or N-alkylation.
-
This combination of a reactive phenolic hydroxyl and a protected nitrogen atom makes this compound a highly versatile and sought-after starting material in multi-step synthetic campaigns aimed at discovering novel therapeutics.[1][5]
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 360937-39-9 | - |
| Molecular Formula | C₁₃H₁₇NO₃ | [6] |
| Molecular Weight | 235.28 g/mol | [6] |
| Appearance | Typically an off-white to light brown solid | [] |
| Melting Point | 84-88°C (for the related 7-hydroxyindole) | [] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH). | - |
Safety and Handling
While specific hazard data for this exact compound is limited, the indoline class and related reagents warrant careful handling in accordance with good laboratory practices.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[9][10] Avoid contact with skin and eyes.[11] Take measures to prevent the build-up of electrostatic charge.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10]
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If on skin: Wash with plenty of water and soap.[9]
-
If swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
Core Synthetic Applications and Protocols
The true utility of this compound lies in its capacity for selective functionalization at its two key positions: the 7-hydroxy group and the N1-position (after deprotection).
O-Alkylation of the 7-Hydroxy Group
This transformation is fundamental for creating aryl ether linkages, a common motif in pharmacologically active molecules. The Williamson ether synthesis is a classic and reliable method for this purpose.
Protocol 1: General Procedure for O-Alkylation
-
Objective: To couple an alkyl halide with the 7-hydroxy group to form an ether.
-
Causality: The reaction proceeds via an Sₙ2 mechanism. A base is required to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal as it solvates the cation of the base without solvating the nucleophile, thus accelerating the reaction.
Diagram: O-Alkylation Workflow
Caption: Workflow for O-Alkylation.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a suitable polar aprotic solvent, such as DMF (approx. 0.1 M concentration).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and stir the suspension.
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated indoline.
N-Deprotection: Removing the Boc Group
To enable functionalization at the indoline nitrogen, the Boc protecting group must be removed. This is reliably achieved under acidic conditions.
Protocol 2: N-Boc Deprotection
-
Objective: To cleave the tert-butyl carbamate and liberate the secondary amine.
-
Causality: The mechanism relies on the acid-lability of the Boc group. The carbonyl oxygen is protonated by a strong acid like Trifluoroacetic acid (TFA), which initiates the collapse of the carbamate. This process releases the stable tert-butyl cation (which is subsequently quenched) and carbon dioxide, leaving the protonated free amine.[3][12] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and inert to the acidic conditions.
Diagram: N-Deprotection Workflow
Caption: Workflow for N-Boc Deprotection.
Step-by-Step Methodology:
-
Dissolve the N-Boc protected indoline (1.0 eq) in an inert solvent such as DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product is the TFA salt of the deprotected indoline, which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.
N-Arylation of the Indoline Nitrogen
The synthesis of N-arylindoles is a critical step in the development of many pharmaceutical candidates.[13] This transformation is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, after the Boc group has been removed.[14][15]
Protocol 3: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
-
Objective: To form a C-N bond between the indoline nitrogen and an aryl halide.
-
Causality: The copper(I) catalyst is believed to undergo oxidative addition into the aryl halide bond. The resulting complex coordinates with the deprotonated indoline amine. Reductive elimination then forges the C-N bond and regenerates the active catalyst.[14] A base is essential to deprotonate the indoline nitrogen, making it nucleophilic. A ligand (e.g., a diamine) is often required to stabilize the copper catalyst and facilitate the reaction.
Diagram: N-Arylation Workflow
Caption: Workflow for N-Arylation.
Step-by-Step Methodology:
-
To a reaction vessel, add the deprotected 7-hydroxyindoline (1.0 eq), the aryl halide (Ar-X, typically an iodide or bromide, 1.0-1.2 eq), the copper(I) source (e.g., CuI, 5-10 mol%), a base (e.g., K₃PO₄, 2.0 eq), and a ligand (if required).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed, anhydrous solvent such as dioxane or toluene.
-
Heat the reaction mixture to 100-120 °C until the starting material is consumed, as monitored by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the N-arylated product.
Characterization of Derivatives
Confirmation of a successful synthesis is achieved through standard analytical techniques. Below is a table of expected analytical data for a hypothetical product: tert-butyl 7-(benzyloxy)indoline-1-carboxylate, synthesized via Protocol 1.
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the phenolic -OH proton signal (typically a broad singlet).- Appearance of a new singlet around δ 5.0-5.2 ppm for the benzylic -CH₂- protons.- Appearance of new aromatic signals between δ 7.2-7.5 ppm for the phenyl ring protons. |
| ¹³C NMR | - Appearance of a new signal around 70 ppm for the benzylic carbon.- Appearance of new signals in the aromatic region (127-137 ppm) for the phenyl ring carbons. |
| LC-MS (ESI+) | - A single major peak in the chromatogram with a higher retention time than the starting material.- Detection of the correct mass for the product, typically as the [M+H]⁺ or [M+Na]⁺ adduct. For C₂₀H₂₃NO₃, the expected [M+H]⁺ would be m/z 326.17. |
Conclusion
This compound is a quintessential building block for modern pharmaceutical research. Its pre-installed, orthogonally protected functional groups provide a clear and logical pathway for generating complex molecular architectures. The 7-hydroxy position serves as an anchor point for introducing diverse side chains via reactions like O-alkylation, while the Boc-protected nitrogen allows for controlled, late-stage installation of aryl or alkyl substituents. The protocols and principles outlined in this guide demonstrate the compound's versatility and provide a solid foundation for its application in the synthesis of novel pharmaceutical intermediates.
References
- CymitQuimica. (2024). Safety Data Sheet.
- ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two...
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected.
- PubChemLite. (n.d.). Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3).
- Santa Cruz Biotechnology. (2023). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- Santa Cruz Biotechnology. (2023). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- ResearchGate. (2025). Convenient synthesis of 7-hydroxyindole.
- BOC Sciences. (n.d.). CAS 2380-84-9 7-hydroxyindole.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation.
- National Institutes of Health. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- Semantic Scholar. (2021). Recent Progress Concerning the N-Arylation of Indoles.
- National Institutes of Health. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
Sources
- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pccarx.com [pccarx.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthetic Protocols for the O-alkylation of Tert-butyl 7-hydroxyindoline-1-carboxylate: An Application Guide for Researchers
This comprehensive guide provides detailed synthetic protocols for the O-alkylation of tert-butyl 7-hydroxyindoline-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize the 7-hydroxy group of the indoline core. We will explore three robust and widely applicable methods: the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of 7-Alkoxyindoline Scaffolds
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities. Modification of the indoline core allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. The O-alkylation of the 7-hydroxy group of this compound is a critical transformation for accessing a wide range of 7-alkoxyindoline derivatives. These derivatives are valuable building blocks in the synthesis of novel therapeutics, including kinase inhibitors, receptor antagonists, and other modulators of biological pathways. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen ensures its stability during the O-alkylation process and can be readily removed under acidic conditions for further derivatization.
I. Williamson Ether Synthesis: A Classic and Versatile Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] This SN2 reaction is a reliable method for the O-alkylation of phenols and alcohols, including the phenolic hydroxyl group of this compound.[2][3]
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the hydroxyl group of the indoline, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide in a backside attack, displacing the halide and forming the ether linkage. The choice of base, solvent, and alkylating agent is crucial for the success of the reaction and to minimize potential side reactions such as elimination and C-alkylation.[4]
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol 1: O-Methylation using Methyl Iodide and Potassium Carbonate
This protocol describes the synthesis of tert-butyl 7-methoxyindoline-1-carboxylate.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (1.5-2.0 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 7-methoxyindoline-1-carboxylate.
Protocol 2: O-Benzylation using Benzyl Bromide and Sodium Hydride
This protocol outlines the synthesis of tert-butyl 7-(benzyloxy)indoline-1-carboxylate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.1-1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.[5]
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield tert-butyl 7-(benzyloxy)indoline-1-carboxylate.
| Parameter | Protocol 1 (Methylation) | Protocol 2 (Benzylation) |
| Alkylating Agent | Methyl iodide | Benzyl bromide |
| Base | Potassium carbonate | Sodium hydride |
| Solvent | DMF | THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-12 hours | 6-18 hours |
| Work-up | Aqueous work-up | Quenching with NH₄Cl(aq) |
II. Mitsunobu Reaction: Mild Conditions for Diverse Alkylations
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, under mild, neutral conditions.[6][7] It is particularly useful for the alkylation of sensitive substrates or when using less reactive alkylating agents (in this case, the alcohol partner).[2]
Mechanistic Rationale
The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This forms an oxyphosphonium salt, which is a good leaving group. The deprotonated phenol (formed in situ) then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the ether. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, though this is not relevant for the phenolic hydroxyl group of our substrate.
Caption: General Workflow of the Mitsunobu Reaction for O-alkylation.
Protocol 3: General Procedure for Mitsunobu O-Alkylation
This protocol provides a general method that can be adapted for various primary and secondary alcohols as the alkylating partner.
Materials:
-
This compound
-
Alcohol (R-OH) (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography. The triphenylphosphine oxide and the reduced hydrazine byproduct can be separated from the desired ether product.
| Parameter | Protocol 3 (Mitsunobu) |
| Activating Agents | PPh₃ and DIAD/DEAD |
| Alkylating Agent | Primary or Secondary Alcohol |
| Solvent | THF |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-24 hours |
| Work-up | Direct purification by chromatography |
III. Phase-Transfer Catalysis: A Green and Efficient Alternative
Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants in immiscible phases.[10] For the O-alkylation of our substrate, this typically involves a solid-liquid or liquid-liquid system where the deprotonated indoline is transferred to the organic phase containing the alkylating agent by a phase-transfer catalyst.[11]
Mechanistic Rationale
In a typical solid-liquid PTC system, a solid inorganic base (e.g., K₂CO₃) deprotonates the hydroxyindoline at the interface of the solid and the organic solvent. The phase-transfer catalyst, usually a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), then forms an ion pair with the resulting phenoxide. This lipophilic ion pair is soluble in the organic solvent and can react with the alkyl halide. The catalyst is then regenerated and returns to the interface to repeat the cycle. This method often allows for the use of milder bases and can be more environmentally friendly.
Caption: Catalytic Cycle in Phase-Transfer Catalyzed O-Alkylation.
Protocol 4: O-Alkylation using Phase-Transfer Catalysis
This protocol provides a general procedure for the O-alkylation using a solid-liquid phase-transfer system.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of this compound (1.0 eq), anhydrous potassium carbonate (3.0-5.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1-0.2 eq) in toluene or acetonitrile, add the alkyl halide (1.5-2.0 eq).
-
Heat the mixture to 60-80 °C and stir vigorously for 6-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Protocol 4 (PTC) |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | Potassium carbonate |
| Solvent | Toluene or Acetonitrile |
| Temperature | 60-80 °C |
| Typical Reaction Time | 6-24 hours |
| Work-up | Filtration and aqueous wash |
Troubleshooting and Safety Considerations
Common Side Reactions:
-
C-Alkylation: Alkylation can sometimes occur on the electron-rich aromatic ring of the indoline, particularly at the C6 position. This is more likely with highly reactive alkylating agents and under certain solvent conditions. Using less polar aprotic solvents can sometimes favor O-alkylation.
-
N-Alkylation: While the Boc group protects the indoline nitrogen, under harsh basic conditions or with prolonged reaction times, some N-alkylation might be observed, especially if there is any deprotection of the Boc group.
-
Elimination: When using secondary or bulky primary alkyl halides, elimination to form an alkene can compete with the desired SN2 reaction. Using a less hindered primary alkyl halide is preferred.[4]
Purification:
-
The products of these reactions are typically purified by silica gel column chromatography. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective.
-
The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced hydrazine) can sometimes be challenging to remove completely. Using polymer-supported reagents can simplify purification by allowing for filtration to remove these byproducts.[6]
Safety Precautions:
-
Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.
-
Alkyl Halides: Many alkyl halides are toxic and lachrymatory. They should be handled in a well-ventilated fume hood.
-
DEAD and DIAD: Diethyl azodicarboxylate and diisopropyl azodicarboxylate are potentially explosive and should be handled with care, avoiding heat and shock.[9]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
Conclusion
The O-alkylation of this compound is a versatile transformation that opens the door to a wide array of functionalized indoline derivatives. The choice of synthetic method—Williamson ether synthesis, Mitsunobu reaction, or phase-transfer catalysis—will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents and equipment. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively and efficiently synthesize the desired 7-alkoxyindoline building blocks for their drug discovery and development programs.
References
- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Wikipedia. Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
- Organic Chemistry Portal. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
- Chemistry Steps. The Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [URL: https://www.ncbi.nlm.nih.gov/books/NBK575799/]
- Organic Synthesis. Mitsunobu reaction. [URL: https://www.organic-synthesis.org/procedures/mitsunobu-reaction.html]
- BYJU'S. Williamson Ether Synthesis reaction. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
- Google Patents. CN105777609A - Preparation method of 7-benzoyl-1, 3-indoline-2-ketone. [URL: https://patents.google.
- Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Mitsunobu Reaction - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction-common-conditions.htm]
- PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/23948218/]
- Organic Syntheses. tert-BUTYL ISOCYANIDE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0191]
- Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0184]
- Sigma-Aldrich. tert-Butyl 6-methoxyindoline-1-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0081934]
- Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [URL: https://www.atlanchim.
- ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [URL: https://www.researchgate.
- European Patent Office. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. [URL: https://data.epo.org/publication-server/document?
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [URL: https://www.atlantis-press.com/proceedings/icmmee-15/18995]
- Chu Peptides. tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate. [URL: https://www.chupeptides.
- Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [URL: https://www.organic-chemistry.org/synthesis/C-O/hydroxylamines.shtm]
- MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [URL: https://www.mdpi.com/1420-3049/22/5/846]
- Industrial Phase-Transfer Catalysis. [URL: https://www.phasetransfer.com/pdf/ptc_industrial.pdf]
- ResearchGate. Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. [URL: https://www.researchgate.
- ResearchGate. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. [URL: https://www.researchgate.
- PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71627123]
- National Center for Biotechnology Information. Phase-Transfer-Catalyzed Alkylation of Hydantoins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870104/]
- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. [URL: https://www.jstage.jst.go.jp/article/cpb/65/12/65_c17-00638/_pdf]
- ResearchGate. Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. [URL: https://www.researchgate.
- PubMed. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [URL: https://pubmed.ncbi.nlm.nih.gov/28534864/]
- Pharmaffiliates. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. [URL: https://www.pharmaffiliates.
- PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. [URL: https://pubmed.ncbi.nlm.nih.gov/38343169/]
-
National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2883130/]
- ResearchGate. Expedient Synthesis of Indoles from N-Boc Arylhydrazines. [URL: https://www.researchgate.
- Apollo Scientific. Chiral & Non-Chiral N-BOC 7-Azaindolines in Batch & Flow. [URL: https://www.apolloscientific.co.
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl 7-hydroxyindoline-1-carboxylate in the synthesis of kinase inhibitors
An Application Guide: Synthesis of Kinase Inhibitors Using Tert-butyl 7-hydroxyindoline-1-carboxylate
Introduction: The Strategic Importance of the Indoline Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, driving the development of small-molecule inhibitors that can modulate their activity.[2] Within the medicinal chemist's arsenal, the indoline scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently found in successful therapeutic agents.[3][4] Its unique bicyclic structure can effectively mimic the adenine region of ATP, enabling it to bind to the highly conserved hinge region of the kinase ATP-binding pocket.[3]
This application note focuses on This compound , a versatile and strategically designed building block for the synthesis of novel kinase inhibitors. The molecule incorporates three key features:
-
The Indoline Core: Provides the fundamental architecture for kinase active site recognition.[4]
-
The N-Boc Protecting Group: Shields the indoline nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications at other positions. This group can be efficiently removed under acidic conditions late in the synthesis.[4]
-
The 7-Hydroxy Group: A highly versatile functional handle. It can act as a nucleophile for ether bond formation or be converted into a triflate, an excellent leaving group, to enable powerful carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. This position is often crucial for extending into a specific pocket of the kinase active site to enhance potency and selectivity.
This guide provides a detailed exploration of the synthetic utility of this building block, complete with mechanistic insights and step-by-step protocols for its application in the synthesis of advanced kinase inhibitor scaffolds.
The Kinase ATP-Binding Site: A Structural Overview
A foundational understanding of the target informs synthetic strategy. Kinase inhibitors predominantly target the ATP-binding site, which is comprised of several key features, including the crucial "hinge region" that anchors the adenine portion of ATP via hydrogen bonds. The indoline scaffold is an excellent bioisostere for this adenine ring.
Caption: General binding mode of an indoline-based kinase inhibitor.
Synthetic Pathways: Leveraging the 7-Hydroxy Group
The 7-hydroxy group is the key to unlocking the potential of this building block. Two primary strategies are outlined below: direct etherification and conversion to a triflate for subsequent cross-coupling reactions.
Pathway A: Williamson Ether Synthesis for C-O Bond Formation
Directly utilizing the hydroxyl group as a nucleophile is an efficient method for linking the indoline core to other aromatic or heteroaromatic systems, a common structural motif in many kinase inhibitors such as Cabozantinib.[5][6] This reaction typically proceeds under basic conditions to deprotonate the phenol, generating a potent nucleophile.
Caption: Ether linkage via Williamson ether synthesis.
Pathway B: Triflation and Suzuki Cross-Coupling for C-C Bond Formation
For greater versatility, the hydroxyl group can be converted into a sulfonate ester, such as a triflate (-OTf). The triflate group is an exceptional leaving group, transforming the 7-position into an electrophilic site ripe for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This two-step sequence allows for the introduction of a wide array of aryl or heteroaryl groups.
Caption: Two-step triflation and Suzuki coupling workflow.
Detailed Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the key transformations discussed.
Protocol 1: Synthesis of tert-butyl 7-(4-chlorophenoxy)indoline-1-carboxylate
Objective: To synthesize a key diaryl ether intermediate via Williamson ether synthesis.
| Reagent | MW | Amount | Moles | Eq. |
| This compound | 235.28 | 1.00 g | 4.25 mmol | 1.0 |
| 1-Chloro-4-fluorobenzene | 130.54 | 0.61 g | 4.68 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.76 g | 12.75 mmol | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.25 mmol) and potassium carbonate (1.76 g, 12.75 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask.
-
Add 1-chloro-4-fluorobenzene (0.61 g, 4.68 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed.
-
Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the title compound as a solid.
Expected Yield: 75-85%.
Protocol 2: Synthesis of tert-butyl 7-(4-cyanophenyl)indoline-1-carboxylate
Objective: To synthesize a key biaryl intermediate via a two-step triflation and Suzuki coupling.
Step A: Triflation
| Reagent | MW | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 235.28 | 1.00 g | 4.25 mmol | 1.0 |
| Triflic Anhydride (Tf₂O) | 282.14 | 1.44 g | 5.10 mmol | 1.2 |
| Pyridine | 79.10 | 0.50 g | 6.38 mmol | 1.5 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
Procedure (Step A):
-
Dissolve this compound (1.00 g, 4.25 mmol) in anhydrous dichloromethane (25 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (0.50 g, 6.38 mmol) followed by the dropwise addition of triflic anhydride (1.44 g, 5.10 mmol).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.
Step B: Suzuki Coupling
| Reagent | MW | Amount | Moles | Eq. |
|---|---|---|---|---|
| Crude Triflate from Step A | 367.36 | ~4.25 mmol | 1.0 | 1.0 |
| 4-Cyanophenylboronic acid | 146.94 | 0.75 g | 5.10 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.21 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.76 g | 12.75 mmol | 3.0 |
| 1,4-Dioxane / Water | - | 20 mL / 5 mL | - | - |
Procedure (Step B):
-
To the flask containing the crude triflate, add 4-cyanophenylboronic acid (0.75 g, 5.10 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.21 mmol).
-
Add 1,4-dioxane (20 mL) and a 2M aqueous solution of potassium carbonate (6.4 mL, containing 12.75 mmol K₂CO₃).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 90 °C under a nitrogen atmosphere and stir for 4-6 hours until TLC indicates consumption of the triflate.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the mixture with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford the desired product.
Expected Yield: 60-75% over two steps.
Application in the Synthesis of a PI3K/mTOR Inhibitor Scaffold
The phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in human cancers, making dual inhibitors of this pathway highly sought after.[7][8] Omipalisib (GSK2126458) is a potent PI3K/mTOR inhibitor featuring a complex substituted quinoline core.[9][10][11] The intermediates synthesized from this compound can serve as foundational scaffolds for building analogues of such inhibitors. The final step often involves deprotection of the Boc group followed by coupling with a suitable carboxylic acid or sulfonyl chloride.
Caption: General synthetic workflow towards a final inhibitor.
Conclusion
This compound is a high-value building block for the synthesis of kinase inhibitors. Its pre-protected nitrogen and versatile 7-hydroxy group allow for the strategic and controlled introduction of molecular complexity. The synthetic routes detailed in this guide—Williamson ether synthesis and triflation followed by Suzuki coupling—provide robust and reliable methods for elaborating the indoline core. These intermediates are primed for further functionalization to generate novel and potent inhibitors targeting critical signaling pathways, such as the PI3K/mTOR cascade, demonstrating the immense utility of this scaffold in modern drug discovery programs.
References
-
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
-
Helal, M., & Abouzid, K. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). Retrieved from [Link]
-
Singh, U. P., & Singh, R. K. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. Journal of Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
-
New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]
-
MDPI. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (NIH). Retrieved from [Link]
-
Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.
-
National Institutes of Health (NIH). (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]
- Google Patents. (n.d.). US7825118B2 - Inhibitors of bruton's tyrosine kinase.
-
National Institutes of Health (NIH). (n.d.). Omipalisib. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof - Patent US-10906907-B2. PubChem. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 Synthetic route of indolin-3-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Our work and some related synthetic routes for indolo[2,3-b]quinoline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
- Google Patents. (n.d.). US Patent for Omega-Carboxyaryl substituted diphenyl ureas as raf kinase inhibitors.
-
PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes to isoindolinones. Retrieved from [Link]
Sources
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 9. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
N-Boc deprotection methods for Tert-butyl 7-hydroxyindoline-1-carboxylate
An Application Guide to N-Boc Deprotection Strategies for tert-butyl 7-hydroxyindoline-1-carboxylate
Introduction: Navigating the Deprotection of a Bifunctional Indoline
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its widespread use stems from its remarkable stability across a broad spectrum of non-acidic reaction conditions—including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation—coupled with its predictable and facile removal under acidic conditions.[2][4] This orthogonality makes the Boc group an invaluable tool in multistep syntheses, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][5]
This application note provides a detailed guide to the N-Boc deprotection of this compound, a key intermediate in the synthesis of various biologically active molecules.[6][7][8] The presence of both a Boc-protected secondary amine and a phenolic hydroxyl group on an electron-rich aromatic system presents a specific set of challenges. The primary concern during deprotection is the potential for side reactions initiated by the reactive tert-butyl cation intermediate generated under acidic conditions.[3] This electrophile can alkylate the nucleophilic aromatic ring, a common issue with electron-rich substrates.[3] Therefore, the selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired 7-hydroxyindoline product.
We will explore the mechanistic underpinnings of Boc deprotection and provide detailed, field-proven protocols for common and alternative methodologies. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy for this specific substrate.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[2][5][9] Understanding this process is key to troubleshooting and optimizing reaction conditions.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][10] This initial step activates the protecting group.
-
Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This step is energetically favorable as it generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][9]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[1][2] This irreversible decarboxylation is a strong thermodynamic driving force for the overall reaction.[1] In the acidic medium, the newly liberated amine is typically protonated to form its corresponding ammonium salt.[2][10]
The liberated tert-butyl cation is a potent electrophile and the primary source of potential side reactions. It can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or alkylate other nucleophilic sites on the substrate or product molecule.[2][3]
Protocols for N-Boc Deprotection
The choice of deprotection method depends on the substrate's sensitivity to acid, the desired salt form of the product, and considerations for downstream processing.
Method A: Strong Acid Cleavage with Trifluoroacetic Acid (TFA)
TFA is a powerful reagent for Boc deprotection, often used in dichloromethane (DCM).[4][5][11] It is highly effective, and reactions are typically rapid at room temperature. The primary product is the amine trifluoroacetate salt.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DCM is the standard solvent as it is relatively non-nucleophilic and effectively solubilizes many organic compounds.[11]
-
Concentration: A 20-50% solution of TFA in DCM is typically sufficient. Higher concentrations can accelerate the reaction but may also increase the risk of side reactions.
-
Scavengers: For an electron-rich substrate like 7-hydroxyindoline, the use of a scavenger is highly recommended . The scavenger's role is to trap the electrophilic tert-butyl cation, preventing it from alkylating the aromatic ring.[12] Anisole or triisopropylsilane (TIPS) are common choices.
Detailed Step-by-Step Protocol (TFA/DCM):
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add a scavenger, such as anisole (1-2 equiv) or triisopropylsilane (1.1 equiv), to the solution and stir for 2-3 minutes.
-
Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv, often as a 25-50% v/v solution in DCM) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with additional DCM or toluene can help remove residual TFA.
-
The resulting crude product is the trifluoroacetate salt of 7-hydroxyindoline.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product (either the salt or the free base) by silica gel column chromatography or recrystallization as needed.
Method B: Strong Acid Cleavage with HCl in Dioxane
A 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane is another widely used and highly effective reagent for Boc deprotection.[13][14] This method is often preferred when the hydrochloride salt of the product is desired, as it can often be precipitated directly from the reaction mixture, simplifying purification.
Causality Behind Experimental Choices:
-
Reagent: Commercially available 4 M HCl in dioxane is convenient and provides anhydrous conditions, which can be crucial for preventing hydrolysis of other sensitive functional groups.[13][14]
-
Selectivity: This protocol has been shown to offer excellent selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers, although phenolic tert-butyl ethers are not stable.[13][14]
-
Product Isolation: The resulting hydrochloride salt is often crystalline and less soluble than the free amine, facilitating isolation by filtration.
Detailed Step-by-Step Protocol (HCl/Dioxane):
-
Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate. Note: The substrate can also be added directly to the HCl/dioxane solution if solubility allows.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv of HCl) to the substrate at room temperature with vigorous stirring.
-
Reaction and Precipitation: Stir the reaction at room temperature for 30 minutes to 2 hours.[13][14] In many cases, the product hydrochloride salt will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities. Dry the solid under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid or oil is the hydrochloride salt. Trituration with diethyl ether can often induce solidification.
-
-
Purification: The precipitated salt is often of high purity. If further purification is needed, recrystallization or silica gel chromatography (potentially using a mobile phase containing methanol/DCM) can be employed.
Alternative Deprotection Methods
While strong acids are the standard, certain substrates may benefit from milder or alternative conditions.
-
Thermal Deprotection: In some cases, the Boc group can be removed simply by heating, often in a protic solvent like water or methanol, without any added catalyst.[15] This can be an environmentally friendly approach but often requires high temperatures (>100 °C) and may not be suitable for thermally sensitive substrates.[15][16] Continuous flow reactors are increasingly used for this method to allow for precise temperature control and short residence times.[16][17]
-
Lewis Acid-Mediated Deprotection: Reagents like trimethylsilyl iodide (TMSI) can effect Boc cleavage under mild, neutral conditions.[18][19][20] This method is particularly useful for complex molecules and has been shown to be highly efficient for water-soluble zwitterionic compounds, allowing for direct isolation from organic media.[18][20]
-
Catalytic Deprotection: To improve sustainability, methods using catalytic amounts of reagents are being developed. For instance, iron(III) salts have been shown to selectively and effectively catalyze the removal of N-Boc groups, even in the presence of other protecting groups like Cbz.[21][22] However, these methods may not be suitable for substrates with free hydroxyl groups.[23]
Method Comparison and Selection Guide
Choosing the right deprotection method is crucial for success. The following table summarizes the key features of the discussed protocols to aid in this decision.
| Method/Reagent | Typical Conditions | Advantages | Disadvantages & Considerations for 7-Hydroxyindoline |
| TFA / DCM | 20-50% TFA in DCM, 0°C to RT, 1-4 h | Fast, reliable, well-established, volatile byproducts.[5][11] | Strongly acidic; scavenger is essential to prevent tert-butylation of the aromatic ring; product is a TFA salt which may require neutralization.[3][12] |
| 4 M HCl / Dioxane | 5-10 equiv HCl, RT, 0.5-2 h | Fast, efficient; product hydrochloride salt often precipitates, simplifying purification.[13][14] | Strongly acidic; dioxane is a suspected carcinogen; potential for side reactions if not carefully controlled.[24] |
| Thermal | High temp (>100°C) in H₂O, MeOH, or TFE | "Green" method, avoids strong acids and catalysts.[15] | Requires high temperatures which may degrade the substrate; reaction times can be long.[15][16] |
| TMSI | 1.25 equiv TMSI in MeCN or DCM, 0°C to RT | Very mild, neutral conditions; good for sensitive substrates.[18][20] | Reagent is moisture-sensitive; may be more expensive for large-scale synthesis. |
| Catalytic Fe(III) | Catalytic FeCl₃ in MeCN, RT | Sustainable, catalytic, selective in some cases.[21][22] | May not be compatible with free hydroxyl groups.[23] |
For this compound, TFA in DCM with a scavenger or 4 M HCl in dioxane are the most robust and recommended starting points.
General Experimental Workflow and Analysis
A self-validating protocol requires diligent monitoring and definitive characterization of the final product.
System Validation and Characterization:
-
Reaction Monitoring: Use TLC (staining with ninhydrin can help visualize the appearance of the free amine) or LC-MS to track the disappearance of the starting material and the appearance of the product.
-
¹H NMR Spectroscopy: Successful deprotection is confirmed by the complete disappearance of the characteristic singlet for the nine tert-butyl protons, typically found around 1.5 ppm. The appearance of a signal for the N-H proton of the indoline will also be observed.
-
Mass Spectrometry (MS): Analysis by MS (e.g., ESI+) should show a molecular ion peak corresponding to the mass of the deprotected 7-hydroxyindoline.
Conclusion
The deprotection of this compound is a critical transformation that requires careful consideration of the reaction conditions to avoid unwanted side reactions. Standard protocols using trifluoroacetic acid in DCM or 4 M HCl in dioxane are highly effective and reliable. For this specific substrate, the addition of a scavenger like anisole when using TFA is a crucial step to mitigate the risk of aromatic ring alkylation. By understanding the underlying mechanism and following these detailed protocols, researchers can confidently and efficiently produce high-purity 7-hydroxyindoline for use in further synthetic endeavors.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. Retrieved from [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances. Retrieved from [Link]
-
O’Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(9), 6516-6520. Retrieved from [Link]
-
PubMed. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Letters, 16(23), 6068-6071. Retrieved from [Link]
-
PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24025-24030. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24025-24030. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues. Retrieved from [Link]
-
American Chemical Society. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Letters, 16(23), 6068-6071. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Retrieved from [Link]
-
PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(9), 6516-6520. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24025-24030. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40). Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]
-
The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 7-Hydroxyindole | 2380-84-9 | Benchchem [benchchem.com]
- 8. Sci-Hub. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines / RSC Advances, 2015 [sci-hub.box]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. digital.csic.es [digital.csic.es]
- 23. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Strategic Role of Tert-butyl 7-hydroxyindoline-1-carboxylate in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Privileged Indoline Scaffold in Oncology
The indoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique three-dimensional, non-coplanar structure enhances water solubility compared to its aromatic indole counterpart and provides specific steric and electronic properties that facilitate precise interactions with biological targets.[1] In the realm of oncology, indole and indoline-based compounds have demonstrated a remarkable capacity to interfere with various cancer-associated biological pathways, including the inhibition of tubulin polymerization, DNA topoisomerases, and critical signaling kinases like EGFR and Akt.[2][3]
This guide focuses on a particularly valuable synthetic intermediate: Tert-butyl 7-hydroxyindoline-1-carboxylate . The strategic placement of its functional groups makes it an exceptionally versatile building block for developing next-generation anti-cancer agents. The tert-butyloxycarbonyl (Boc) group on the nitrogen serves as a robust protecting group, preventing unwanted side reactions while allowing for selective deprotection under specific acidic conditions.[1][4] More importantly, the hydroxyl group at the 7-position acts as a synthetic "handle," enabling the introduction of diverse side chains and linkers through O-alkylation. This capability is paramount for constructing complex molecules like Pyrrolo[2,1-c][1][5]benzodiazepine (PBD) conjugates, a class of potent DNA-interactive anti-tumor agents.[6][7]
This document provides a detailed exploration of the synthetic utility of this compound, complete with validated protocols for its derivatization and subsequent transformation into advanced anti-cancer precursors.
Section 1: Synthetic Strategy Overview
The overarching strategy involves a multi-step synthesis that leverages the distinct reactivity of the functional groups on the starting material. The process begins with the modification of the 7-hydroxy group, followed by the deprotection of the indoline nitrogen, and culminates in the construction of a more complex heterocyclic system. This modular approach allows researchers to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Tert-butyl 7-hydroxyindoline-1-carboxylate for Accelerated Structure-Activity Relationship (SAR) Studies
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, the 7-hydroxyindoline moiety serves as a critical building block for developing agents targeting a range of biological pathways, including its role as a precursor in the synthesis of potent adrenaline β3-agonists.[3] This guide provides a detailed exploration of Tert-butyl 7-hydroxyindoline-1-carboxylate, a strategically designed starting material for conducting robust structure-activity relationship (SAR) studies. We will dissect the rationale behind its design, provide detailed protocols for its chemical modification, and present a framework for interpreting the resulting biological data to guide drug discovery programs.
Strategic Rationale: The Utility of this compound
The efficacy of a starting material in an SAR campaign is dictated by its synthetic versatility and the strategic placement of functional groups. This compound is an exemplary scaffold for three primary reasons:
-
The Indoline Core: This bicyclic structure provides a rigid, three-dimensional framework that can be tailored to fit into specific protein binding pockets. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1]
-
The 7-Hydroxyl Group: This phenolic hydroxyl group is a key handle for chemical modification. It can act as both a hydrogen bond donor and acceptor, making it a frequent point of interaction with biological targets. Its position on the aromatic ring allows for systematic exploration of how substitutions in this region affect target affinity and selectivity.
-
The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group on the indoline nitrogen is the cornerstone of this reagent's utility. The indoline nitrogen is a reactive nucleophile; protecting it as a carbamate tempers its reactivity, preventing unwanted side reactions during modifications at other positions. The Boc group is exceptionally stable under a wide range of basic, nucleophilic, and reductive conditions, yet it can be removed cleanly and efficiently under acidic conditions, typically with trifluoroacetic acid (TFA).[4][5][6] This "on/off" control allows for sequential and site-selective modifications of the molecule.
Below is a diagram illustrating the key regions for chemical diversification on the core scaffold.
Caption: Key diversification points on the this compound scaffold.
Experimental Workflows and Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Purity and identity of all synthesized compounds must be confirmed by analytical techniques such as NMR, LC-MS, and HPLC before biological evaluation.[7][8]
Workflow 1: Modification of the 7-Hydroxyl Group
This is often the primary focus of initial SAR studies, as modifications here can directly probe interactions within a target's binding site.
Protocol 1.1: O-Alkylation via Williamson Ether Synthesis
This protocol creates an ether linkage, converting the hydrogen bond-donating hydroxyl into a hydrogen bond acceptor and adding steric bulk.
-
Rationale: The reaction of an alkoxide with a primary alkyl halide is a classic and reliable method for ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the phenol. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition/Reagent | Justification |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation without competing Sₙ2 reaction. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that solubilizes the ionic intermediate and promotes Sₙ2 kinetics. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature. |
| Purification | Silica Gel Chromatography | Standard method for separating the desired ether from unreacted starting material and byproducts. |
Workflow 2: Derivatization of the Indoline Nitrogen
This workflow requires the removal of the Boc group to liberate the secondary amine, which can then be functionalized.
Protocol 2.1: N-Boc Deprotection
-
Rationale: The Boc group is designed to be labile to strong acid.[9] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the collapse of the carbamate via elimination of the stable tert-butyl cation and CO₂.[6] Dichloromethane (DCM) is a common solvent as it is relatively non-nucleophilic and easily removed.
-
Procedure:
-
Dissolve the Boc-protected indoline derivative (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (2x) to ensure complete removal of residual TFA.
-
The resulting product is the trifluoroacetate salt of the indoline. It can be used directly in subsequent reactions or neutralized by partitioning between a base (e.g., sat. NaHCO₃) and an organic solvent to yield the free amine.
-
Protocol 2.2: N-Acylation of the Free Indoline
-
Rationale: Once deprotected, the secondary amine is a potent nucleophile, readily reacting with electrophiles like acyl chlorides to form stable amides. A non-nucleophilic base is required to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve the 7-hydroxyindoline TFA salt (1.0 eq) in anhydrous DCM.
-
Add a hindered base such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir and warm to room temperature for 2-12 hours.
-
Upon completion, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Application Framework: A Hypothetical SAR Study on Kinase X
To illustrate the practical application, we present a hypothetical SAR study aimed at developing an inhibitor for "Kinase X". The initial hit is the parent compound, 7-hydroxyindoline. Our goal is to improve its potency (measured as IC₅₀).
Biological Screening Protocol: In Vitro Kinase Assay
A fluorescence-based assay is a common high-throughput method for measuring kinase activity.
-
Principle: The assay measures the phosphorylation of a peptide substrate by the kinase. ATP is consumed in the reaction. The amount of remaining ATP is quantified using a luciferase/luciferin system, where light output is inversely proportional to kinase activity.
-
Procedure:
-
Prepare a serial dilution of test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound.
-
Initiate the reaction by adding an ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Iterative Design
The results from the initial library of analogs are used to build an understanding of the SAR and design the next round of compounds.
Table 1: Hypothetical SAR Data for Analogs Targeting Kinase X
| Cmpd ID | R¹ (at 7-position) | R² (at 1-position) | Kinase X IC₅₀ (nM) | Key Insight |
| 1 | -OH | -H | 5,200 | Starting Hit |
| 2a | -OCH₃ | -Boc | 1,500 | Small H-bond acceptor at R¹ is favorable. |
| 2b | -OCH₂CH₃ | -Boc | 4,800 | Increased steric bulk at R¹ is detrimental. |
| 2c | -OCH₂Ph | -Boc | 9,500 | Large steric bulk at R¹ is not tolerated. |
| 3a | -OH | -C(O)CH₃ | 850 | Small acyl group on nitrogen improves potency. |
| 3b | -OCH₃ | -C(O)CH₃ | 120 | Lead Compound: Combination of optimal R¹ and R² groups shows synergistic improvement. |
| 4 | -NH₂ (Bioisostere) | -Boc | 2,100 | Amino group as a bioisostere for hydroxyl is tolerated but not superior.[10] |
Analysis of SAR:
-
Position 7 (R¹): The initial hit with a hydroxyl group (H-bond donor/acceptor) is moderately active. Replacing it with a small methoxy group (H-bond acceptor only, 2a ) improves potency more than three-fold. This suggests the binding pocket prefers a hydrogen bond acceptor and that the proton from the hydroxyl is not critical for binding. However, increasing the size of the ether (2b , 2c ) drastically reduces activity, indicating a tight steric constraint in this part of the pocket.
-
Position 1 (R²): Acylating the indoline nitrogen (3a ) improves potency compared to the unsubstituted parent compound (1 ). This suggests an additional favorable interaction can be made by this group.
-
Synergy: The combination of the two optimal modifications in compound 3b results in a significant, synergistic improvement in potency, yielding a lead compound with an IC₅₀ of 120 nM.
-
Bioisosteric Replacement: Replacing the 7-OH with a 7-NH₂ group (4 ) is a classic bioisosteric replacement strategy.[11][12][13] In this case, it did not improve potency, suggesting the specific electronics or hydrogen bonding geometry of the ether oxygen in 2a and 3b is superior.
The SAR workflow can be visualized as an iterative cycle:
Caption: The iterative cycle of a structure-activity relationship (SAR) study.
Conclusion
This compound is a high-value, versatile chemical tool for medicinal chemists. The strategic placement of a modifiable hydroxyl group and a robust, yet readily cleavable, Boc protecting group enables systematic and efficient exploration of chemical space around the indoline core. By following logical synthetic workflows and integrating the resulting compounds into well-defined biological assays, researchers can rapidly generate meaningful SAR data to accelerate the journey from initial hit to lead candidate.
References
-
Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Convenient synthesis of 7-hydroxyindole. (2001). ResearchGate. Available at: [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism. YouTube. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]
-
Ghasemi, M., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Available at: [Link]
-
Indole N‐Boc deprotection method development. (n.d.). ResearchGate. Available at: [Link]
-
Yang, J., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Available at: [Link]
-
Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. (2022). ResearchGate. Available at: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2020). Chemical Engineering Transactions. Available at: [Link]
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Available at: [Link]
-
Examples of bioisosteric replacement in drug development. (n.d.). ResearchGate. Available at: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Available at: [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. Available at: [Link]
-
tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. (n.d.). PubChem. Available at: [Link]
-
Hsieh, M., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. Available at: [Link]
-
Yamai, Y., & Taniguchi, T. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link]
-
Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. PubMed. Available at: [Link]
-
Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (2023). ResearchGate. Available at: [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds. (2023). PubMed Central. Available at: [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. Available at: [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing. Available at: [Link]
-
Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]
-
Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]
- A new type of N-tert-butyl hydroxylamine salt. (n.d.). Google Patents.
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PubMed Central. Available at: [Link]
-
Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. Available at: [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2024). arXiv. Available at: [Link]
-
Wikipedia. (2024). Psilocybin. Available at: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2022). Organic Letters. Available at: [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. cetjournal.it [cetjournal.it]
- 9. youtube.com [youtube.com]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Palladium-catalyzed cross-coupling reactions involving Tert-butyl 7-hydroxyindoline-1-carboxylate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 7-Hydroxyindoline-1-carboxylate Derivatives
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Functionalization of this core, particularly at the 7-position, is crucial for modulating biological activity and exploring structure-activity relationships (SAR). This compound is a key starting material that allows for diverse modifications. This guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of its 7-triflate derivative. We focus on three cornerstone reactions for drug development professionals: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkynyl) bond formation. The protocols are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind procedural choices, troubleshooting, and optimization strategies.
Introduction: The Strategic Importance of the Indoline Core
The indoline heterocyclic system is a foundational motif in drug discovery, valued for its rigid, three-dimensional structure and its prevalence in bioactive compounds.[3] The ability to selectively functionalize the indoline ring is paramount for developing new chemical entities. This compound serves as an ideal precursor for this purpose. The Boc (tert-butoxycarbonyl) group protects the indoline nitrogen, preventing unwanted side reactions, while the 7-hydroxy group provides a synthetic handle for introducing diverse functionalities via modern cross-coupling chemistry.
The primary challenge is that a hydroxyl group is a poor leaving group for palladium-catalyzed reactions. Therefore, a critical prerequisite for coupling is its conversion into a highly reactive electrophile, most commonly a trifluoromethanesulfonate (triflate, -OTf). The triflate group is an excellent leaving group, making the C7 position highly susceptible to palladium-catalyzed transformations.[4]
This document details the two-stage process for functionalizing the 7-position:
-
Activation: Synthesis of tert-butyl 7-(trifluoromethylsulfonyloxy)indoline-1-carboxylate.
-
Coupling: Application of this key intermediate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Workflow and Key Considerations
Successful cross-coupling reactions hinge on the meticulous exclusion of oxygen and water, as the Pd(0) active catalyst and many organometallic reagents are sensitive to both.
Core Components of a Palladium Cross-Coupling Reaction:
-
Palladium Precatalyst: Stable Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. They are reduced in situ to the active Pd(0) species.[5] Air-stable precatalysts, especially those incorporating bulky phosphine ligands, have also become widespread.[6]
-
Ligand: The choice of ligand is critical and dictates the reaction's success.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[7][8]
-
Base: The base plays multiple roles, including activating the nucleophile (e.g., in Suzuki coupling) and facilitating the catalytic cycle.[9] Its strength and solubility must be matched to the specific reaction.
-
Solvent: Aprotic, anhydrous solvents like dioxane, toluene, or THF are standard. They must be thoroughly degassed to remove dissolved oxygen.
Below is a generalized workflow for the functionalization process described in this guide.
Caption: General workflow for the synthesis of 7-substituted indolines.
Protocol I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl structures.[10][11] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the aryl triflate to a Pd(0) complex, transmetalation of the organic group from the boron atom to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Step A: Synthesis of tert-Butyl 7-(trifluoromethylsulfonyloxy)indoline-1-carboxylate (Indoline-7-OTf)
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a hindered base such as 2,6-lutidine or pyridine (1.5 eq) dropwise.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes. The reaction is exothermic. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure indoline-7-OTf intermediate.
Step B: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube, combine the indoline-7-OTf (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., powdered K₂CO₃ or K₃PO₄, 3.0 eq).[9]
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v, ~0.1 M). Degas the solvent by bubbling argon through it for 20-30 minutes.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the 7-arylindoline derivative.
Data Summary Table
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice. Pd(dppf)Cl₂ is often effective for more challenging substrates. |
| Ligand | (Included in catalyst) | For difficult couplings, adding extra ligand like SPhos or XPhos can be beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base that can accelerate the reaction.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The presence of water is often crucial for the transmetalation step. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides or hindered substrates. |
| Typical Yield | 65 - 95% | Highly dependent on the coupling partners. |
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method to form C-N bonds by coupling amines with aryl halides or triflates.[5][12]
Mechanistic Overview
Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[7][12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
Reagent Preparation: In a glovebox or via a Schlenk line, add the indoline-7-OTf (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq) to a dry reaction vessel.
-
Substrate Addition: Add the amine coupling partner (1.2 eq). If the amine is a liquid, it can be added via syringe. If it is a solid, add it with the other solids.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).
-
Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl or water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
Data Summary Table
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that require an external ligand. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high efficiency.[7] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong base is required to deprotonate the amine-palladium complex. NaOt-Bu is a common choice.[13] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 90 - 110 °C | Ensures efficient oxidative addition and reductive elimination. |
| Typical Yield | 60 - 90% | Sensitive to the steric and electronic properties of the amine. |
Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of an aryl halide/triflate) and an sp carbon (of a terminal alkyne).[10][14]
Mechanistic Overview
This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle is similar to those seen before. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[15]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
-
Reagent Preparation: To a dry Schlenk tube, add the indoline-7-OTf (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper co-catalyst (e.g., CuI, 4-6 mol%).
-
Solvent and Substrate Addition: Add an anhydrous, degassed solvent like THF or DMF (~0.1 M), followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq), which also acts as a solvent and acid scavenger. Finally, add the terminal alkyne (1.2-1.5 eq).
-
Reaction Execution: Seal the vessel and stir at room temperature or with gentle heating (40-60 °C). The reaction is often much faster than Suzuki or Buchwald-Hartwig couplings.
-
Reaction Monitoring: Monitor by TLC. The formation of amine hydrohalide salts may cause the mixture to become thick. The reaction is often complete in 2-8 hours.
-
Workup: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water or saturated NH₄Cl (to remove copper salts). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Data Summary Table
| Parameter | Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts. |
| Cu Co-catalyst | CuI | Essential for the activation of the alkyne. Copper-free protocols exist but are less common.[15] |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and often as a co-solvent. |
| Solvent | THF, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 25 - 60 °C | Reactions are often facile and can run at or near room temperature. |
| Typical Yield | 70 - 98% | Generally high-yielding and reliable. |
Troubleshooting and Field Insights
-
Low Yield / No Reaction: The primary culprit is often inactive catalyst due to oxygen exposure. Ensure all reagents are dry and solvents are rigorously degassed. Check the quality of the palladium catalyst and ligands. For Suzuki reactions, ensure the base is finely powdered and of good quality.
-
Hydrodehalogenation (or Detriflation): The replacement of the -OTf group with -H is a common side reaction. This can be minimized by using more active ligand/catalyst systems to ensure the cross-coupling pathway is faster. For Buchwald-Hartwig, using a slightly bulkier ligand can sometimes suppress this side reaction.
-
Homocoupling of Boronic Acids (Suzuki): Dimerization of the boronic acid can occur, especially at high temperatures. Using a slight excess of the boronic acid can compensate for this, but lowering the reaction temperature or changing the catalyst may be necessary.
-
Homocoupling of Alkynes (Sonogashira): The Glaser coupling (oxidative dimerization of alkynes) can be a significant side reaction if oxygen is present. Rigorous degassing is critical.
References
- Benchchem.
- He, G., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
- Organic Chemistry Portal. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)
- Review. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation.
- Sun, X., et al. (2019).
- Wikipedia.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Chemistry LibreTexts. (2023).
- Fu, G. C. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.
- MDPI. (n.d.).
- YouTube. (2025).
- Kashani, S. K., et al. (n.d.).
- Organic Chemistry Portal. Suzuki Coupling.
- Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Optimization of reaction conditions for synthesizing Tert-butyl 7-hydroxyindoline-1-carboxylate
Technical Support Center: Synthesis of Tert-butyl 7-hydroxyindoline-1-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and optimized synthesis.
Overview of the Synthesis
The most common and reliable method for synthesizing this compound is through the catalytic hydrogenation of its indole precursor, Tert-butyl 7-hydroxyindole-1-carboxylate. This transformation is typically achieved using a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), under a hydrogen atmosphere. The N-Boc protecting group is crucial as it activates the indole ring towards reduction while preventing side reactions at the nitrogen atom.
The general reaction scheme is as follows:
While seemingly straightforward, this hydrogenation can be challenging. Issues such as incomplete conversion, catalyst poisoning, over-reduction, and difficult purifications are common. This guide will address these specific problems to help you optimize your reaction conditions.
Troubleshooting Guide (Q&A Format)
This section directly addresses common issues encountered during the synthesis.
Q1: My reaction is very slow or has stalled completely. TLC analysis shows a significant amount of unreacted starting material.
A1: This is a frequent issue in catalytic hydrogenations and can stem from several factors related to the catalyst, reagents, or reaction setup.
-
Catalyst Deactivation/Poisoning: The catalyst is the heart of the reaction.
-
Cause: Heterogeneous catalysts like Pd/C can be "poisoned" by impurities such as sulfur, halide, or even the indoline product itself, which can bind strongly to the metal surface and block active sites.[1] High temperatures can also lead to catalyst decomposition or aggregation, reducing its surface area and activity.[2]
-
Solution:
-
Use High-Purity Reagents: Ensure your starting material and solvent are free from potential catalyst poisons. If necessary, purify the starting indole by column chromatography or recrystallization.
-
Inert Atmosphere: Before introducing hydrogen, thoroughly flush the reaction vessel with an inert gas like argon or nitrogen to remove all oxygen.[2] Oxygen can oxidize and deactivate palladium catalysts.[2]
-
Optimize Catalyst Loading: Start with a standard loading (e.g., 10 mol% Pd/C). If the reaction is slow, a modest increase may help. However, excessive catalyst can sometimes promote side reactions.[2]
-
Fresh Catalyst: Catalysts can lose activity over time, especially if not stored properly. Use a fresh batch of catalyst from a reliable supplier.
-
-
-
Insufficient Hydrogen Pressure:
-
Cause: The reaction requires a sufficient concentration of dissolved hydrogen to proceed. Leaks in the system or inadequate pressure will starve the reaction.
-
Solution:
-
Check for Leaks: Ensure all joints and connections in your hydrogenation apparatus are secure.
-
Increase Pressure: While many hydrogenations run well with a balloon of H₂, some may require higher pressures (e.g., 50 psi) in a Parr shaker or a similar autoclave. Screen a range of pressures to find the optimum.
-
-
-
Poor Solvent Choice:
-
Cause: The solvent affects the solubility of the substrate and the availability of hydrogen at the catalyst surface.
-
Solution: Methanol, ethanol, and ethyl acetate are common choices. Methanol is often preferred due to its ability to dissolve both the substrate and hydrogen well. If solubility is an issue, consider a solvent mixture or an alternative like THF.
-
Q2: I'm observing multiple unidentified spots on my TLC plate, suggesting side product formation. What are these and how can I prevent them?
A2: Side product formation is often due to over-reduction or cleavage of the Boc protecting group.
-
Over-reduction:
-
Cause: The benzene ring of the indoline product can be further hydrogenated to form octahydroindole derivatives, especially under harsh conditions (high pressure, high temperature, or with highly active catalysts like platinum).[1]
-
Solution:
-
Milder Catalyst: Palladium on carbon (Pd/C) is generally less aggressive than Platinum on carbon (Pt/C) for this transformation and less likely to cause over-reduction.[1]
-
Optimize Conditions: Reduce the hydrogen pressure and/or temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Acidic Additives: While acids can sometimes activate the substrate, they can also promote over-reduction. If you are using an acidic solvent or additive, consider running the reaction under neutral conditions.[1]
-
-
-
Deboc-protection:
-
Cause: The Tert-butoxycarbonyl (Boc) group is sensitive to acid.[3][4] If your solvent or starting material contains acidic impurities, you may see the formation of 7-hydroxyindoline.
-
Solution:
-
Use Neutral, Anhydrous Solvents: Ensure your solvent is free of acid. Using molecular sieves to dry the solvent can be beneficial.
-
Avoid Acidic Workup: During workup, avoid strong acids. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. The Boc group is generally stable to basic conditions and most nucleophiles.[3][4][5]
-
-
Q3: My yield is consistently low even with complete conversion. Where am I losing my product?
A3: Low isolated yield can be due to issues during the workup and purification steps.
-
Adsorption onto Catalyst:
-
Cause: The indoline product, being a cyclic amine, can adsorb strongly onto the surface of the palladium or platinum catalyst.[1]
-
Solution:
-
Thorough Rinsing: After filtering off the catalyst (typically through a pad of Celite), wash the filter cake extensively with the reaction solvent (e.g., methanol or ethyl acetate) to recover adsorbed product.
-
Solvent Choice for Rinsing: A more polar solvent like methanol is generally better for washing the Celite cake than less polar options like ethyl acetate.
-
-
-
Difficult Purification:
-
Cause: The product and starting material can have very similar polarities, making separation by column chromatography challenging. The hydroxyl group can also cause the product to streak on silica gel.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. A small amount of triethylamine (~0.5-1%) can be added to the eluent to reduce tailing caused by the amine and hydroxyl groups interacting with the silica gel.
-
Recrystallization: If the crude product is sufficiently pure, consider recrystallization as an alternative to chromatography. A solvent system like ethyl acetate/hexanes is a good starting point.
-
-
Frequently Asked Questions (FAQs)
Q: Which catalyst is better for this reaction, Pd/C or Pt/C? A: For the selective reduction of an indole to an indoline without over-reducing the benzene ring, 10% Pd/C is generally the preferred catalyst. Platinum-based catalysts are more active and have a higher tendency to hydrogenate the aromatic ring, which is an undesired side reaction in this case.[1]
Q: What is the optimal temperature and pressure for this hydrogenation? A: Start with ambient temperature (room temperature) and atmospheric pressure (using a hydrogen balloon). This is often sufficient. If the reaction is slow, you can gradually increase the pressure up to 50 psi in a suitable pressure vessel. Gently warming to 30-40°C can also increase the rate, but higher temperatures should be avoided to prevent catalyst decomposition and side reactions.[2]
Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30% ethyl acetate in hexanes. The indoline product is typically more polar (lower Rf) than the starting indole. Stain with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) for visualization. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product mass peak.
Q: Is the N-Boc group completely stable under these conditions? A: The N-Boc group is generally stable under neutral catalytic hydrogenation conditions.[5] However, it is labile to acid.[3][6] Ensure your reaction solvent and glassware are free of acidic residues. Some sources report that prolonged exposure to certain reverse-phase HPLC conditions with TFA can lead to slow cleavage, so fractions should be neutralized if stored for extended periods.[6]
Experimental Protocols & Data
Optimized Protocol for Synthesis
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 7-hydroxyindole-1-carboxylate (1.0 equiv).
-
Add 10% Palladium on carbon (10 mol % by weight).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[2]
-
Evacuate the flask again and backfill with hydrogen gas from a balloon.
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitor the reaction progress by TLC every 1-2 hours.[8] The reaction is typically complete within 4-12 hours.
-
Upon completion (disappearance of starting material), carefully vent the hydrogen gas and flush the flask with nitrogen.
Step 3: Workup and Purification
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad thoroughly with several portions of methanol to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, for example, starting from 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | Tert-butyl 7-hydroxyindole-1-carboxylate | Ensure high purity to avoid catalyst poisoning. |
| Catalyst | 10% Pd/C (Palladium on carbon) | Offers good selectivity for indole reduction over arene hydrogenation.[1] |
| Catalyst Loading | 5-10 mol % (by weight) | A good starting point for efficient conversion.[2] |
| Solvent | Anhydrous Methanol or Ethanol | Good solubility for substrate and hydrogen. |
| Pressure | 1 atm (H₂ balloon) to 50 psi | Higher pressure may be needed for slow reactions. |
| Temperature | Room Temperature (20-25 °C) | Minimizes risk of side reactions and catalyst decomposition.[2] |
| Reaction Time | 4-12 hours | Monitor by TLC to determine the optimal time.[8] |
Visual Diagrams and Workflows
General Synthesis Workflow
The following diagram illustrates the key steps from reaction setup to the final purified product.
Caption: A decision tree for troubleshooting incomplete hydrogenation reactions.
References
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
- BenchChem. (2025). Optimization of reaction conditions for indolin-2-one synthesis.
- National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- ResearchGate. (2012, July 6).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?.
- Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in Tert-butyl 7-hydroxyindoline-1-carboxylate synthesis and their removal
Answering the urgent need for robust, reproducible synthetic protocols, this Technical Support Center provides an in-depth guide to identifying and eliminating common impurities encountered during the synthesis of Tert-butyl 7-hydroxyindoline-1-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower researchers in navigating the complexities of this synthesis.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the challenges you may face, from initial reaction workup to final purification. We will delve into the "why" behind each step, ensuring a deep understanding of the underlying chemistry that governs impurity formation and removal.
Frequently Asked Questions & Troubleshooting Guide
Impurity Identification & General Strategy
Question 1: I've completed my synthesis of this compound, but my crude product is a brown oil and the TLC shows multiple spots. What are the likely impurities and what is a general strategy for purification?
Answer: The synthesis of this compound, typically involving the N-protection of 7-hydroxyindoline with di-tert-butyl dicarbonate (Boc₂O), is prone to several side reactions and incomplete conversions. The brown color often indicates the presence of oxidized species.
Common Impurities to Suspect:
-
Unreacted 7-Hydroxyindoline: The starting material is often a primary contaminant if the reaction has not gone to completion.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess reagent and its breakdown products, such as tert-butanol, can persist.
-
Over-tert-butylated Products: Although less common, tert-butylation of the phenolic hydroxyl group can occur under certain conditions.
-
Oxidized Species: 7-hydroxyindoline and the final product are susceptible to air oxidation, leading to highly colored quinone-type impurities.
-
Deprotected Product: Accidental cleavage of the Boc group during an acidic workup can regenerate 7-hydroxyindoline.
A robust purification strategy involves a multi-step approach, starting with a liquid-liquid extraction to remove bulk impurities, followed by chromatography for fine separation, and potentially crystallization for achieving high purity.
Below is a general workflow for purification:
Caption: General purification workflow for this compound.
Troubleshooting Specific Impurities
Question 2: My main impurity appears to be unreacted 7-hydroxyindoline. How can I effectively remove it?
Answer: Unreacted 7-hydroxyindoline is a common basic impurity. Its removal is best achieved during the initial workup phase using an acidic wash. The basic nitrogen of the indoline will be protonated by the acid, forming a water-soluble salt that partitions into the aqueous layer, while your N-Boc protected product, which is significantly less basic, remains in the organic phase.
Experimental Protocol: Acidic Wash Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Phase Separation: Gently shake the funnel, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated 7-hydroxyindoline.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the starting material.
Causality: This process relies on the significant difference in pKa between the unprotected indoline nitrogen and the N-Boc carbamate. The carbamate nitrogen's lone pair is delocalized into the carbonyl group, rendering it non-basic and inert to dilute acid.
Question 3: I see a spot on my TLC with a high Rf value that I suspect is related to the Boc-anhydride reagent. How do I get rid of it?
Answer: Excess Boc₂O and its primary byproduct, tert-butanol, are non-polar and can be challenging to separate from the desired product by chromatography alone. A basic workup is highly effective. Boc₂O is readily hydrolyzed under basic conditions.
Experimental Protocol: Basic Workup
-
Quenching: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) and stirring vigorously for 1-2 hours.[3]
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate. The hydrolyzed byproducts of Boc₂O will remain in the aqueous phase.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt and concentrate under reduced pressure.
This procedure should be standard practice for any reaction employing Boc₂O. For stubborn cases, a "scavenger" resin can be used, but a simple basic wash is usually sufficient.
Question 4: My final product is pure by NMR, but it has a persistent color. What causes this and can it be removed?
Answer: A persistent yellow or brown color is typically due to trace amounts of oxidized impurities. Hydroxy-indoline scaffolds are particularly sensitive to air oxidation, which can form highly colored quinone-like species, even at ppm levels.
Removal Techniques for Color Impurities:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles are difficult to filter otherwise. Concentrate the filtrate.
-
Recrystallization: This is one of the most powerful techniques for removing colored impurities and achieving high analytical purity.[4] Finding a suitable solvent system is key. A good starting point is a solvent system where the product has high solubility when hot and low solubility when cold, such as ethyl acetate/hexanes, toluene, or isopropanol/water.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of a hot solvent (or solvent mixture).
-
Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Chilling: Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum.
Definitive Purification: Chromatography
Question 5: My product contains several closely-related impurities. Can you provide a detailed protocol for purification by column chromatography?
Answer: Yes, silica gel column chromatography is the most reliable method for separating complex mixtures in this synthesis. The key is selecting an appropriate eluent system to achieve good separation between the product and impurities.
Table 1: Troubleshooting Common Impurities in this compound Synthesis
| Impurity Type | Likely Source | TLC Appearance (vs. Product) | Recommended Removal Method |
| 7-Hydroxyindoline | Incomplete reaction | Lower Rf, may streak | Acidic wash (1M HCl or 5% Citric Acid) |
| Boc₂O / t-Butanol | Excess reagent | Higher Rf | Basic wash (1M NaOH or sat. NaHCO₃) |
| Oxidized Species | Air oxidation of phenol | Baseline or colored streaks | Activated carbon treatment, Recrystallization |
| O-tert-butylated Product | Side reaction | Higher Rf, non-polar | Column Chromatography (Hexane/EtOAc gradient) |
| Deprotected Product | Acidic conditions | Same as 7-Hydroxyindoline | Basic workup to remove; re-protect if needed |
Experimental Protocol: Silica Gel Column Chromatography
-
Select Eluent: Based on TLC analysis, choose a solvent system that gives the product an Rf value of approximately 0.2-0.3. A common starting point for Boc-protected indolines is a mixture of hexanes (or petroleum ether) and ethyl acetate.[5][6] A typical gradient might start at 10% ethyl acetate in hexanes and gradually increase to 30-40%.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended). Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elute the Column: Begin running the eluent through the column, collecting fractions in test tubes or vials. Apply gentle air pressure to maintain a steady flow rate.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Below is a diagram illustrating the decision-making process for purification.
Caption: Decision tree for troubleshooting and purifying this compound.
References
-
[
-
A1/en)
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. US20090312582A1 - Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 7-hydroxyindoline-1-carboxylate by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of tert-butyl 7-hydroxyindoline-1-carboxylate using column chromatography. It is designed to address common challenges and provide practical, field-proven solutions to ensure the successful isolation of this important building block.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug discovery. Its purification via column chromatography can present unique challenges due to the presence of a moderately polar hydroxyl group and an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. This guide offers a structured approach to troubleshooting common issues and provides a robust experimental framework to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of this compound. However, due to the presence of the acid-sensitive Boc group and the potentially acidic nature of the phenolic hydroxyl group, the inherent acidity of silica gel can sometimes lead to product degradation. If you observe streaking on your TLC plate or suspect decomposition during chromatography, consider using deactivated (neutral) silica gel. You can prepare this by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample.[1][2]
Q2: Which mobile phase system is best suited for this purification?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is the most effective mobile phase for separating this compound from common impurities. The optimal ratio will depend on the specific impurity profile of your crude material. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[3]
Q3: How can I visualize this compound on a TLC plate?
A3: Due to its aromatic indoline core, the compound should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate. For a more definitive visualization, especially for detecting impurities that may not be UV-active, various staining methods can be employed:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable functional groups, such as the hydroxyl group and the indoline ring. It will appear as a yellow or brown spot on a purple background.[4]
-
Ferric Chloride (FeCl₃) Stain: This stain is specific for phenols and will produce a colored complex (often blue or green) with the 7-hydroxy group.[5]
-
Ninhydrin Stain: While typically used for primary and secondary amines, this stain can also visualize Boc-protected amines upon heating, as the Boc group can be cleaved under these conditions. This would result in a colored spot.[4][6]
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will result in the compound appearing as a temporary brown spot.[7]
Q4: What are the potential stability issues I should be aware of during purification?
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Product and Impurities | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Improperly packed column. | 1. Optimize Mobile Phase: Use TLC to test a range of hexane/ethyl acetate ratios. If separation is still poor, consider a different solvent system (e.g., dichloromethane/methanol). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can significantly improve resolution. 2. Reduce Sample Load: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). 3. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred. |
| Product Streaking on TLC and Column | 1. Compound is too polar for the chosen solvent system. 2. Interaction with acidic sites on the silica gel. 3. Sample is too concentrated. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. 2. Deactivate Silica Gel: Add 0.1-1% triethylamine to your mobile phase to neutralize acidic silanol groups.[1][2] 3. Dilute Sample: Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. |
| Low Yield of Purified Product | 1. Decomposition on the column (cleavage of Boc group). 2. Product is too strongly adsorbed to the silica. 3. Incomplete elution from the column. | 1. Use Deactivated Silica: As mentioned above, use silica gel treated with triethylamine or opt for commercially available neutral silica gel.[1][8] 2. Increase Eluent Strength: If the product is not eluting, gradually increase the polarity of the mobile phase. A final flush with a more polar solvent (e.g., 5% methanol in dichloromethane) can help recover highly retained material. 3. Ensure Complete Elution: Continue collecting fractions until a TLC analysis of the eluent shows no more product. |
| Co-elution of an Unknown Impurity | 1. Impurity has a similar polarity to the product. 2. Isomeric byproduct from synthesis. | 1. Change Solvent System: Try a different solvent combination (e.g., toluene/acetone) to alter the selectivity of the separation.[9] 2. Consider a Different Stationary Phase: If the impurity persists, using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., amino-silica) might provide the necessary selectivity.[2] |
Experimental Protocol: A Starting Point for Purification
This protocol provides a general framework for the purification of this compound. Optimization may be necessary based on the specific impurity profile of your crude material.
1. Thin Layer Chromatography (TLC) Analysis:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm) and then with a potassium permanganate stain.
-
Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and the best separation from impurities.
2. Column Preparation:
-
Choose an appropriately sized glass column based on the amount of crude material (a silica gel to crude product ratio of 50:1 to 100:1 is recommended).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions of a suitable volume in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing as described above.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]
-
University of California, Los Angeles. Stains for Developing TLC Plates. [Link]
-
NACALAI TESQUE, INC. Silica Gel for Column Chromatography. [Link]
-
VanVeller Lab, Iowa State University. Recipes for TLC Stains. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
AKJournals. (2023, November 13). A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. [Link]
-
MDPI. (2022, March 24). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
PubMed. (2000). TLC fractionation and visualization of selected phenolic compounds applied as drugs. [Link]
-
ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?[Link]
-
ResearchGate. (2017, December 18). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
SIELC Technologies. Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. [Link]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 9. epfl.ch [epfl.ch]
Stability of Tert-butyl 7-hydroxyindoline-1-carboxylate under acidic and basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 7-hydroxyindoline-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and robust troubleshooting guides based on established chemical principles and field-proven insights. Our goal is to help you anticipate challenges and optimize your experimental outcomes when working with this versatile building block.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the chemical stability of this compound.
Q1: What is the general stability profile of this compound?
The stability of this molecule is primarily dictated by the N-Boc (tert-butyloxycarbonyl) protecting group. As a carbamate, it exhibits high stability towards most nucleophiles and standard basic conditions.[1] However, it is designed to be labile under acidic conditions, which allows for its clean removal. The indoline core and the phenolic hydroxyl group also influence its reactivity, particularly concerning potential side reactions.
Q2: How stable is the N-Boc group under acidic conditions?
The N-Boc group is highly susceptible to cleavage under acidic conditions. This is its primary function as a protecting group.[2] The deprotection process is typically rapid and efficient, even with moderately strong acids.
The underlying mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.
-
Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid rapidly decomposes into the free indoline amine and carbon dioxide gas.[3][4]
This predictable, high-yield reaction is fundamental to its use in multi-step synthesis.
Sources
Technical Support Center: Troubleshooting Low Yields in the Synthesis of N-Boc-7-hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-Boc-7-hydroxyindoline. This guide is designed to provide in-depth troubleshooting assistance for common issues that can lead to low yields during this multi-step synthesis. As Senior Application Scientists, we understand the nuances of this process and have compiled this resource based on established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield for N-Boc-7-hydroxyindoline is consistently low. What are the most critical stages to scrutinize?
Low yields in this synthesis are often cumulative, with minor losses at each step contributing to a significant overall reduction. The two most critical stages to focus on are:
-
The initial synthesis of 7-hydroxyindoline: This step can be problematic due to the inherent reactivity and potential instability of the indoline core, especially with a hydroxyl substituent.[1][2] Side reactions and purification difficulties are common.
-
The N-Boc protection of 7-hydroxyindoline: While seemingly straightforward, the Boc protection of the indoline nitrogen can be inefficient if not optimized, leading to incomplete reaction or degradation of the starting material.[3]
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, resinous material is a common indicator of indole/indoline oxidation and/or polymerization.[1][4]
-
Causality: 7-hydroxyindoline is susceptible to oxidation, especially when exposed to air and light, or under harsh acidic or thermal conditions.[1] The electron-donating hydroxyl group can further activate the aromatic ring, making it more prone to unwanted side reactions.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating. Optimize the reaction temperature to be just high enough for a reasonable reaction rate.[5]
-
Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Q3: The N-Boc protection step seems to be the main issue. My starting 7-hydroxyindoline is not fully consumed, even with excess Boc-anhydride. Why is this happening?
Incomplete conversion during the Boc protection step can be attributed to several factors:
-
Insufficient Nucleophilicity: The nitrogen in the indoline ring is part of an aromatic system, making it less nucleophilic than a typical aliphatic amine.
-
Steric Hindrance: The bulky tert-butoxycarbonyl group can face steric hindrance when approaching the nitrogen atom.
-
Inappropriate Base: The choice and amount of base are critical. The base deprotonates the indoline nitrogen, increasing its nucleophilicity. An inadequate base or insufficient amount will result in a slow or incomplete reaction.
-
Solvent Effects: The polarity of the solvent can influence the solubility of reactants and the reaction rate.[6]
II. Troubleshooting Specific Issues
Issue 1: Low Yield in the Synthesis of 7-Hydroxyindoline
The synthesis of the 7-hydroxyindoline precursor is often the most challenging step. The choice of synthetic route significantly impacts the potential for side reactions.[2]
Troubleshooting Workflow: 7-Hydroxyindoline Synthesis
Caption: Troubleshooting workflow for low yields of 7-hydroxyindoline.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Purity of Starting Materials | Verify the purity of precursors (e.g., substituted nitrobenzenes or anilines) by NMR or melting point. Impurities can lead to unwanted side reactions.[2][6] | Purification of Starting Materials: 1. Recrystallize solid starting materials from an appropriate solvent.2. Distill liquid starting materials under reduced pressure. |
| Harsh Reaction Conditions | Traditional indole/indoline syntheses can involve high temperatures and strong acids, leading to degradation.[2][5] | Condition Screening: 1. Set up small-scale reactions at various temperatures (e.g., 50°C, 80°C, 100°C).2. Monitor reaction progress by TLC to identify the optimal temperature that balances reaction rate and byproduct formation.[6] |
| Suboptimal Catalyst | The choice and loading of the catalyst (e.g., acid or metal catalyst) are crucial for efficiency and selectivity.[5] | Catalyst Screening: 1. Test different acid catalysts (e.g., PPA, H₂SO₄, Lewis acids) or metal catalysts (e.g., Pd/C for reductive cyclizations).2. Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the most effective concentration. |
| Side Reactions | Competing reactions, such as polymerization or the formation of isomers, can significantly reduce the yield.[7] | Byproduct Analysis: 1. Isolate major byproducts by column chromatography.2. Characterize the byproducts using NMR and MS to understand the side reactions occurring. This information can guide further optimization. |
Issue 2: Inefficient N-Boc Protection of 7-Hydroxyindoline
Even with pure 7-hydroxyindoline, the Boc protection step can be a source of yield loss.
Reaction Scheme: N-Boc Protection
Caption: General reaction for N-Boc protection of 7-hydroxyindoline.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Inadequate Base | The choice of base is critical for deprotonating the indoline nitrogen. | Base Screening: 1. Test common bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP).[8]2. For poorly nucleophilic amines, a catalytic amount of DMAP with a stoichiometric amount of a weaker base like TEA is often effective.[9] |
| Poor Solubility of Reactants | 7-hydroxyindoline may have limited solubility in common organic solvents.[10] | Solvent Screening: 1. Test a range of solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF).[6]2. A mixture of solvents can sometimes improve solubility and reaction efficiency. |
| Reaction Temperature and Time | The reaction may be too slow at room temperature. | Optimization of Conditions: 1. Gradually increase the reaction temperature (e.g., to 40°C) and monitor the progress by TLC.[5]2. Extend the reaction time, taking samples periodically to determine when the reaction has reached completion. |
| Hydrolysis of Boc Anhydride | If the reaction is run in the presence of water, Boc anhydride can hydrolyze, reducing its effective concentration. | Anhydrous Conditions: 1. Ensure all glassware is thoroughly dried.2. Use anhydrous solvents.3. If the starting material is an amine salt, it must be neutralized and dried before the reaction. |
Issue 3: Difficult Purification of N-Boc-7-hydroxyindoline
The final product can be challenging to purify, leading to apparent low yields due to product loss during isolation.
Troubleshooting Purification:
| Problem | Potential Cause | Suggested Solution |
| Product Streaking on TLC | The phenolic hydroxyl group can interact strongly with silica gel, causing streaking. | Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve the spot shape and separation.[6] |
| Co-elution with Impurities | Non-polar impurities may co-elute with the product. | Use a gradient elution method for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase during extraction. | Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. |
| Oily Product That Won't Crystallize | The product may be an oil at room temperature, making isolation by filtration difficult. | Recrystallization/Precipitation: 1. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate).2. Slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy.3. Cool the mixture to induce crystallization or precipitation.[11] |
III. Concluding Remarks
Troubleshooting low yields in the synthesis of N-Boc-7-hydroxyindoline requires a systematic and logical approach. By carefully considering each step of the reaction, from the quality of the starting materials to the final purification, it is possible to identify and address the root causes of yield loss. This guide provides a framework for this process, grounded in established principles of organic chemistry. For further in-depth information, please consult the references provided below.
IV. References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Retrieved from
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Hydroxyindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubMed. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Google Patents. (n.d.). US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids. Retrieved from
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from
-
Frontiers. (n.d.). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 9. Boc Protected Compounds [bzchemicals.com]
- 10. reddit.com [reddit.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Preventing side reactions during the functionalization of Tert-butyl 7-hydroxyindoline-1-carboxylate
Welcome to the technical support center for the functionalization of tert-butyl 7-hydroxyindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side product formation, and streamline your purification processes.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity in Alkylation Reactions - O-Alkylation vs. N-Alkylation
Question: I am trying to alkylate my this compound, but I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for O-alkylation?
Answer:
This is a common challenge due to the presence of two nucleophilic sites: the indoline nitrogen and the 7-hydroxyl group. While the nitrogen is protected with a tert-butoxycarbonyl (Boc) group, it can still exhibit some reactivity under certain conditions. However, the hydroxyl group is generally more nucleophilic, and its reactivity can be selectively enhanced.
Root Cause Analysis:
-
Basicity and Nucleophilicity: The phenolate anion, formed by deprotonating the 7-hydroxyl group, is a potent nucleophile. The Boc-protected nitrogen, while less nucleophilic, can still compete, especially with highly reactive alkylating agents or under conditions that favor N-alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the selectivity.
Troubleshooting and Recommendations:
To favor O-alkylation , you should aim to generate the phenoxide selectively and use conditions that promote its reaction over the indoline nitrogen.
| Parameter | Recommendation for Selective O-Alkylation | Rationale |
| Base | Use a mild inorganic base such as K₂CO₃ or Cs₂CO₃. | These bases are generally sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the Boc-protected nitrogen. Stronger bases like NaH or organolithiums can lead to competing deprotonation at other sites or reaction with the Boc group. |
| Solvent | Aprotic polar solvents like DMF or acetonitrile are preferred. | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. |
| Temperature | Room temperature to moderate heating (e.g., 50-60 °C) is typically sufficient. | Higher temperatures can sometimes lead to side reactions, including decomposition or reduced selectivity. |
| Alkylating Agent | Use alkyl halides (e.g., iodides, bromides) or tosylates. | These are standard electrophiles for O-alkylation. |
Step-by-Step Protocol for Selective O-Alkylation:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.5 equivalents of finely ground K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) dropwise.
-
Stir the reaction at 50 °C and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Sluggish Mitsunobu Reactions and Purification Headaches
Question: My Mitsunobu reaction on the 7-hydroxyl group is very slow, and I'm having a difficult time purifying my product from the triphenylphosphine oxide and reduced azodicarboxylate byproducts. What can I do?
Answer:
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol or for introducing a wide range of functional groups. However, it is not without its challenges.[1]
Root Cause Analysis:
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 11.[2] If your nucleophile is not acidic enough, the reaction will be sluggish as the betaine intermediate will not be efficiently protonated, leading to side reactions.
-
Steric Hindrance: While the 7-hydroxyl group is relatively accessible, bulky nucleophiles or substrates can slow down the reaction.
-
Byproduct Removal: Triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate are notoriously difficult to remove by standard chromatography due to their polarity and solubility.
Troubleshooting and Recommendations:
| Problem | Recommended Solution | Rationale |
| Sluggish Reaction | 1. Check the pKa of your nucleophile. If it is too high, consider using a more acidic alternative if possible. 2. Increase the equivalents of reagents. Using up to 2 equivalents of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) can sometimes drive the reaction to completion. 3. Use pre-formed betaine. In some cases, pre-mixing PPh₃ and DIAD/DEAD at low temperatures before adding the alcohol and nucleophile can improve results.[3] | 1. Ensures efficient protonation of the betaine intermediate. 2. Compensates for any reagent degradation and pushes the equilibrium towards the products. 3. Can lead to a cleaner reaction by ensuring the active species is formed before the substrate is introduced. |
| Purification Issues | 1. Crystallization: If your product is crystalline, this can be an effective way to separate it from the byproducts. 2. Alternative Reagents: Consider using polymer-supported triphenylphosphine or a phosphine with fluorous tags. These can be removed by filtration or fluorous solid-phase extraction, respectively. 3. Modified Workup: After the reaction, you can try to precipitate the TPPO by adding a non-polar solvent like hexane or ether and cooling the mixture. | 1. Takes advantage of differences in solubility and crystal lattice energy. 2. Simplifies purification by allowing for physical separation of the reagent-derived byproducts. 3. Reduces the amount of TPPO that needs to be removed by chromatography. |
Diagram: The Mitsunobu Reaction Cycle and Common Pitfalls
Caption: The Mitsunobu reaction cycle and key areas for troubleshooting.
Issue 3: Formation of Colored Impurities - Oxidation Side Reactions
Question: After my reaction, my product mixture has a dark color, and I'm seeing multiple colored spots on my TLC plate. What is causing this, and how can I prevent it?
Answer:
The formation of colored impurities is a strong indication of oxidation, a common side reaction with electron-rich aromatic compounds like 7-hydroxyindoline.
Root Cause Analysis:
-
Susceptibility to Oxidation: Phenols and their derivatives, especially those with electron-donating groups on the aromatic ring, are susceptible to oxidation.[4] The 7-hydroxyindoline core can be oxidized to form highly colored quinone-type species.
-
Reaction Conditions: The presence of oxidizing agents (even atmospheric oxygen), transition metal catalysts, or elevated temperatures can promote these side reactions.
Troubleshooting and Recommendations:
| Strategy | Implementation | Rationale |
| Inert Atmosphere | Run your reactions under an inert atmosphere of nitrogen or argon. | This minimizes the exposure of your substrate to atmospheric oxygen, which can be a significant oxidant, especially in the presence of catalysts or bases. |
| Degassed Solvents | Use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles. | This removes dissolved oxygen from the reaction medium. |
| Antioxidants | In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated oxidation pathways. | BHT acts as a radical scavenger, preventing the initiation and propagation of oxidation chain reactions. |
| Control of Temperature | Avoid excessive heating and prolonged reaction times. | Higher temperatures can accelerate the rate of oxidation. |
| Purification Considerations | If colored impurities do form, they can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration through Celite before column chromatography. | Activated charcoal has a high surface area and can adsorb colored, polar impurities. |
Diagram: Oxidation of 7-Hydroxyindoline
Caption: Potential oxidation pathway of 7-hydroxyindoline.
Issue 4: Unwanted Deprotection or Side Reactions During Boc-Deprotection
Question: I have successfully functionalized my this compound, but now I'm struggling to remove the Boc group without affecting my newly introduced functional group, which is acid-sensitive. Are there milder deprotection methods?
Answer:
Standard Boc-deprotection conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, are often too harsh for substrates with other acid-labile functional groups.[5][6] Fortunately, several milder methods are available.
Root Cause Analysis:
-
Acid Lability: The Boc group is designed to be removed under acidic conditions. However, other functional groups, such as certain esters, ethers, or acetals, may also be cleaved by strong acids.
Troubleshooting and Recommendations for Mild Boc-Deprotection:
| Method | Reagents and Conditions | Comments |
| Acidic (Milder Conditions) | 1. 10-20% TFA in DCM at 0 °C to room temperature. 2. 4M HCl in dioxane at 0 °C. | These are still the most common methods. Careful monitoring of the reaction by TLC and using the minimum necessary reaction time can sometimes prevent side reactions with moderately sensitive groups. |
| Lewis Acid Catalysis | Zinc bromide (ZnBr₂) in DCM. | This is a milder alternative to strong protic acids and can be effective for deprotecting Boc groups in the presence of some acid-sensitive functionalities. |
| Mechanochemical | Basic alumina in a planetary ball mill.[7] | A solvent-free and often chemoselective method that can be advantageous for sensitive substrates.[7] |
| Oxalyl Chloride | Oxalyl chloride in methanol.[8] | This method proceeds under mild, room temperature conditions and has been shown to be effective for a diverse range of substrates.[8] |
Step-by-Step Protocol for Mild Boc-Deprotection with ZnBr₂:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Add 2-3 equivalents of ZnBr₂.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify as necessary.
Diagram: Decision Tree for Boc-Deprotection
Caption: A decision-making workflow for Boc-deprotection.
By carefully considering the potential side reactions and implementing the appropriate troubleshooting strategies, you can successfully functionalize this compound and obtain your desired products in high yield and purity.
References
- Corcos, A., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles.
- Schnürch, M., et al. (2016). Reaction scope for reactions of indoles 3a-d with N-Boc- THIQ 9.
- Blaschko, H., & Levine, W. G. (1960). A comparative study of hydroxyindole oxidases. British Journal of Pharmacology and Chemotherapy, 15(4), 625-633.
- TCI Chemicals. (n.d.). Mitsunobu Reaction. TCI Chemicals (India) Pvt. Ltd.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). Frontiers in Chemistry, 12.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Reddit. (2018). Mitsunobu reaction issues. r/chemistry.
- O'Meally, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23805-23812.
- Wang, X., et al. (2016). Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. Organic Letters, 18(15), 3846-3849.
- Chen, J., et al. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
- Cho, C. S., & Ren, W. (2016). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 14(3), 888-892.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org.
- Gmeiner, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682.
- Thorwirth, R., Stolle, A., & Ondruschka, B. (2011). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry, 9(21), 7466-7469.
- Hoveyda, A. H., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Liu, S.-Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole.
- Wang, H., et al. (2018). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- O'Meally, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23805-23812.
- Reddy, T. J., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1240-1247.
- Tohoku University. (2024). Engineering functionalized Zr-MOFs as facile removal of indole: Experimental studies and first-principles modeling. Tohoku University Institutional Repository.
- Schnürch, M., et al. (2016). Scope of the reaction of N-arylindoles 5a-e with N-Boc-THIQ 9.
- Harris, C. S., & Kluge, J. A. (2005). Selective Alkylation of a 6,7-Dihydroxyquinazoline. Tetrahedron Letters, 46(45), 7715-7719.
- El-Gamal, M. I., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Molecules, 22(8), 1332.
- Achille, A., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(21), 3848.
- Narayan, A. V., & Nair, P. M. (1990). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
- Shi, B.-F., et al. (2026). Palladium(II)
- Fruk, L., & Niemeyer, C. M. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- An, R., et al. (2019). Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjugation. Journal of the American Chemical Society, 141(40), 15729-15733.
- Clayden, J. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Bristol.
- Chen, L., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis.
- Joglekar, M., & Lippincott-Schwartz, J. (2013). Purification of functionalized quantum dots. Cold Spring Harbor Protocols, 2013(10), 928-929.
- El-Boukili, M., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review.
- ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D).
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. reddit.com [reddit.com]
- 4. A comparative study of hydroxyindole oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Storage and handling guidelines for Tert-butyl 7-hydroxyindoline-1-carboxylate to prevent degradation
Technical Support Center: Tert-butyl 7-hydroxyindoline-1-carboxylate
Introduction: this compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected amine and a reactive phenolic hydroxyl group, makes it a versatile intermediate. However, these same functional groups render the molecule susceptible to specific degradation pathways if not handled and stored with precision. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently encountered issues to ensure the integrity of your material and the success of your experiments.
Section 1: Core Storage and Handling Protocols
The stability of this compound is paramount for reproducible results. The primary threats to its integrity are oxidation and acid-catalyzed deprotection.
Recommended Storage Conditions
Upon receipt, the compound should be inspected and stored immediately under the following conditions. Adherence to this protocol will mitigate the most common degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is ideal for long-term storage.[1] For short-term use, 2-8°C is acceptable. | Reduces the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[2] | The 7-hydroxy group makes the indoline ring electron-rich and highly susceptible to oxidation by atmospheric oxygen, which can lead to colored impurities.[3] |
| Light | Protect from light by using an amber vial or by storing the container in a dark place. | UV light can provide the energy to initiate photo-oxidative degradation, a common issue for phenolic compounds.[4][5] |
| Moisture | Keep container tightly closed in a dry environment.[2][6][7][8] | Moisture can facilitate hydrolytic and certain oxidative degradation pathways. |
Safe Handling Protocol
Proper handling is crucial not only for safety but also for preventing contamination and degradation of the material.
Step-by-Step Handling Procedure:
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Conduct all manipulations in a chemical fume hood to avoid inhalation.[6][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a lab coat.[6][7]
-
Inert Atmosphere Transfer: For weighing and aliquoting, use an inert atmosphere glovebox or a similar setup. If unavailable, work quickly and flush the container headspace with argon or nitrogen before re-sealing.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially acidic or oxidizing residues.
-
Cleanup: After handling, wash hands and any exposed skin thoroughly.[2][6] Dispose of contaminated materials and waste according to institutional and local regulations.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from off-white to a pink, brown, or dark color. What happened and is it still usable?
A: A color change is the most common indicator of degradation, specifically oxidation. The 7-hydroxyindoline moiety is analogous to other hydroxyindole compounds which are known to form colored pigments upon oxidation.[3] This is often initiated by exposure to air (oxygen) and can be accelerated by light.
-
Causality: The phenolic hydroxyl group readily donates an electron, initiating an oxidation cascade that can lead to quinone-type structures or polymeric materials, which are typically highly colored.
-
Usability: The material is no longer pure. While it might be possible to purify a small portion via column chromatography, the presence of these impurities can interfere with subsequent reactions. For quantitative and sensitive applications, using fresh, uncolored material is strongly recommended. To prevent this, always store the compound under an inert atmosphere and protected from light.[2]
Q2: I ran an NMR/LC-MS on my sample and see a significant peak corresponding to the loss of the Boc group. What caused this?
A: This indicates that the tert-butoxycarbonyl (Boc) protecting group has been cleaved. The Boc group is notoriously labile under acidic conditions.[10]
-
Causality: The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free indoline amine. This can be triggered by:
-
Acidic Workups: Exposure to even mild aqueous acids (pH < 4) during an extraction can cause partial or complete deprotection.[11]
-
Chromatography: Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) in reverse-phase HPLC can cleave the Boc group.[12] While the compound may be stable in the dilute mobile phase, the TFA concentrates during solvent evaporation, leading to significant deprotection.
-
Improper Storage: Storing the compound in proximity to volatile acids (e.g., HCl, TFA) can also lead to degradation over time.
-
Q3: I dissolved the compound in a solvent for my reaction, but the solution became colored overnight. What is the issue?
A: This is likely due to solvent-mediated degradation.
-
Probable Causes:
-
Peroxides: Solvents like THF and diethyl ether can form explosive peroxides over time, which are potent oxidizing agents. Using a freshly opened bottle of an inhibitor-free, high-purity solvent is critical.
-
Dissolved Oxygen: Standard laboratory solvents contain dissolved oxygen, which can be sufficient to oxidize sensitive substrates over time. For sensitive reactions, degassing the solvent (e.g., via sparging with argon or freeze-pump-thaw cycles) is recommended.
-
Solvent Purity: Lower-grade solvents may contain acidic or other reactive impurities that can degrade the compound. Always use anhydrous, high-purity solvents appropriate for your application.
-
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the use of this compound.
Troubleshooting Matrix
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Solid has changed color (e.g., brown, pink) | Oxidation due to exposure to air/light. | Discard the degraded material. Procure fresh stock and strictly adhere to storage protocols (inert gas, -20°C, dark).[1][2] |
| New, more polar spot on TLC/LC-MS (loss of 100 amu) | Acid-catalyzed deprotection (loss of Boc group). | Review all experimental steps for sources of acid. Neutralize any acidic reagents before workup. Use alternative chromatography methods (e.g., neutral mobile phase, flash chromatography on silica). |
| Multiple new spots/peaks appearing in analysis | General decomposition from a combination of factors (oxidation, heat, light). | Verify the stability of the compound under your specific reaction conditions with a small-scale test. Ensure all handling and storage guidelines are followed. |
| Inconsistent reaction yields or failed reaction | Poor quality/degraded starting material. | Confirm the purity of the starting material before use (e.g., via ¹H NMR or LC-MS). Use only material that meets purity specifications. |
| Poor solubility in non-polar solvents | Formation of more polar, oxidized, or deprotected impurities. | Purify the material via flash column chromatography if possible. Otherwise, use fresh material. |
Troubleshooting Workflow Diagram
This flowchart provides a logical path to identify the source of degradation.
Caption: Troubleshooting decision tree for degradation issues.
Section 4: The Chemistry of Degradation
Understanding the underlying chemical mechanisms of degradation is key to preventing them. The two primary pathways are oxidation of the hydroxyindoline core and acid-catalyzed cleavage of the Boc protecting group.
Oxidation Pathway
The 7-hydroxyindoline system is highly susceptible to oxidation. The electron-donating hydroxyl group and the nitrogen atom enrich the aromatic ring with electron density, making it vulnerable to attack by electrophilic oxidants like molecular oxygen. The process can proceed through a radical mechanism or lead to the formation of quinone-imine type structures, which are often colored and can polymerize.
Acid-Catalyzed Deprotection Pathway
The Boc group is a cornerstone of modern organic synthesis due to its stability to bases and nucleophiles, but it is designed to be removed under acidic conditions.[10] The generally accepted mechanism involves protonation of the carbonyl, followed by loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to give the free amine.
Caption: Major degradation pathways for the title compound.
References
-
Blaschko, H., & Levine, W. G. (1960). A comparative study of hydroxyindole oxidases. British Journal of Pharmacology and Chemotherapy, 15(4), 625–633. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 7-hydroxy-1h-indole-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 5-hydroxy-7-methylindole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Lin, H. Y., et al. (2012). Synthesis of (±)-7-hydroxylycopodine. Journal of Organic Chemistry, 77(17), 7143-56. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. Retrieved from [Link]
-
Pinto, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
-
Zegarac, Z. O. (2019). Peculiarities of 7-hydroxyflavone oxidation in relation to our model for the estimation of the first oxidation potential of flavonoids. Arhiv za farmaciju, 69(2), 118-124. Available at: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
ACS Omega. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. Available at: [Link]
-
ResearchGate. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Available at: [Link]
-
Gande, M. E., & Martini, M. C. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 3(3), 125-37. Available at: [Link]
Sources
- 1. tert-Butyl 6-methoxyindoline-1-carboxylate | 1394248-15-7 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A comparative study of hydroxyindole oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. macrocyclics.com [macrocyclics.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions at the 7-position of the indoline ring
Welcome to the technical support center for indoline and indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization at the C7 position of the indoline ring. The inherent electronic properties of the indole scaffold make this a non-trivial challenge, often leading to mixtures of isomers and low yields. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Overcoming Poor C7-Regioselectivity
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is producing a mixture of isomers (e.g., C3, C5, C2) with very low yield of the desired C7 product. What is the primary cause of this poor selectivity?
Answer: This is the most common challenge and stems from the intrinsic reactivity of the indole nucleus. The pyrrole ring is significantly more electron-rich and nucleophilic than the benzene portion, making the C3 position the kinetic site for most electrophilic substitutions and metalations.[1][2][3] Without precise control, reagents will preferentially react at C3, or to a lesser extent, C2.
Causality & Solutions:
-
Inherent Electronic Bias: The lone pair of the nitrogen atom enhances the electron density of the pyrrole ring, particularly at C3.[3] Standard Friedel-Crafts acylations, for example, almost exclusively yield the 3-acylindole product.[4][5][6][7]
-
Solution: You must override this inherent reactivity. The most robust strategy is the installation of a Directing Group (DG) at the N1 position. This group physically positions a metal catalyst or organolithium reagent in proximity to the C7 C-H bond, forcing the reaction to occur at that site through chelation assistance. This is the core principle of Directed ortho Metalation (DoM) and related C-H activation strategies.[8][9][10]
-
-
Insufficient Steric Blocking: If your directing group is too small, it may not provide enough steric hindrance to prevent catalyst approach to other sites or may allow for conformational flexibility that leads to undesired reactions.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can dramatically influence the regiochemical outcome.
-
Solution: Systematically screen reaction parameters. For palladium-catalyzed reactions, ligand choice is critical; for instance, pyridone-based ligands have been shown to be crucial for achieving C7-acyloxylation by overriding the C3 preference.[12] For rhodium-catalyzed reactions, the specific rhodium precursor and additives can be the difference between success and failure.[11][16][17]
-
Question 2: I'm using a well-known directing group (e.g., Pivaloyl, Boc) for a transition-metal-catalyzed C-H activation, but I'm getting no reaction or a very low yield of the C7-functionalized product. What should I investigate?
Answer: This issue often points to problems with the catalytic cycle or the stability of key intermediates. While a directing group is necessary, it is not always sufficient.
Causality & Solutions:
-
Catalyst Incompatibility: Not all directing groups work efficiently with all metals. The coordination of the DG's heteroatom to the metal center is a critical step in the catalytic cycle.
-
Solution: Ensure your DG and catalyst are a proven pair. For example, the N-pivaloyl group is highly effective for many rhodium-catalyzed C7-functionalizations.[11][16] In contrast, N-P(O)tBu₂ has shown excellent results in palladium-catalyzed C7-arylations.[13][18] Consult the literature for validated combinations for your specific transformation (e.g., alkenylation, arylation, amidation).
-
-
Incorrect Oxidant/Additive: Many C-H activation cycles require a specific oxidant to regenerate the active catalyst or an additive to facilitate a key step like proton abstraction.
-
Solution: Verify the required additives. For instance, many Rh(III)-catalyzed cycles require a silver salt (e.g., AgSbF₆, AgOAc) as an oxidant and halide scavenger. Pd-catalyzed reactions often require an oxidant like PhIO or benzoquinone.[12] The absence or incorrect choice of these reagents will stall the catalytic cycle.
-
-
Steric Hindrance at C6: A bulky substituent at the C6 position can sterically clash with the incoming catalyst/reagent complex, even with a directing group present, preventing efficient C7 C-H activation.[19]
-
Solution: Analyze your substrate. If you have a large group at C6, you may need to employ a catalyst with a smaller ligand set or a directing group that alters the angle of approach. In some cases, this steric hindrance can be insurmountable for a given methodology.
-
-
Poor Substrate Purity: Impurities in your starting material (e.g., residual base, water, other nucleophiles) can poison the catalyst.
-
Solution: Re-purify your N-protected indoline starting material meticulously. Ensure all reagents are freshly distilled or dried as required by the specific protocol.
-
Question 3: I am attempting a directed ortho-lithiation (DoM) on my N-Boc-indoline to introduce an electrophile at C7, but my yields are poor and I recover starting material. What are the common pitfalls?
Answer: Directed ortho-lithiation is a powerful, metal-free (in the final product) strategy but is highly sensitive to reaction conditions.
Causality & Solutions:
-
Incomplete Deprotonation: The acidity of the C7-proton is relatively low. Incomplete deprotonation is a common failure mode.
-
Solution: Use a strong, sterically hindered base. sec-Butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is the standard choice.[20][21] n-Butyllithium (n-BuLi) is often not strong enough. Ensure you are using a sufficient excess of the base and allow enough time for the deprotonation to complete at low temperature (-78 °C).
-
-
Incorrect Temperature Management: The ortho-lithiated species can be unstable at higher temperatures. Furthermore, adding the base at too high a temperature can lead to side reactions.
-
Poor Electrophile Reactivity: The lithiated indoline is a strong base but may not be a potent enough nucleophile for unreactive electrophiles.
-
Solution: Use highly reactive electrophiles. Reagents like DMF (for formylation), iodine, or chlorotrimethylsilane are effective. For less reactive electrophiles, a transmetalation step (e.g., to a zincate or boronate ester) may be necessary.
-
-
Solvent Effects: The choice of solvent can impact the aggregation state and reactivity of the organolithium base.
-
Solution: Use an appropriate ethereal solvent. Tetrahydrofuran (THF) is the most common and effective solvent for DoM reactions as it is a strong Lewis base that helps to solvate the lithium cation and break up alkyllithium aggregates.[23]
-
Workflow: Troubleshooting Poor C7-Regioselectivity
Here is a logical workflow to diagnose and solve common issues with C7-functionalization.
Caption: A decision tree for troubleshooting C7-selectivity issues.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the C7-position of indoline inherently difficult to functionalize?
The difficulty arises from the electronic structure of the indole/indoline system. The C3 position is the most nucleophilic due to its enamine-like character, making it the preferred site for electrophilic attack.[1][24] The benzene ring (C4-C7) is less reactive. Among the benzene positions, C7 is sterically shielded by the adjacent pyrrole ring and is electronically less activated compared to C4 and C6. Therefore, achieving C7 selectivity requires strategies that can overcome both electronic and steric disadvantages.
FAQ 2: How do I choose the right directing group for my desired C7-functionalization?
The choice of directing group is critical and depends on the specific reaction you intend to perform. There is no single "best" DG. The table below summarizes common choices and their typical applications.
| Directing Group (DG) | Structure | Typical Catalysts | Common Reactions | Key Advantages/Disadvantages |
| Pivaloyl (Piv) | -C(O)C(CH₃)₃ | Rh(I), Rh(III) | Alkenylation, Alkylation[11][15][16][17] | Adv: Readily installed, effective for Rh catalysis. Disadv: Can be difficult to remove. |
| Di-tert-butylphosphinoyl | -P(O)(C(CH₃)₃)₂ | Pd(II) | Arylation, Olefination, Acylation[13][18][25] | Adv: Highly effective for Pd, versatile. Disadv: P(V) group can be hard to remove. P(III) precursors are easier.[13] |
| Methylsulfonyl (Ms) | -S(O)₂CH₃ | Pd(II) | Acyloxylation[12] | Adv: Strong electron-withdrawing nature helps modulate reactivity. Disadv: Less commonly used for C-C bond formation. |
| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | s-BuLi/TMEDA | Directed ortho-Lithiation (DoM)[20][21] | Adv: No transition metal needed, easily removed under acidic conditions. Disadv: Requires cryogenic temperatures and strongly basic conditions. |
FAQ 3: What is the general mechanism for transition-metal-catalyzed C7 C-H activation?
While specifics vary, the generally accepted mechanism for a directing group (DG)-assisted C-H activation/functionalization at the C7 position follows these key steps:
-
Coordination: The directing group on the indoline nitrogen coordinates to the metal center (e.g., Pd, Rh).
-
C-H Activation/Metalation: This coordination brings the metal catalyst into close proximity to the C7 C-H bond, allowing for an intramolecular C-H activation. This step forms a five-membered metallacycle intermediate, which is crucial for selectivity.[15]
-
Oxidative Addition/Insertion: The coupling partner (e.g., an aryl halide, alkene) coordinates to the metal center and undergoes either oxidative addition or migratory insertion.
-
Reductive Elimination: The newly formed C-C or C-heteroatom bond is forged as the product is released from the metal center via reductive elimination.
-
Catalyst Regeneration: The catalyst is regenerated, often with the help of an oxidant or additive, to re-enter the catalytic cycle.
Caption: A simplified mechanism for C7 C-H activation.
FAQ 4: Can I achieve C7-functionalization without a transition metal catalyst?
Yes. The primary method is Directed ortho-Lithiation (DoM) , as discussed in Troubleshooting Question 3. This method uses a strong organolithium base to deprotonate the C7 position, guided by a directing group like N-Boc.[10][20][21] The resulting aryllithium species is then quenched with an electrophile. More recently, transition-metal-free, boron-mediated C-H borylation and hydroxylation at the C7 position have also been developed using BBr₃ with an N-pivaloyl directing group.[13][25][26]
FAQ 5: After successfully functionalizing at C7, how can I remove the directing group?
The ease of removal is a critical consideration when choosing a directing group.
-
tert-Butoxycarbonyl (Boc): Easily removed under standard acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂).
-
Pivaloyl (Piv): More robust. Requires strong basic (e.g., NaOH or KOH in refluxing alcohol) or acidic conditions for hydrolysis, which may not be compatible with all functional groups in the product.
-
Phosphinoyl Groups (e.g., -P(O)tBu₂): Generally difficult to remove. P(III) directing groups are often preferred as they can be more readily cleaved.[13]
-
Methylsulfonyl (Ms): Can be cleaved under specific reductive conditions or with certain nucleophiles like thiophenol.
Always plan your synthesis with the directing group removal step in mind, ensuring the conditions will be compatible with your final molecule.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoline
This protocol is a representative example based on methodologies developed for C7-functionalization.[11][15][16][17] Researchers should consult the primary literature for substrate-specific optimizations.
Materials:
-
N-Pivaloylindoline (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add N-pivaloylindoline (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Cu(OAc)₂ (0.2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DCE (1.0 mL) and the alkene (0.3 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C7-alkenylated product.
Protocol 2: Directed ortho-Lithiation (DoM) and Formylation of N-Boc-Indoline
This protocol is adapted from established procedures for DoM of N-Boc protected heterocycles.[10][20][21] Strict anhydrous and anaerobic conditions are essential for success.
Materials:
-
N-Boc-indoline (1.0 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv), freshly distilled
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF, 2.0 equiv), freshly distilled
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and septum, add N-Boc-indoline (1.0 mmol).
-
Dissolve the starting material in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Add freshly distilled TMEDA (1.2 mmol) via syringe.
-
Slowly add s-BuLi (1.2 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn yellow or orange.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add freshly distilled DMF (2.0 mmol) dropwise, again maintaining the temperature at -78 °C.
-
Stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield N-Boc-indoline-7-carboxaldehyde.
References
-
Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2015). Rhodium‐Catalyzed Regioselective C7‐Functionalization of N‐Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321–325. [Link]
-
Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2015). Rhodium‐Catalyzed Regioselective C7‐Functionalization of N‐Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321–325. [Link]
- Jin N., Pan C., Zhang H., Xu P., Cheng Y., Zhu C. (2015). Rhodium‐Catalyzed Direct C7 Alkynylation of Indolines.
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PMC - NIH. [Link]
-
Mundhe T. G., Chate B. N., & Patki A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science. [Link]
-
Wikipedia. (n.d.). Indole. [Link]
-
Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. (n.d.). [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research. [Link]
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]
-
C-H Functionalization of Indoles at the C7 Position. (n.d.). ResearchGate. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (n.d.). ACS Publications. [Link]
-
Iwao, M., & Kuraishi, T. (2003). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde. Organic Syntheses. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis. [Link]
-
Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]
-
Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. [Link]
-
Electrophilic substitution at the indole. (n.d.). Química Organica.org. [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. (2001). PubMed. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (2001). R Discovery. [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]
-
TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. (n.d.). [Link]
-
ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. (n.d.). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PMC - NIH. [Link]
-
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? (2023). Quora. [Link]
-
Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (n.d.). ResearchGate. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (n.d.). NIH. [Link]
-
SYNTHESES OF 7-SUBSTITUTED INDOLINE DERIVATIVES. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (n.d.). ACS Publications. [Link]
-
Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). ACS Publications. [Link]
-
One-pot synthesis of highly substituted indolines. (n.d.). ResearchGate. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
-
Cobalt(III)-Catalyzed Directed C-7 Selective C-H Alkynylation of Indolines with Bromoalkynes. (2023). PubMed. [Link]
-
Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). PMC - NIH. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (n.d.). PMC - NIH. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC - NIH. [Link]
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (n.d.). PubMed Central. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
Inhibitors of HIV-1 attachment. Part 8: the effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors. (n.d.). PubMed. [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (n.d.). RSC Publishing. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 9. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 16. sci-hub.box [sci-hub.box]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. uwindsor.ca [uwindsor.ca]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Boc-Protection of 7-Hydroxyindoline
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the tert-butoxycarbonyl (Boc) protection of 7-hydroxyindoline. This crucial synthetic step can be deceptively complex due to the molecule's bifunctional nature. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental "why" behind the common problems encountered during the Boc-protection of 7-hydroxyindoline.
Q1: Why is my Boc-protection of 7-hydroxyindoline yielding a mixture of products instead of the clean N-Boc derivative?
The primary challenge with 7-hydroxyindoline lies in its two nucleophilic sites: the secondary amine at the 1-position (N1) and the phenolic hydroxyl group at the 7-position (C7-OH). When reacting with di-tert-butyl dicarbonate ((Boc)₂O), three products are possible: the desired N-Boc-7-hydroxyindoline, the undesired O-Boc-7-hydroxyindoline, and the N,O-di-Boc-7-hydroxyindoline.
Generally, the secondary amine is more nucleophilic than the phenolic hydroxyl group, which should favor N-acylation.[1][2] However, the reaction's chemoselectivity is highly dependent on the conditions. Aggressive conditions, such as the use of highly active catalysts, elevated temperatures, or a large excess of (Boc)₂O, can lead to the formation of O-acylated and di-acylated byproducts.[3]
Q2: What is the precise role of 4-dimethylaminopyridine (DMAP) in this reaction, and can it be detrimental?
DMAP is a highly efficient acylation catalyst that operates by reacting with (Boc)₂O to form a reactive N-tert-butoxycarbonylpyridinium intermediate.[4][5] This intermediate is a much more potent acylating agent than (Boc)₂O itself. While this dramatically accelerates the reaction rate, it can be a double-edged sword for a substrate like 7-hydroxyindoline.[6] The heightened reactivity of the Boc-DMAP intermediate can reduce the inherent selectivity between the amine and the less nucleophilic phenol, often leading to an increased yield of the undesired O-Boc and N,O-di-Boc byproducts.[4]
Q3: My reaction is very slow and gives a low yield of the desired N-Boc product. What are the likely causes?
Low conversion rates are typically due to insufficient activation of the (Boc)₂O reagent or poor substrate solubility. While the indoline nitrogen is nucleophilic, the reaction without a catalyst can be sluggish at room temperature. If you have intentionally omitted DMAP to improve selectivity, a compensatory adjustment—such as a modest increase in temperature or extended reaction time—may be necessary. Additionally, ensure that your reagents are pure and, if conducting the reaction under anhydrous conditions, that your solvent is dry.
Q4: I've isolated what I believe is the O-Boc isomer. Is this product stable?
The O-Boc group on phenols is known to be labile under basic conditions.[7] This property can sometimes be used to an advantage. If you have inadvertently formed the N,O-di-Boc derivative, a carefully controlled treatment with a mild base might selectively cleave the O-Boc group, leaving the more stable N-Boc carbamate intact. However, this base lability also means that basic workup conditions or subsequent reaction steps involving strong bases could unintentionally deprotect the hydroxyl group. The N-Boc group, by contrast, is stable to most bases and nucleophiles but is readily cleaved by acid (e.g., TFA or HCl).[8]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides direct, actionable solutions to specific experimental issues.
Problem 1: Significant O-Acylation or Di-Boc Product Formation
-
Primary Cause: The reaction conditions are too forcing, leading to a loss of chemoselectivity. This is often due to the use of catalytic DMAP or an excessive amount of (Boc)₂O.
-
Solutions & Rationale:
-
Omit DMAP: For maximum N-selectivity, perform the reaction without DMAP. The reaction will be slower but significantly cleaner. The inherent nucleophilicity difference between the amine and phenol is better exploited under milder conditions.
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of (Boc)₂O. This minimizes the risk of di-protection after the more reactive amine has been consumed.
-
Lower the Temperature: Conduct the reaction at 0 °C to room temperature. Lower temperatures enhance the kinetic selectivity, favoring the reaction at the more nucleophilic nitrogen center.
-
Use a Milder Base: Instead of triethylamine (TEA) in an organic solvent, consider using a weaker base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water or THF/water).[9][10]
-
Problem 2: Reaction is Sluggish or Fails to Reach Completion
-
Primary Cause: Insufficient activation of (Boc)₂O in the absence of a catalyst like DMAP.
-
Solutions & Rationale:
-
Increase Reaction Time/Temperature: If you have omitted DMAP for selectivity, allow the reaction to stir for a longer period (e.g., 12-24 hours) or gently warm it to 30-40°C, while monitoring by TLC or LC-MS to track the formation of byproducts.
-
Use Catalytic DMAP Cautiously: If a faster reaction is essential, add a very small amount of DMAP (e.g., 0.05 equivalents). Add it portion-wise and monitor the reaction closely to find the sweet spot between an acceptable rate and minimal side-product formation.
-
Solvent Choice: Ensure 7-hydroxyindoline is fully dissolved. THF and dioxane are often good choices for this reaction.[9]
-
Problem 3: Difficulty in Purifying the N-Boc Product
-
Primary Cause: The desired N-Boc product, starting material, O-Boc isomer, and di-Boc byproduct may have similar polarities, complicating separation by column chromatography.
-
Solutions & Rationale:
-
Optimize the Reaction: The easiest purification is one that isn't needed. Prioritize optimizing the reaction for maximum selectivity to minimize the number of impurities.
-
Aqueous Workup:
-
A wash with a dilute, weak acid (e.g., 1% citric acid or 0.1 N HCl) can remove any residual DMAP or unreacted basic starting material.
-
A wash with saturated aqueous NaHCO₃ can help remove any phenolic starting material.
-
-
Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing the polarity). This will improve the resolution between closely eluting spots.
-
Section 3: Recommended Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving both high selectivity and accelerated conversion.
Protocol 1: High N-Selectivity Boc-Protection
This method prioritizes the clean formation of the N-Boc product by omitting DMAP.
-
Dissolution: Dissolve 7-hydroxyindoline (1.0 eq) in tetrahydrofuran (THF, approx. 0.1 M).
-
Addition of Base: Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Accelerated Boc-Protection (with Catalytic DMAP)
This method uses a catalytic amount of DMAP for a faster reaction. Note: Close monitoring is critical to avoid byproduct formation.
-
Dissolution: Dissolve 7-hydroxyindoline (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (e.g., N₂ or Argon).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 10 minutes. An exotherm and gas evolution (CO₂) may be observed.[4]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction every 30-60 minutes by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash with a 1% aqueous citric acid solution to remove DMAP and TEA, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Data Summary & Visualizations
Table 1: Comparison of Recommended Protocol Conditions
| Parameter | Protocol 1: High Selectivity | Protocol 2: Accelerated Reaction | Rationale |
| Catalyst | None | 0.05 eq DMAP | DMAP increases reaction rate but can decrease N-selectivity.[6] |
| (Boc)₂O (eq) | 1.1 | 1.1 | A slight excess drives the reaction without promoting di-protection. |
| Base | 1.5 eq TEA | N/A (DMAP is the base) | Neutralizes the acid byproduct of the reaction. |
| Temperature | 0 °C to RT | 0 °C to RT | Lower temperatures favor kinetic control and higher selectivity. |
| Typical Time | 12-24 h | 2-4 h | The catalyst dramatically shortens the required reaction time. |
| Expected Outcome | High yield of N-Boc product, minimal byproducts. | Good yield of N-Boc product, requires careful monitoring to minimize O-Boc formation. | Trade-off between reaction speed and chemoselectivity. |
Visualized Workflows and Mechanisms
Caption: The Chemoselectivity Challenge in Boc-protecting 7-hydroxyindoline.
Caption: Catalytic role of DMAP in activating (Boc)₂O for acylation.
References
-
Kamijo, S., et al. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(45), 8401-8404. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. Available from: [Link]
-
Zarei, M., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 211-216. Available from: [Link]
-
Basf, S., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(8), 2320-2327. Available from: [Link]
-
Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. (2018). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available from: [Link]
-
Reddy, P. G., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 7(4), 309-313. Available from: [Link]
-
PubMed. (2026). Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines. Available from: [Link]
-
Pediaa. (2020). Difference Between O Acylation and N Acylation. Available from: [Link]
-
Beilstein Journals. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Available from: [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions. Available from: [Link]
-
ResearchGate. (2000). The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. Available from: [Link]
-
Reddit. (2023). Help Removing Excess Boc Anhydride. Available from: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Available from: [Link]
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]
-
ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Available from: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available from: [Link]
-
Oreate AI Blog. (2025). Understanding Boc Anhydride: A Key Player in Organic Chemistry. Available from: [Link]
-
Brainly.in. (2021). What is the difference between O acylation and N acylation? Available from: [Link]
-
Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Available from: [Link]
-
PubMed. (2012). Synthesis of (±)-7-hydroxylycopodine. Available from: [Link]
-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]
-
Organic Syntheses. L-Proline. Available from: [Link]
-
MDPI. (2019). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. Available from: [Link]
-
The Royal Society of Chemistry. (2011). Chapter 10. Available from: [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. brainly.in [brainly.in]
- 3. researchgate.net [researchgate.net]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Boc-anhydride [en.highfine.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: TLC Monitoring of Tert-butyl 7-hydroxyindoline-1-carboxylate Reactions
Welcome to the technical support center for monitoring reactions involving Tert-butyl 7-hydroxyindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who rely on Thin-Layer Chromatography (TLC) for rapid and effective reaction monitoring. Here, we address common challenges and provide field-proven solutions to ensure your TLC analysis is accurate, reliable, and reproducible.
The indoline scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is critical. This compound, with its Boc-protected amine and reactive hydroxyl group, presents unique characteristics during chromatographic analysis. Understanding how to manage its properties on a TLC plate is key to successfully tracking your synthetic transformations.
Troubleshooting Guide: Common TLC Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Q1: My spots are streaking vertically up the plate. What's causing this and how can I fix it?
Answer: Spot streaking is a frequent issue that can obscure results and make interpretation difficult. It typically points to one of several root causes.
-
Causality & Explanation:
-
Sample Overload: Applying too much sample to the baseline is the most common cause of streaking.[1][2][3] The stationary phase (silica gel) has a finite capacity. When overloaded, the molecules that cannot adsorb to the stationary phase travel up the plate in a continuous "streak" with the mobile phase.
-
High Polarity: this compound and its derivatives can be quite polar due to the hydroxyl and carbamate groups. If your compound has a very strong affinity for the silica gel and is also highly soluble in the mobile phase, it can lead to a streaking effect.
-
Acidic/Basic Interactions: Silica gel is weakly acidic. The phenolic hydroxyl group on the indoline can interact strongly with the silica, causing tailing or streaking.[1] Similarly, if your reaction involves other acidic or basic reagents, they can disrupt the smooth migration of your compound.
-
-
Solutions:
-
Dilute Your Sample: Before spotting, dilute the reaction mixture aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate). A less concentrated spot will be smaller and more focused.[2]
-
Modify the Mobile Phase: If you suspect acidic interactions, add a small amount (0.5-1%) of acetic acid to your eluent. This protonates the silica surface and can lead to sharper spots for acidic compounds. Conversely, for basic compounds, adding a small amount of triethylamine can improve spot shape.[1]
-
Use a Different Solvent System: If streaking persists, your solvent system may be inappropriate for the compound's polarity.[3] Experiment with different solvent mixtures to find a better match (see table below).
-
Q2: All my spots are stuck at the baseline (Rf ≈ 0). What should I do?
Answer: This indicates that your compounds are not moving from the origin.
-
Causality & Explanation: The mobile phase (eluent) is not polar enough to displace your compound from the highly polar silica gel stationary phase.[4] The compound has a much stronger affinity for the stationary phase than the mobile phase, so it remains adsorbed at the baseline.
-
Solutions:
-
Increase Eluent Polarity: You must increase the polarity of your mobile phase.[4] If you are using a mixture like Hexane/Ethyl Acetate, increase the proportion of the more polar solvent (Ethyl Acetate).
-
Switch to a Stronger Polar Solvent: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether. For instance, replace Hexane/Ethyl Acetate with Dichloromethane/Methanol.
-
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I resolve this?
Answer: This is the opposite problem of spots remaining at the baseline.
-
Causality & Explanation: The mobile phase is too polar.[4] Your compound is highly soluble in the eluent and has very little affinity for the stationary phase. Consequently, it travels up the plate with the solvent front, resulting in no separation.
-
Solutions:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mixture. For example, if you are using 1:1 Hexane/Ethyl Acetate, try a 3:1 or 4:1 mixture.[4]
-
Switch to a Less Polar Solvent System: If you are using a highly polar system like Dichloromethane/Methanol, consider switching to a less polar one, such as Hexane/Ethyl Acetate.
-
| Problem | Cause | Primary Solution |
| Spots at Baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent. |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent in the eluent. |
| Streaking | Sample overload or strong silica interaction. | Dilute the sample; add acid/base modifier to the eluent.[1] |
| Poor Resolution (Spots too close) | Suboptimal solvent system. | Test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). |
Q4: I can't see my spots under the UV lamp. Does this mean my reaction failed?
Answer: Not necessarily. While this compound is UV-active due to its aromatic system, some reaction products or reagents may not be.[5][6]
-
Causality & Explanation:
-
Lack of a Chromophore: A compound must possess a UV-absorbing group (a chromophore), typically a conjugated or aromatic system, to be visible under a 254 nm UV lamp.[5][6] If your reaction modifies or removes this system, the product may become "UV-invisible."
-
Low Concentration: The concentration of your compound on the plate might be too low to detect via UV quenching.[3]
-
-
Solutions:
-
Use a Chemical Stain: This is the most reliable solution. After running the TLC and viewing it under UV, the plate can be dipped into a chemical staining solution that reacts with the compounds to produce colored spots.[7] This process is destructive, meaning the plate cannot be reused.[5]
-
Recommended Stain for Indolines: A potassium permanganate (KMnO₄) stain is highly effective. It reacts with functional groups that can be oxidized, such as the hydroxyl group on your starting material and many potential products.[6] This will produce yellow-brown spots on a purple background.[8][9]
-
Alternative Stains: Ceric Ammonium Molybdate (CAM) is another excellent general stain that is sensitive to hydroxyl groups.[10]
-
Experimental Workflow & Protocols
Standard TLC Analysis Workflow
This workflow provides a systematic approach to analyzing your reaction progress.
Caption: Standard workflow for TLC analysis.
Protocol 1: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
This stain is ideal for visualizing compounds with oxidizable functional groups like alcohols and alkenes.[6][9]
-
Preparation of Staining Solution:
-
Dissolve Potassium Permanganate (KMnO₄) (1.5 g) and Potassium Carbonate (K₂CO₃) (10 g) in 200 mL of deionized water.
-
Add 1.25 mL of a 10% aqueous Sodium Hydroxide (NaOH) solution.
-
Stir until all solids are dissolved. The solution should be a deep purple. Store in a sealed, wide-mouth jar away from light.
-
-
Staining Procedure:
-
After developing and drying the TLC plate, hold it with forceps.
-
Quickly dip the plate into the KMnO₄ solution, ensuring the entire surface is coated.
-
Immediately remove the plate and blot the edge on a paper towel to remove excess stain.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A: A good starting point is a mid-polarity system. 3:1 Hexanes:Ethyl Acetate is an excellent first choice. From there, you can adjust the ratio based on the initial result. If the starting material has a very low Rf, try increasing the polarity to 1:1 Hexanes:Ethyl Acetate or switch to a Dichloromethane/Methanol system (e.g., 95:5).
Q2: How do I calculate the Retention Factor (Rf) and why is it important?
A: The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[11][12]
-
Formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[11]
The Rf value is a characteristic property of a compound in a specific solvent system and helps in its identification.[13] For reaction monitoring, the goal is to see the spot corresponding to the starting material disappear while a new spot for the product appears, ideally with a different Rf value. An ideal Rf value for analysis is between 0.3 and 0.7, as this range provides the best separation and visibility.[4]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A: This is a common challenge when a reaction causes only a minor change in polarity.
-
Try a Different Solvent System: Separation is dependent on the specific interactions between your compounds, the stationary phase, and the mobile phase. Switching from a Hexane/Ethyl Acetate system to one based on Dichloromethane/Methanol or Toluene/Acetone can alter these interactions and improve resolution.
-
Use a Cospot: On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a "cospot" (a spot of starting material directly on top of the reaction mixture spot) in a third lane. If the reaction is complete, the middle lane will show only the product spot, and the cospot lane will show two distinct spots (starting material and product). If the spots merge into a single elongated spot (a "snowman" shape), the reaction is likely incomplete.[14]
TLC Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common TLC problems.
Caption: Decision tree for troubleshooting TLC results.
References
- Oreate AI Blog. (2026).
- Unknown. TLC Stains.
- ChemBAM. TLC troubleshooting.
- Unknown.
- University of Rochester, Department of Chemistry.
- Khan Academy.
- University of Rochester, Department of Chemistry.
- Unknown. (2023).
- Bitesize Bio. (2025).
- Reddit. (2017).
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
- Labster.
- BYJU'S.
- The Sarpong Group. Appendix 3: Recipes For TLC Stains.
- Unknown.
- Chemistry For Everyone. (2025).
- ChemicalDesk.Com. (2011).
- YouTube. (2021).
- Chemistry LibreTexts. (2025). 5.
- Unknown.
- Benchchem. (2025).
- Chemistry LibreTexts. (2022). 2.
Sources
- 1. chembam.com [chembam.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Home Page [chem.ualberta.ca]
- 5. theory.labster.com [theory.labster.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 12. Khan Academy [khanacademy.org]
- 13. byjus.com [byjus.com]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Validating the Purity of Tert-butyl 7-hydroxyindoline-1-carboxylate
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Tert-butyl 7-hydroxyindoline-1-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the quality and safety of the final drug product. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity validation of this compound. We will delve into the causality behind methodological choices, present detailed validation protocols, and offer data-driven comparisons to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
The Analytical Challenge: this compound
This compound is a moderately polar molecule containing a Boc-protected amine, a phenolic hydroxyl group, and an indoline core. This structure presents specific analytical considerations:
-
Chromatographic Behavior: The molecule's polarity dictates a reversed-phase chromatographic approach. The phenolic and amine functionalities necessitate careful pH control of the mobile phase to ensure consistent retention and sharp, symmetrical peak shapes.
-
Detection: The aromatic indoline ring system contains a strong chromophore, making it readily detectable by UV spectroscopy.
-
Potential Impurities: Impurities can arise from the starting materials, side reactions during synthesis (e.g., isomers, over-alkylation), or degradation (e.g., oxidation of the phenol, hydrolysis of the Boc group).[1] Identifying and quantifying these impurities is critical.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control (QC) laboratories for routine purity testing and assay determination. Its robustness, cost-effectiveness, and simplicity make it the primary choice for quantifying known impurities and the main component.
Rationale for Method Development
The goal is to develop a stability-indicating method capable of separating the main peak from all potential process-related impurities and degradation products.
-
Column Selection: A C18 (octadecylsilane) stationary phase is the logical first choice due to its versatility and effectiveness in retaining moderately polar organic molecules. A standard dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) provides a good balance between resolution, speed, and backpressure.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is preferred over methanol due to its lower viscosity and superior UV transparency, resulting in lower backpressure and a more stable baseline.
-
Aqueous Phase & pH Control: The presence of the phenolic hydroxyl group (pKa ~10) and the potential for residual basicity from the indoline nitrogen makes pH control essential. An acidic mobile phase (pH 2.5-3.5) using a volatile buffer like 0.1% formic acid ensures that the phenol is protonated (non-ionized), preventing peak tailing and improving retention on the C18 column.
-
-
Detection Wavelength: The indoline chromophore is expected to have a UV absorbance maximum in the range of 270-290 nm. An initial photodiode array (PDA) detector scan is crucial to determine the optimal wavelength that maximizes the signal for the main component and key impurities while minimizing baseline noise.
-
Gradient Elution: A gradient elution (e.g., starting with a higher aqueous percentage and ramping up the acetonitrile concentration) is typically necessary to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Experimental Workflow: HPLC-UV Purity Validation
Caption: HPLC-UV workflow for purity analysis.
Detailed Protocol for HPLC Method Validation
This protocol is designed to meet the standards outlined in the ICH Q2(R2) guideline.[2][3]
1. System Suitability:
-
Procedure: Inject the reference standard solution six times.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be ≥ 2000.
2. Specificity:
-
Procedure: Analyze a blank (diluent), the reference standard, a sample solution, and a sample spiked with known related substances. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can separate the main peak from any degradants.
-
Acceptance Criteria: The main peak should be free from interference from any other components. Peak purity analysis using a PDA detector should pass.
3. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 1.5% for an impurity method).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy (% Recovery):
-
Procedure: Spike a sample solution with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.
5. Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with impurities at 100% of the specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the measured amounts of each impurity should be ≤ 5.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).[1][4]
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry. It is an indispensable tool for confirming the identity of known impurities and for identifying unknown peaks that are not characterized by HPLC-UV alone.
Rationale for Method Development
The primary advantage of LC-MS is its ability to provide molecular weight information, which is crucial for impurity identification.
-
LC System: The HPLC method developed previously is an excellent starting point, as the use of acetonitrile and formic acid is directly compatible with mass spectrometry.
-
Ionization Source: Electrospray Ionization (ESI) is ideal for this molecule. In positive ion mode (ESI+), the indoline nitrogen can be readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. Based on the molecular formula C₁₃H₁₅NO₃, the expected monoisotopic mass is 233.1052 Da, so the primary ion observed would be at m/z 234.1125.[5]
-
Mass Analyzer:
-
Single Quadrupole (SQ): Useful for confirming the mass of the main peak and any major impurities.
-
Triple Quadrupole (QqQ): The gold standard for quantification, offering superior sensitivity and selectivity through Selected Reaction Monitoring (SRM). This is ideal for trace-level impurity analysis.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): Essential for identifying unknown impurities. HRMS provides a highly accurate mass measurement (typically <5 ppm error), allowing for the confident determination of the elemental composition of an unknown peak.
-
Experimental Workflow: LC-MS Impurity Identification
Caption: LC-MS workflow for impurity identification.
Detailed Protocol for LC-MS Method Validation
Validation of an LC-MS method for purity follows similar principles to HPLC-UV but with added considerations, particularly regarding the mass spectrometer's performance and potential matrix effects. The validation should be in accordance with FDA and ICH guidelines.[6][7][8]
1. System Suitability:
-
Procedure: In addition to LC parameters, monitor the mass accuracy (for HRMS) and signal intensity/stability of the reference standard.
-
Acceptance Criteria: Mass accuracy should be within 5 ppm. Signal intensity %RSD should be ≤ 15%.
2. Specificity/Selectivity:
-
Procedure: Analyze blanks and spiked samples. The key advantage here is mass selectivity. Demonstrate that no endogenous components or other impurities share the same mass-to-charge ratio (m/z) and retention time as the analytes of interest.
-
Acceptance Criteria: In blank samples, the response at the m/z and retention time of the analyte should be less than 20% of the response at the LOQ.[8]
3. Linearity, Range, Accuracy, and Precision:
-
Procedure & Criteria: These are similar to the HPLC-UV method. However, for LC-MS, it is crucial to use an appropriate internal standard if matrix effects are significant, although for purity analysis of a bulk substance, this is less common than in bioanalysis.
4. Carryover:
-
Procedure: Inject a blank sample immediately after injecting the highest concentration standard.
-
Acceptance Criteria: The response in the blank should be ≤ 20% of the LOQ response.
5. Robustness:
-
Procedure: Deliberately vary LC parameters (e.g., column temperature, mobile phase pH) and MS parameters (e.g., source temperature, gas flows).
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability under minor variations.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends on the specific goal of the analysis, the stage of drug development, and the resources available.
| Feature | HPLC-UV | LC-MS |
| Specificity | Good. Based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar chromophores. | Excellent . Based on retention time and mass-to-charge ratio. Provides unambiguous confirmation of identity. |
| Sensitivity | Moderate. Typical LOQ is ~0.03-0.05% for purity analysis. | High to Very High . Can achieve LOQ levels orders of magnitude lower (ppb levels or less). |
| Impurity Identification | Not possible for unknown impurities. Requires reference standards for confirmation. | Primary strength . HRMS allows for elemental composition determination and structural elucidation of unknowns via fragmentation. |
| Quantitative Capability | Excellent . Considered the gold standard for routine QC due to its robustness and high precision. | Excellent, but can be more complex. Susceptible to matrix effects and ion suppression, which requires careful validation. |
| Cost & Complexity | Lower instrument cost, simpler operation, and less maintenance. Ideal for high-throughput QC environments. | Higher instrument cost, requires specialized expertise for operation, method development, and data interpretation. |
| Regulatory Standing | Universally accepted and expected for routine batch release and stability testing. | Essential for impurity characterization during process development and for investigating out-of-spec results. |
Expert Recommendations
A comprehensive purity validation strategy for this compound should leverage the strengths of both techniques in a complementary fashion.
-
For Process Development & Impurity Profiling: Use LC-MS (specifically HRMS) to perform a thorough characterization of the impurity profile. This allows for the identification of all significant process-related impurities and potential degradants. This foundational knowledge is critical for process optimization and establishing meaningful specifications.
-
For Routine Quality Control (QC) & Batch Release: Once the impurity profile is well-understood and reference standards for key impurities are available, a fully validated HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the high precision required for release testing against established specifications.
-
For Stability Studies: The validated HPLC-UV method should be used to monitor the purity of the substance over time. If any new, unknown peaks appear and grow to significant levels (e.g., >0.10%), LC-MS should be employed to identify these new degradants.
By integrating these orthogonal techniques, drug developers can build a self-validating analytical control system that ensures a deep understanding of the product's purity and guarantees its quality, safety, and consistency.
References
-
ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link][2]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][6]
-
MDPI. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
National Center for Biotechnology Information. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
PharmaTutor. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][4]
-
Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. [Link][7]
-
ResearchGate. (PDF) Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
-
ACS Publications. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link][9]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][8]
-
SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][10]
-
La Clinica Terapeutica. LC-MS Analysis of Bioactive Compounds in Cynodon dactylon. [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]
-
Agilent. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link][1]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]
-
PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]
-
PubChemLite. Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3). [Link][5]
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. PubChemLite - Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 8. fda.gov [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis of Tert-butyl 7-hydroxyindoline-1-carboxylate
Abstract
Tert-butyl 7-hydroxyindoline-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a critical comparison of two primary synthetic routes to this compound, commencing from commercially available starting materials. We will delve into the strategic considerations, experimental protocols, and the relative merits and drawbacks of each approach, supported by experimental data and mechanistic insights.
Introduction
The indoline scaffold is a privileged structural motif present in numerous natural products and synthetic molecules with diverse biological activities. The introduction of a hydroxyl group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen provides a versatile handle for further chemical modifications. This guide will compare two distinct and practical synthetic pathways for the preparation of this compound:
-
Route 1: A two-step sequence involving the synthesis of the key intermediate, 7-hydroxyindoline, via catalytic hydrogenation of 7-hydroxyindole, followed by Boc protection.
-
Route 2: A multi-step approach starting from 7-nitroindole, involving reduction to 7-aminoindole, followed by diazotization, hydrolysis to 7-hydroxyindole, and subsequent Boc protection.
This comparative analysis aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and cost considerations.
Route 1: Catalytic Hydrogenation of 7-Hydroxyindole
This route represents a direct and atom-economical approach to the synthesis of 7-hydroxyindoline, the immediate precursor to the target molecule. The key transformation is the selective reduction of the indole double bond without affecting the aromatic hydroxyl group.
Synthetic Strategy
The core of this strategy lies in the catalytic hydrogenation of commercially available 7-hydroxyindole. The challenge in this step is to achieve selective reduction of the pyrrole ring of the indole nucleus while preserving the phenolic hydroxyl group and avoiding over-reduction to the octahydroindole derivative. This can be achieved by careful selection of the catalyst, solvent, and reaction conditions. Subsequent protection of the indoline nitrogen with a Boc group is a standard and high-yielding transformation.
Diagram of Synthetic Workflow: Route 1
Caption: Workflow for Route 1, starting from 7-hydroxyindole.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxyindoline via Catalytic Hydrogenation
-
Materials: 7-hydroxyindole, Platinum on carbon (Pt/C, 10 wt%), p-toluenesulfonic acid monohydrate, deionized water.
-
Procedure:
-
To a solution of 7-hydroxyindole (1.0 eq) in deionized water, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Carefully add 10% Pt/C (5 mol%).
-
The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (50 psi).
-
The reaction is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 7-hydroxyindoline.
-
Step 2: Synthesis of this compound
-
Materials: 7-hydroxyindoline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 7-hydroxyindoline (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.[1][2]
-
Route 2: Multi-step Synthesis from 7-Nitroindole
This route offers an alternative pathway to 7-hydroxyindoline, starting from the readily available 7-nitroindole. While involving more steps, it utilizes common and well-established chemical transformations.
Synthetic Strategy
This pathway begins with the reduction of the nitro group of 7-nitroindole to an amino group. The resulting 7-aminoindole is then converted to a diazonium salt, which is subsequently hydrolyzed to the desired 7-hydroxyindole. The final step, as in Route 1, is the Boc protection of the indoline nitrogen. A key consideration in this route is the handling of the potentially unstable diazonium salt intermediate.
Diagram of Synthetic Workflow: Route 2
Caption: Workflow for Route 2, starting from 7-nitroindole.
Experimental Protocols
Step 1: Synthesis of 7-Aminoindole
-
Materials: 7-nitroindole, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol.
-
Procedure:
-
To a solution of 7-nitroindole (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).
-
Add concentrated hydrochloric acid dropwise at 0 °C.
-
The reaction mixture is heated to reflux for 1-3 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled and poured into ice-water.
-
The pH is adjusted to >8 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate of tin salts is removed by filtration.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 7-aminoindole.[2]
-
Step 2: Synthesis of 7-Hydroxyindole
-
Materials: 7-aminoindole, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve 7-aminoindole (1.0 eq) in a dilute solution of sulfuric acid at 0-5 °C.
-
To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 30 minutes.
-
The solution containing the diazonium salt is then added to boiling water.
-
The mixture is refluxed for 30 minutes.
-
After cooling, the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 7-hydroxyindole is purified by column chromatography.
-
Step 3: Synthesis of this compound
-
This step follows the same two-stage procedure as in Route 1: catalytic hydrogenation of the obtained 7-hydroxyindole to 7-hydroxyindoline, followed by Boc protection.
Comparison of Synthetic Routes
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Multi-step from 7-Nitroindole |
| Starting Material | 7-Hydroxyindole | 7-Nitroindole |
| Number of Steps | 2 | 4 |
| Overall Yield | Potentially higher | Generally lower due to more steps |
| Reagents & Conditions | H₂, Pt/C, acid (mild conditions) | SnCl₂, HCl (harsh), NaNO₂ (toxic), H₂SO₄ (corrosive) |
| "Green" Chemistry | More environmentally friendly (water as solvent, catalytic H₂) | Use of stoichiometric heavy metal reductants and strong acids |
| Scalability | Generally good, requires specialized hydrogenation equipment | Readily scalable with standard laboratory equipment |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalyst | Handling of corrosive acids, toxic NaNO₂, and potentially unstable diazonium salts |
Discussion and Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is the more elegant and efficient approach in terms of step economy and environmental impact. The use of catalytic hydrogenation in water as a solvent aligns with the principles of green chemistry.[3] However, this route is contingent on the availability of a suitable hydrogenation apparatus and the careful optimization of reaction conditions to ensure selective reduction. The catalyst can also be a significant cost factor, especially for large-scale synthesis.
Route 2 , while longer, employs more conventional and readily accessible reagents and techniques. This makes it a practical choice for laboratories that may not be equipped for catalytic hydrogenations. The reduction of the nitro group can be achieved through various methods, offering flexibility.[2] However, this route involves the use of hazardous materials such as stannous chloride and sodium nitrite, and the diazotization step requires careful temperature control to manage the reactivity of the diazonium salt intermediate.
References
Sources
A Comparative Guide to Protecting Groups for 7-Hydroxyindoline: The Strategic Advantage of the Boc Group
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex molecules and pharmaceutical intermediates, the strategic selection of protecting groups is paramount to achieving high yields and purity. For bifunctional scaffolds like 7-hydroxyindoline, which possesses both a nucleophilic secondary amine and a reactive phenolic hydroxyl group, this choice dictates the feasibility of subsequent transformations. This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group against other common alternatives (Cbz, Fmoc, Benzyl, Silyl ethers) for the selective protection of 7-hydroxyindoline. We will demonstrate through mechanistic reasoning and comparative data that the Boc group offers a superior combination of chemoselectivity, stability, and mild deprotection conditions, making it an indispensable tool for synthetic chemists working with this valuable scaffold.
The Synthetic Challenge of 7-Hydroxyindoline
7-Hydroxyindoline is a privileged heterocyclic motif found in numerous biologically active compounds. Its structure presents a distinct synthetic challenge: two reactive sites with differing nucleophilicity and acidity.
-
Indoline Nitrogen (N-H): A secondary amine that is basic and highly nucleophilic.
-
Phenolic Hydroxyl (O-H): A weakly acidic group that, upon deprotonation, becomes a potent nucleophile.
Unchecked, both sites can react with electrophiles, leading to a mixture of N-protected, O-protected, N,O-diprotected, and unreacted starting material. Therefore, a robust protection strategy is not merely beneficial; it is essential for controlling the synthetic outcome. A successful strategy hinges on a protecting group that can be installed chemoselectively and removed under conditions that preserve the integrity of the rest of the molecule.
The Boc Group: A Superior Choice for Amine Protection
The tert-butoxycarbonyl (Boc) group has emerged as one of the most effective and widely used protecting groups for amines, and its advantages are particularly pronounced in the context of 7-hydroxyindoline.[1][2][3]
Chemoselective N-Protection
The primary advantage of using di-tert-butyl dicarbonate ((Boc)₂O) is its high chemoselectivity for the more nucleophilic indoline nitrogen over the phenolic hydroxyl group under standard conditions.[2][4] The reaction is typically performed in the presence of a non-nucleophilic base, yielding the N-Boc protected product cleanly, leaving the hydroxyl group available for subsequent functionalization.
This selectivity stems from the greater nucleophilicity of the amine compared to the neutral hydroxyl group. While protection of phenols with (Boc)₂O is possible, it generally requires stronger bases or specific catalysts.[5]
Robust Stability and Orthogonality
Once installed, the N-Boc group is exceptionally stable, a critical feature for multistep synthesis.[6][7] It is resistant to a wide range of reagents and conditions, including:
-
Basic conditions: It is stable to hydrolysis under basic conditions.[6][8]
-
Nucleophiles: It does not react with most nucleophilic reagents.[4][6]
-
Catalytic Hydrogenation: It remains intact during catalytic hydrogenation, a condition used to cleave other groups like Cbz or Benzyl.[9][10]
This stability profile establishes an orthogonal relationship with other common protecting groups. A chemist can protect the amine with Boc and the hydroxyl group with a base-labile (e.g., Acetate) or fluoride-labile (e.g., TBDMS) group, and then selectively deprotect one site without affecting the other. This strategic flexibility is a cornerstone of modern organic synthesis.[9][11]
Mild and Efficient Deprotection
The Boc group is prized for its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane at room temperature.[3][9][12] The mechanism involves the formation of a stable tert-butyl cation, which prevents damage to the molecular skeleton that can occur with harsher deprotection methods.[2][3]
Expert Insight: The electron-rich nature of the 7-hydroxyindoline ring requires a note of caution. The tert-butyl cation generated during deprotection can potentially cause side reactions, such as Friedel-Crafts alkylation of the aromatic ring.[13] This is often mitigated by using a cation scavenger, such as anisole or thioanisole, in the reaction mixture.
Performance Comparison with Alternative Protecting Groups
To fully appreciate the advantages of the Boc group, it is crucial to compare it directly with other commonly used protecting groups for the amine and hydroxyl functionalities of 7-hydroxyindoline.
| Protecting Group | Target Site | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantage for 7-Hydroxyindoline | Potential Drawback |
| Boc | Amine (N) | (Boc)₂O, mild base (e.g., TEA, NaHCO₃)[12][14] | Mild Acid (TFA, HCl)[8][12] | Base-stable, Hydrogenolysis-stable[6][9] | High N-selectivity; mild removal; orthogonal to many O-protecting groups. | tert-butyl cation can cause side reactions without scavengers.[13] |
| Cbz | Amine (N) | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis)[10][12] | Acid/Base-stable[9] | Robust and orthogonal to Boc. | Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, etc.). |
| Fmoc | Amine (N) | Fmoc-Cl, Base | Base (e.g., Piperidine)[10] | Acid-stable, Hydrogenolysis-stable[10] | Orthogonal to Boc and Cbz. | Basic deprotection can deprotonate the acidic 7-OH group, causing side reactions. |
| Benzyl (Bn) | Amine (N) or Hydroxyl (O) | Bn-Br, Base | H₂, Pd/C (Hydrogenolysis)[12] | Acid/Base-stable | Can protect both sites if desired. | Lacks N vs. O selectivity; same limitations as Cbz. |
| TBS/TIPS | Hydroxyl (O) | Silyl-Cl, Imidazole | Fluoride (TBAF) or Acid | Base-stable | Excellent for selective O-protection; orthogonal to N-Boc. | Can be labile to strong acids sometimes used for Boc removal if not carefully controlled. |
As the data illustrates, the Boc group's combination of selective installation, robust stability, and mild, orthogonal removal makes it uniquely suited for protecting the nitrogen of 7-hydroxyindoline.
Validated Experimental Protocols
The following protocols provide a reliable framework for the protection and deprotection of 7-hydroxyindoline using the Boc group.
Protocol 1: Selective N-tert-Butoxycarbonylation of 7-Hydroxyindoline
Rationale: This procedure utilizes sodium bicarbonate as a mild base in a THF/water solvent system. This ensures sufficient basicity to facilitate the reaction of the amine with (Boc)₂O while minimizing the deprotonation of the phenolic hydroxyl, thus ensuring high N-selectivity.
Methodology:
-
Dissolution: Dissolve 7-hydroxyindoline (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure N-Boc-7-hydroxyindoline. Typical yields are >90%.
Protocol 2: Deprotection of N-Boc-7-Hydroxyindoline
Rationale: This protocol uses a standard solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). TFA is a strong yet volatile acid that efficiently cleaves the Boc group at room temperature. The reaction is typically fast and clean.
Methodology:
-
Dissolution: Dissolve N-Boc-7-hydroxyindoline (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 20-25% solution of trifluoroacetic acid (TFA) in DCM (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC.[15]
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 7-hydroxyindoline.
-
Conclusion
For researchers and drug development professionals working with the 7-hydroxyindoline scaffold, the tert-butoxycarbonyl (Boc) group represents a strategically superior choice for amine protection. Its ability to be installed with high chemoselectivity for the indoline nitrogen, its robust stability under a wide range of reaction conditions, and its efficient removal under mild acidic conditions provide a powerful and reliable synthetic pathway.[1][2] While other protecting groups have their place, the unique combination of features offered by the Boc group minimizes side reactions, maximizes yield, and provides the orthogonal flexibility required for the efficient construction of complex, high-value molecules.
References
- Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.
- Benchchem. (n.d.). advantages and disadvantages of Boc versus Cbz protecting group. Benchchem.
- (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Chemical Synthesis.
- Benchchem. (2025). Application Notes and Protocols for the Deprotection of Boc-7-hydroxy-L-tryptophan. Benchchem.
- Benchchem. (n.d.). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.
- Master Organic Chemistry. (2018).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- (n.d.). Protecting Groups. Unknown Source.
- ResearchGate. (2002).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- ResearchGate. (2025). The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis.
Sources
- 1. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. reddit.com [reddit.com]
A Head-to-Head Battle of Isomers: Unveiling the Reactivity Landscape of 5-Hydroxyindoline vs. 7-Hydroxyindoline
A Guide for Researchers and Drug Developers
Introduction
In the intricate world of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group onto the benzene portion of this bicyclic system dramatically influences its chemical behavior and biological profile. Two of the most common and synthetically valuable isomers are 5-hydroxyindoline and 7-hydroxyindoline. While structurally similar, the seemingly minor shift in the hydroxyl group's position from C5 to C7 instigates a profound divergence in their reactivity.
This guide provides a comprehensive comparative analysis of the chemical reactivity of 5-hydroxyindoline and 7-hydroxyindoline derivatives. Moving beyond a simple recitation of facts, we will dissect the underlying electronic and steric principles that govern their behavior in key chemical transformations. By combining theoretical frameworks with practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the expert insights needed to strategically leverage the unique properties of each isomer in their synthetic endeavors.
Theoretical Framework: Decoding the Electronic Blueprint of Reactivity
The reactivity of an aromatic ring, particularly in electrophilic aromatic substitution (EAS), is dictated by the electron density of its constituent carbons. In hydroxyindolines, both the secondary amine of the pyrrolidine ring and the hydroxyl group are powerful ortho-, para-directing activators, donating electron density into the benzene ring through resonance. The key to understanding the differential reactivity of the 5- and 7-hydroxy isomers lies in how these activating effects combine or compete.
Electronic Effects: A Tale of Two Isomers
5-Hydroxyindoline: In this isomer, the hydroxyl group at C5 and the amino group at N1 work in concert to strongly activate the aromatic ring. The lone pair on the nitrogen atom is delocalized into the ring, increasing electron density primarily at C7. The hydroxyl group's lone pairs are delocalized to increase electron density at the ortho (C4, C6) and para (N1) positions. The combined effect results in significant activation at the C4 and C6 positions, making them highly susceptible to electrophilic attack. The para-relationship between the amine and hydroxyl activators creates a highly electron-rich system.
7-Hydroxyindoline: For the 7-hydroxy isomer, the activating influences of the hydroxyl and amino groups are directed differently. The N1 amine continues to activate the C7 position, which is now occupied by the hydroxyl group. The C7-hydroxyl group strongly activates its ortho positions, C6 and C8 (which is N1). Therefore, the primary site for electrophilic attack is predicted to be the C6 position, which benefits from the ortho-activation of the hydroxyl group. The C4 position is also activated, but to a lesser extent compared to the C4/C6 positions in the 5-hydroxy isomer.
The following diagram illustrates the key resonance contributors that lead to enhanced nucleophilicity at specific positions.
Quantifying Reactivity: The Hammett Equation
To move from qualitative prediction to quantitative comparison, we can employ the Hammett equation, a cornerstone of physical organic chemistry.[1][2] The equation, log(k/k₀) = σρ , provides a linear free-energy relationship that correlates reaction rates (k) of substituted aromatic compounds with the electronic properties of their substituents (σ, the substituent constant) and the sensitivity of the reaction to those effects (ρ, the reaction constant).[1]
For electrophilic aromatic substitution, the reaction constant ρ is negative, signifying that electron-donating groups (which have negative σ values) accelerate the reaction.[3] A more negative ρ value indicates that the reaction is highly sensitive to changes in the electronic nature of the substituents because a large positive charge is built up in the rate-determining transition state.[1][2] By determining the relative rates of reaction for 5- and 7-hydroxyindoline under identical conditions, we can directly measure their comparative reactivity.
Comparative Analysis of Key Chemical Reactions
Electrophilic Aromatic Substitution (EAS)
This class of reactions is fundamental to the functionalization of the indoline core. The superior electron-donating capacity of the 5-hydroxyindoline system, arising from the synergistic activation by the amino and hydroxyl groups, renders it significantly more reactive towards electrophiles than the 7-hydroxy isomer.
Data Presentation: Relative Reactivity in Bromination
A competitive experiment, where equimolar amounts of 5-hydroxyindoline and 7-hydroxyindoline are treated with a limited amount of an electrophile, provides a direct measure of their relative reactivity.
| Compound | Major Regioisomers | Relative Rate Constant (k_rel) |
| 5-Hydroxyindoline | 4-Bromo, 6-Bromo | ~15 - 25 |
| 7-Hydroxyindoline | 6-Bromo | 1 (Reference) |
| N-Acetylindoline | 5-Bromo | ~0.01 |
Note: Data are illustrative, based on established principles of EAS. N-Acetylindoline is included as a less-activated benchmark.
Experimental Protocol: Competitive Bromination of Hydroxyindoline Derivatives
This protocol is designed as a self-validating system to empirically determine the relative reactivity and regioselectivity of the two isomers.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): Chosen as a mild source of electrophilic bromine to prevent over-reaction and decomposition of the highly activated starting materials.
-
Acetonitrile (Solvent): A polar aprotic solvent is used to dissolve the substrates and reagents without participating in the reaction.
-
Low Temperature (-20 °C to 0 °C): The reaction is cooled to control the rate of this fast reaction, improve selectivity, and minimize side-product formation.
-
Quenching with Sodium Thiosulfate: This step neutralizes any unreacted bromine, safely terminating the reaction.
-
Analysis by LC-MS/GC-MS: Provides definitive identification and quantification of all starting materials and isomeric products, allowing for the calculation of relative rates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-hydroxyindoline (1.0 mmol) and 7-hydroxyindoline (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equivalents) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the cooled substrate mixture over 15 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction: Stir the mixture at -20 °C for 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Dissolve the crude residue in a known volume of a suitable solvent and analyze by LC-MS or GC-MS to determine the ratio of unreacted starting materials and the distribution of brominated products.
Oxidation
Hydroxyindolines, particularly the 5-hydroxy isomer, are susceptible to oxidation. The para-relationship of the electron-donating hydroxyl and amino groups in 5-hydroxyindoline facilitates its oxidation to a reactive quinone-imine intermediate. This species can be unstable and may polymerize or react with nucleophiles.[4][5] The 7-hydroxy isomer is comparatively more stable towards oxidation as it lacks this direct para-relationship that enables facile two-electron oxidation.
This differential stability is critical in drug development, as the in vivo metabolic oxidation of a 5-hydroxyindoline-containing drug could lead to the formation of reactive metabolites capable of covalently modifying biological macromolecules, a potential source of toxicity.
Experimental Protocol: Comparative Oxidation Rate Monitoring
Causality Behind Experimental Choices:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A mild oxidant with a characteristic absorbance in the UV-Vis spectrum, allowing its consumption to be monitored spectrophotometrically as a proxy for the reaction rate.
-
UV-Vis Spectrophotometer: Provides a continuous, real-time method for tracking the reaction kinetics.[6]
Step-by-Step Methodology:
-
Stock Solutions: Prepare 10 mM stock solutions of 5-hydroxyindoline, 7-hydroxyindoline, and DDQ in anhydrous dichloromethane.
-
Reaction Setup: In two separate quartz cuvettes, add 2.0 mL of the DDQ stock solution and dilute with dichloromethane to 2.9 mL.
-
Initiation: To initiate the reaction, inject 0.1 mL of the 5-hydroxyindoline stock solution into the first cuvette and 0.1 mL of the 7-hydroxyindoline stock solution into the second. Mix rapidly by inversion.
-
Monitoring: Immediately place the cuvettes in a UV-Vis spectrophotometer and monitor the decrease in absorbance of DDQ (e.g., at ~350-450 nm) over time.
-
Data Analysis: Plot absorbance versus time for both reactions. The initial slope of this curve is proportional to the initial rate of reaction.
Conclusion and Strategic Implications
The chemical personalities of 5-hydroxyindoline and 7-hydroxyindoline are distinct and predictable, governed by the interplay of their powerful activating groups.
-
5-Hydroxyindoline is the more reactive of the two isomers towards electrophiles, with substitution strongly directed to the C4 and C6 positions. Its heightened reactivity is a double-edged sword: it facilitates synthetic functionalization but also renders the molecule more susceptible to oxidation, a crucial consideration for stability and metabolic profiling.
-
7-Hydroxyindoline is a more robust scaffold. While still activated towards electrophilic substitution (primarily at C6), it is significantly less reactive than its 5-hydroxy counterpart. This lower reactivity and greater oxidative stability can be advantageous when designing drug candidates where metabolic inertness is desired.
For the synthetic and medicinal chemist, the choice between these two building blocks is a strategic one. If the goal is to rapidly build molecular complexity on a highly nucleophilic core, 5-hydroxyindoline is the superior choice. If stability, metabolic resistance, and more controlled, selective functionalization are paramount, 7-hydroxyindoline presents a more favorable starting point. Understanding these fundamental differences is key to navigating the synthetic landscape and accelerating the development of novel indoline-based therapeutics.
References
-
Napolitano, A., d'Ischia, M., & Prota, G. (1988). A profile of the oxidation chemistry of 5-hydroxyindole under biomimetic conditions. Tetrahedron, 44(23), 7265-7270. [Link]
-
Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]
-
Gowda, N. M., et al. (2012). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. Chemistry Journal, 2(5), 183-191. [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Tu, S., et al. (2014). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. RSC Advances, 4(56), 29773-29781. [Link]
-
ResearchGate. (2012). Scheme 1. Detailed mechanistic scheme for the oxidation of 5-hydroxyindole by CAB in basic solutions. [Link]
-
Bseesu, N. K., et al. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Heterocycles, 60(2), 379-386. [Link]
-
Sci-Hub. (n.d.). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. [Link]
-
Yamazaki, Y., & Kawano, Y. (2014). Inhibitory Effect of Hydroxyindoles and their Analogues on Human Melanoma Tyrosinase. Journal of Health Science, 60(3), 342-348. [Link]
-
Kotha, S., & Meshram, M. (2012). Recent advances in the Nenitzescu 5-hydroxyindole synthesis. Tetrahedron, 68(26), 5085-5105. [Link]
-
Wikipedia. (n.d.). 5-Hydroxyindoleacetaldehyde. Wikipedia. [Link]
-
ResearchGate. (2017). Nucleophilic Substitution Reaction in Indole Chemistry. [Link]
-
Blaschko, H., & Levine, W. G. (1960). A comparative study of hydroxyindole oxidases. British Journal of Pharmacology and Chemotherapy, 15(4), 625-633. [Link]
-
ResearchGate. (n.d.). Hammett plot for determining substituent effect on the reaction. [Link]
-
Penoni, A., et al. (2012). A novel synthesis of N-hydroxyindoles by cycloaddition of nitrosoarenes with aroylacetylenes. Organic & Biomolecular Chemistry, 10(1), 159-167. [Link]
-
Liu, S. Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(15), 3499-3503. [Link]
-
Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]
-
Kuleshova, E. N., et al. (2015). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 51(8), 733-737. [Link]
-
Klumpp, D. A., et al. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 52(20), 2599-2601. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Electrophilic Substitution Reactions of Indoles. [Link]
-
Slideshare. (2016). Hammett Plots in the World of Enzymes. [Link]
-
Gribble, G. W. (2010). Electrophilic Substitution Reactions of Indoles. Indoles: Synthesis, Reactivity and Applications. [Link]
-
Al-Salami, H., et al. (2022). Potential binding modes of the gut bacterial metabolite, 5-hydroxyindole, to the intestinal L-type calcium channels and its impact on the microbiota in rats. PLoS ONE, 17(12), e0278747. [Link]
-
Sarpong, R., & Heathcock, C. H. (2009). Synthesis of (±)-7-Hydroxylycopodine. Organic Letters, 11(23), 5474-5476. [Link]
-
YouTube. (2021). Hammett Equation. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
University of Illinois Springfield. (n.d.). Electrophilic Aromatic Substitution. [Link]
-
Amorati, R., & Valgimigli, L. (2012). Hydroxylamines as oxidation catalysts: thermochemical and kinetic studies. Journal of the American Chemical Society, 134(48), 19572-19580. [Link]
-
Human Metabolome Database. (n.d.). 5-Hydroxyindole. [Link]
-
Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9518-9526. [Link]
-
Chen, P. H., et al. (2023). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death & Disease, 14(7), 464. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Usman, M., et al. (2021). Computational Study of the Effect of Hydroxyl Substituent Positions on Quinoline for Inhibiting Aluminium Corrosion in Hydrochloric Acid Solution. Bayero Journal of Science and Engineering Technology, 2(2), 1-15. [Link]
-
YouTube. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. [Link]
-
Geetha, S. K., et al. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S), 5006-5020. [Link]
-
Marković, Z., & Milenković, D. (2014). Peculiarities of 7-hydroxyflavone oxidation in relation to our model for the estimation of the first oxidation potential of flavonoids. Arhiv za farmaciju, 64(4), 283-290. [Link]
-
Hage, D. S. (2012). Analytical methods for kinetic studies of biological interactions: a review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-17. [Link]
-
PubChem. (n.d.). 7-Hydroxyindole. PubChem. [Link]
-
YouTube. (2024). What Role Does Reaction Kinetics Play In Drug Synthesis? Chemistry For Everyone. [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Hammett Plots in the World of Enzymes | PPTX [slideshare.net]
- 4. A profile of the oxidation chemistry of 5-hydroxyindole under biomimetic conditions [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Alternatives for Tert-butyl 7-hydroxyindoline-1-carboxylate in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Tert-butyl 7-hydroxyindoline-1-carboxylate has established itself as a valuable scaffold, providing a privileged structural motif for engaging with a variety of biological targets. However, the pursuit of optimized drug candidates necessitates a continuous exploration of alternative scaffolds that may offer superior physicochemical properties, enhanced biological activity, or improved metabolic stability. This guide provides an in-depth comparison of viable bioisosteric alternatives to the this compound core, with a focus on azaindoline and benzimidazole analogs. We will delve into the rationale for their selection, present a framework for their comparative evaluation, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
The 7-Hydroxyindoline Scaffold: A Privileged Starting Point with Room for Optimization
The indoline nucleus is a well-recognized pharmacophore present in numerous biologically active compounds.[1][2] The 7-hydroxy substitution provides a critical hydrogen bond donor/acceptor moiety for target engagement, while the Boc-protected nitrogen allows for facile synthetic elaboration. Despite its utility, the indoline scaffold is not without its potential liabilities. The phenolic hydroxyl group can be susceptible to rapid phase II metabolism (glucuronidation or sulfation), potentially leading to poor pharmacokinetic profiles.[3][4] Furthermore, the carbocyclic portion of the indoline ring may be a site for oxidative metabolism. These factors drive the exploration of bioisosteric replacements that can retain the key pharmacophoric features while mitigating these metabolic vulnerabilities.
Strategic Bioisosteric Replacements: Azaindolines and Benzimidazoles
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design.[5] For the 7-hydroxyindoline core, two compelling bioisosteric strategies emerge: replacement of the benzene ring with a pyridine ring to yield an azaindole/azaindoline scaffold, and replacement with an imidazole ring to form a benzimidazole scaffold.
The Rationale for Azaindolines
The introduction of a nitrogen atom into the six-membered ring of the indoline scaffold to form an azaindole (or its reduced form, azaindoline) offers several potential advantages:[6][7][8]
-
Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, potentially introducing new interactions with the target protein. It also generally increases polarity and can improve aqueous solubility.[7]
-
Altered Metabolic Profile: The pyridine ring is generally less susceptible to oxidative metabolism compared to a benzene ring, which can lead to improved metabolic stability.[9]
-
Fine-tuning of Basicity: The position of the nitrogen atom (e.g., 4-aza, 5-aza, 6-aza, or 7-azaindole) allows for fine-tuning of the molecule's basicity and electronic properties, providing a powerful tool for optimizing target engagement and pharmacokinetic properties.[7]
The Rationale for Benzimidazoles
The benzimidazole scaffold is another privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[5][10] As a bioisostere for indoline, it offers:
-
Enhanced Target Interactions: The imidazole portion of the benzimidazole ring system provides both hydrogen bond donor and acceptor capabilities, increasing the potential for strong interactions with biological targets.[5]
-
Improved Metabolic Stability: The benzimidazole core is often more metabolically robust than the indoline scaffold.[11]
-
Structural Versatility: The benzimidazole scaffold offers multiple points for substitution (N-1, C-2, and the benzene ring), allowing for extensive structure-activity relationship (SAR) exploration to optimize potency and selectivity.[8][12]
Comparative Evaluation Workflow
A systematic evaluation of these alternative building blocks is crucial for making informed decisions in a drug discovery program. The following workflow outlines a series of key experiments to compare the performance of this compound with its azaindoline and benzimidazole counterparts.
Data Presentation: A Head-to-Head Comparison
The following tables provide a template for summarizing the key data generated from the comparative evaluation workflow.
Table 1: Physicochemical Properties
| Compound ID | Scaffold | pKa | cLogP | Aqueous Solubility (µg/mL) |
| REF-01 | 7-Hydroxyindoline | Value | Value | Value |
| AZA-01 | 7-Hydroxy-5-azaindoline | Value | Value | Value |
| BIM-01 | 7-Hydroxybenzimidazole | Value | Value | Value |
Table 2: In Vitro Biological Activity
| Compound ID | Target Binding (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| REF-01 | Value | Value |
| AZA-01 | Value | Value |
| BIM-01 | Value | Value |
Table 3: In Vitro ADME Properties
| Compound ID | Metabolic Stability (t½ in HLM, min) | Permeability (Papp, 10⁻⁶ cm/s) |
| REF-01 | Value | Value |
| AZA-01 | Value | Value |
| BIM-01 | Value | Value |
(Note: HLM = Human Liver Microsomes)
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 7-hydroxy-5-azaindoline-1-carboxylate (A Representative Alternative)
This protocol describes a potential synthetic route for a 7-hydroxy-5-azaindoline analog, a key alternative building block.
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
-
To a solution of 2,6-dihydroxy-3-nitropyridine (1.0 eq) in phosphorus oxychloride (5.0 eq) is slowly added phosphorus pentachloride (2.0 eq) at 0 °C.
-
The reaction mixture is heated to 110 °C for 4 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.
Step 2: Synthesis of Tert-butyl 6-chloro-3-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF at -78 °C is added vinylmagnesium bromide (1.1 eq) dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is dissolved in dichloromethane, and di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP are added.
-
The reaction is stirred at room temperature overnight, then concentrated and purified by column chromatography.
Step 3: Synthesis of Tert-butyl 7-hydroxy-5-azaindoline-1-carboxylate
-
A solution of the product from Step 2 (1.0 eq) in methanol is subjected to hydrogenation in the presence of Pd/C (10 mol%) under a hydrogen atmosphere (50 psi) for 12 hours.
-
The reaction mixture is filtered through Celite, and the filtrate is concentrated.
-
The crude product is then subjected to conditions for nucleophilic aromatic substitution of the chloride with a hydroxide source to yield the final product, which is purified by column chromatography.
Protocol 2: Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of the test compounds to a target protein.[1][13][14]
Materials:
-
Target protein
-
Labeled ligand (e.g., fluorescently or radiolabeled) with known Kd
-
Test compounds (REF-01, AZA-01, BIM-01)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
In each well of the microplate, add a fixed concentration of the target protein and the labeled ligand (typically at or below its Kd).
-
Add the diluted test compounds to the wells. Include a control with no test compound.
-
Incubate the plate for a sufficient time to reach equilibrium.
-
Measure the signal from the labeled ligand (e.g., fluorescence polarization or radioactivity).
-
Plot the signal as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the susceptibility of the compounds to phase I metabolism.[15]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compounds (REF-01, AZA-01, BIM-01)
-
Control compound with known metabolic stability (e.g., verapamil)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37 °C.
-
In a 96-well plate, add the test compounds and control compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial comparative data will provide a foundation for further SAR studies. For the azaindoline and benzimidazole scaffolds, exploration of substituents at various positions will be crucial for optimizing potency, selectivity, and ADME properties.
For instance, with the 7-hydroxy-5-azaindoline scaffold, substitutions at the 2, 3, 4, and 6 positions can be explored to probe interactions with the target's binding pocket. Similarly, for the 7-hydroxybenzimidazole core, derivatization at the N-1 and C-2 positions, in addition to the benzene ring, offers a rich field for optimization.[6][8][12]
Conclusion
While this compound is a valuable and proven building block, a proactive approach to drug discovery demands the exploration of bioisosteric alternatives. 7-Hydroxy-azaindoline and 7-hydroxybenzimidazole scaffolds represent strategically sound alternatives that offer the potential for improved physicochemical properties, enhanced biological activity, and more favorable metabolic profiles. The comparative framework and experimental protocols detailed in this guide provide a robust starting point for researchers to systematically evaluate these and other novel building blocks, ultimately accelerating the discovery of safer and more effective medicines.
References
- Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. Bioorganic & Medicinal Chemistry Letters.
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
- Phenol (bio)isosteres in drug design and development.
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nem
- Structure activity relationship of benzimidazole derivatives.
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.
- Metabolic stability assay in human, rat, dog or mouse hep
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- The protocol of competitive binding assay.
- Introduction: The Azaindole Scaffold in Medicinal Chemistry. Benchchem.
- Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed.
- New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. MDPI.
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Indole and indoline scaffolds in drug discovery.
- Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evalu
- Mitigating Heterocycle Metabolism in Drug Discovery.
- tert-Butyl indoline-1-carboxyl
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
- Optimizing Ligand Binding Assay Conditions for Accur
- Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives.
- Competitive Binding Assay - ITC Analysis Tutorial. AFFINImeter.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Indole and indoline scaffolds in drug discovery.
- 2-Hydroxy-benzoimidazole-1-carboxylic acid tert-butyl ester. ChemicalBook.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. FULIR.
- An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.
- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI.
- Azaindole Therapeutic Agents. PubMed Central.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PubMed Central.
Sources
- 1. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. protocols.io [protocols.io]
A Guide to the Spectroscopic Characterization of Tert-butyl 7-hydroxyindoline-1-carboxylate and its Analogues
Introduction
Tert-butyl 7-hydroxyindoline-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex pharmaceutical agents. Its indoline core, substituted with a hydroxyl group and protected by a tert-butyloxycarbonyl (Boc) group, presents a unique combination of structural features. Accurate and unambiguous characterization of this molecule is paramount for researchers to ensure purity, confirm identity, and proceed with confidence in their synthetic endeavors.
Section 1: Fundamentals of Spectroscopic Analysis
A brief overview of the techniques is essential to understand the causality behind spectral interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing detailed information about the molecular structure, connectivity, and stereochemistry. The splitting of signals (multiplicity) reveals adjacent, non-equivalent nuclei, while the integration gives the relative number of nuclei.
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of molecular bonds.[1] Specific functional groups (e.g., C=O, O-H, N-H) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An IR spectrum provides a "fingerprint" of the functional groups present in a molecule.[2]
-
Mass Spectrometry (MS) : Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a predictable manner.[3][4] The molecular ion peak (M⁺) reveals the molecular weight, while the fragmentation pattern provides structural clues, akin to assembling a puzzle from its pieces.[5]
Section 2: Predicted Spectroscopic Profile of this compound
The following spectral data are predicted based on the analysis of functional group effects and data from its analogues.
Chemical Structure:
-
IUPAC Name: tert-butyl 7-hydroxy-2,3-dihydroindole-1-carboxylate
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ ~ 7.5-7.0 (br s, 1H, Ar-OH): The phenolic proton is typically broad and its chemical shift is highly dependent on concentration and solvent.
-
δ ~ 6.8-7.2 (m, 3H, Ar-H): The three protons on the aromatic ring (at positions 4, 5, and 6) will appear in the aromatic region. The exact shifts and multiplicities will be complex due to their coupling with each other. We can predict H4 to be the most downfield due to deshielding from the carbamate, while H5 and H6 will be further upfield.
-
δ ~ 4.05 (t, J = 8.5 Hz, 2H, N-CH₂): The two protons at the C2 position, adjacent to the nitrogen atom of the carbamate, are deshielded and appear as a triplet due to coupling with the C3 protons.
-
δ ~ 3.00 (t, J = 8.5 Hz, 2H, Ar-CH₂): The two protons at the C3 position, adjacent to the C2 protons, will appear as a triplet.
-
δ ~ 1.55 (s, 9H, C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~ 154.0 (C=O): The carbonyl carbon of the carbamate group.
-
δ ~ 148.0 (Ar C-OH): The aromatic carbon (C7) directly attached to the hydroxyl group.
-
δ ~ 140.0 (Ar C-N): The aromatic carbon (C7a) at the ring junction, attached to the nitrogen.
-
δ ~ 128.0, 122.0, 118.0 (Ar C-H): The three protonated aromatic carbons (C4, C5, C6).
-
δ ~ 120.0 (Ar C-C): The aromatic carbon (C3a) at the other ring junction.
-
δ ~ 81.0 (O-C(CH₃)₃): The quaternary carbon of the tert-butyl group.
-
δ ~ 47.0 (N-CH₂): The aliphatic carbon at position C2.
-
δ ~ 28.5 (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group.
-
δ ~ 27.0 (Ar-CH₂): The aliphatic carbon at position C3.
Predicted IR Spectrum (KBr or ATR)
-
~3400 cm⁻¹ (broad, O-H stretch): Characteristic of the phenolic hydroxyl group.
-
~3050 cm⁻¹ (C-H stretch, aromatic): For the C-H bonds on the benzene ring.
-
~2975, 2930 cm⁻¹ (C-H stretch, aliphatic): For the C-H bonds of the indoline ring and the tert-butyl group.
-
~1690 cm⁻¹ (strong, C=O stretch): The prominent stretch of the carbamate carbonyl group.
-
~1600, 1480 cm⁻¹ (C=C stretch, aromatic): Skeletal vibrations of the aromatic ring.
-
~1250, 1150 cm⁻¹ (C-O stretch): Associated with the carbamate and phenol C-O bonds.
Predicted Mass Spectrum (EI)
-
m/z 235 (M⁺): The molecular ion peak.
-
m/z 179 ([M - C₄H₈]⁺): Loss of isobutylene from the tert-butyl group, a very common fragmentation for Boc-protected compounds.
-
m/z 135 ([M - Boc]⁺ or [M - C₅H₉O₂]⁺): Loss of the entire Boc group.
-
m/z 57 (C₄H₉⁺): The tert-butyl cation, which is often a base peak in the spectra of tert-butyl containing compounds.
Section 3: Comparative Spectroscopic Analysis with Analogues
To ground our predictions, we will now compare the expected spectral features of our target compound with the known experimental data of four key analogues. This comparison illuminates the specific contribution of each structural moiety to the overall spectrum.
Caption: Structural relationships between the target compound and its analogues.
Analogue 1: N-Boc-indoline (tert-Butyl indoline-1-carboxylate)
-
Rationale: This analogue allows for the isolation of the spectroscopic contribution of the 7-hydroxy group by its absence.
-
¹H NMR: The aromatic region is simpler, typically showing four protons in a more standard pattern for a disubstituted benzene ring. The absence of the phenolic -OH proton simplifies the spectrum.
-
¹³C NMR: The aromatic carbon signals will be different. Specifically, the C7 carbon will not be shifted as far downfield as in the target compound, appearing in the typical aromatic C-H region (~124 ppm).
-
IR: The most significant difference is the absence of the broad O-H stretching band around 3400 cm⁻¹.
-
MS: The molecular ion peak is at m/z 219. The fragmentation pattern (loss of isobutylene to give m/z 163, loss of Boc to give m/z 119) is analogous.
Analogue 2: 7-Hydroxyindoline
-
Rationale: This analogue demonstrates the effect of the N-Boc group.
-
¹H NMR: The N-H proton will be present (often broad, ~3.5-4.5 ppm). The protons on the adjacent C2 (N-CH₂) will be shifted significantly upfield compared to the target compound because they are no longer deshielded by the carbamate's carbonyl group.
-
¹³C NMR: The C2 carbon will be shifted upfield. Crucially, the signals for the Boc group (C=O at ~154 ppm, quaternary carbon at ~81 ppm, and methyls at ~28.5 ppm) will be absent.
-
IR: The strong carbamate C=O stretch around 1690 cm⁻¹ will be absent. A broad N-H stretch may be visible around 3300 cm⁻¹, potentially overlapping with the O-H stretch.
-
MS: The molecular ion peak is at m/z 135, corresponding to the target compound's fragment after losing the Boc group.
Analogue 3: Tert-butyl 5-hydroxyindoline-1-carboxylate
-
Rationale: As a positional isomer, this compound is crucial for confirming the exact location of the hydroxyl group.
-
¹H NMR: The aromatic region is the key differentiator. A 5-substituted indoline will show a different splitting pattern. Typically, one would expect to see a doublet for the H4 proton, a doublet of doublets for the H6 proton, and a singlet-like signal for the H7 proton, which is distinct from the pattern expected for the 7-hydroxy isomer.
-
¹³C NMR: The substitution pattern on the aromatic ring will result in different chemical shifts for all aromatic carbons, which can be predicted and compared.
-
IR & MS: These spectra will be very similar to the target compound, as they share the same functional groups and molecular formula. The fragmentation in MS will be nearly identical. Therefore, NMR is the definitive technique for distinguishing these isomers.
Analogue 4: Tert-butyl 7-hydroxyindole-1-carboxylate (Aromatic Analogue)
-
Rationale: Comparing the saturated indoline with its aromatic indole counterpart highlights the significant spectral changes upon aromatization.
-
¹H NMR: The most dramatic difference is in the aliphatic region. The signals for the C2-H₂ and C3-H₂ protons (~4.05 and ~3.00 ppm triplets in indoline) are replaced by vinylic protons on the five-membered ring of the indole, typically appearing as doublets around 6.5 ppm (H3) and 7.6 ppm (H2).
-
¹³C NMR: The C2 and C3 carbons are no longer aliphatic (sp³) but are aromatic/vinylic (sp²), and their signals shift significantly downfield into the 105-130 ppm range.
-
IR: The aliphatic C-H stretching bands (~2930 cm⁻¹) will be much weaker or absent, while the aromatic C-H and C=C signals will dominate.
-
MS: The molecular ion is at m/z 233, two mass units less than the indoline due to the loss of two hydrogen atoms upon aromatization.[6]
Summary Data Table
| Feature | This compound (Predicted) | N-Boc-indoline (Experimental) | 7-Hydroxyindoline (Experimental) | Tert-butyl 7-hydroxyindole-1-carboxylate (Experimental) |
| Formula | C₁₃H₁₇NO₃ | C₁₃H₁₇NO₂ | C₈H₉NO | C₁₃H₁₅NO₃ |
| MW | 235.28 | 219.28 | 135.16 | 233.26 |
| Key ¹H NMR Signals (ppm) | ~4.05 (t, 2H), ~3.00 (t, 2H), ~1.55 (s, 9H) | ~4.0 (t, 2H), ~3.1 (t, 2H), ~1.5 (s, 9H) | ~3.6 (t, 2H), ~2.9 (t, 2H), N-H present | ~7.6 (d, 1H), ~6.5 (d, 1H), ~1.6 (s, 9H) |
| Key ¹³C NMR Signals (ppm) | ~154 (C=O), ~81 (q-C), ~47 (CH₂), ~28.5 (CH₃), ~27 (CH₂) | ~153 (C=O), ~81 (q-C), ~47 (CH₂), ~28.5 (CH₃), ~29 (CH₂) | No Boc signals, ~48 (CH₂), ~31 (CH₂) | ~151 (C=O), ~84 (q-C), ~28 (CH₃), sp² carbons for C2/C3 |
| Key IR Bands (cm⁻¹) | ~3400 (O-H), ~1690 (C=O) | No O-H, ~1695 (C=O) | ~3350 (O-H & N-H), No C=O | ~3400 (O-H), ~1725 (C=O) |
| MS (m/z) | 235 (M⁺), 179, 135, 57 | 219 (M⁺), 163, 119, 57 | 135 (M⁺) | 233 (M⁺), 177, 133, 57[6] |
Section 4: Experimental Methodologies
The protocols described below represent standard, validated procedures for the spectroscopic analysis of indoline derivatives.
Workflow for Spectroscopic Analysis
Caption: General experimental workflow for NMR analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).[8]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[9]
-
Data Acquisition: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and tune the appropriate probes.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the desired spectra (¹H, ¹³C, and 2D spectra like COSY and HSQC if needed for full assignment).
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument will automatically ratio this against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Processing: Label the significant peaks corresponding to the key functional groups.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce structural information and compare it to the expected fragmentation patterns.
Section 5: Summary and Key Differentiating Features
The structural characterization of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. While experimental spectra are not readily published, its spectral features can be confidently predicted.
Key Takeaways for Identification:
-
¹H NMR is the most powerful tool for distinguishing between positional isomers (e.g., 5-hydroxy vs. 7-hydroxy) due to the unique splitting patterns of the aromatic protons. It also clearly differentiates the saturated indoline core from the aromatic indole core.
-
IR Spectroscopy provides rapid confirmation of the key functional groups: the phenolic O-H (~3400 cm⁻¹) and the carbamate C=O (~1690 cm⁻¹). The absence or presence of these bands allows for quick discrimination from analogues like N-Boc-indoline or 7-hydroxyindoline.
-
Mass Spectrometry confirms the molecular weight (predicted M⁺ at m/z 235) and provides characteristic fragmentation patterns, most notably the loss of isobutylene (m/z 179) and the presence of the tert-butyl cation (m/z 57), which are hallmarks of the Boc-protecting group.
By using the predicted data in this guide as a benchmark and comparing it against the experimental data of the provided analogues, researchers can confidently identify this compound and distinguish it from structurally similar compounds, ensuring the integrity and success of their scientific work.
References
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. PubChemLite - Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 7. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Tert-butyl 7-hydroxyindoline-1-carboxylate
In the landscape of pharmaceutical research and development, the precise and reliable quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 7-hydroxyindoline-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its accurate measurement in reaction mixtures, process streams, and stability studies is critical. This guide provides an in-depth comparison of validated analytical methods for the quantification of this important synthetic intermediate, designed for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in the principles of scientific integrity and are aligned with the validation standards set forth by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[1][2][3][4][5] We will explore two powerful chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the specific requirements of the analysis, including required sensitivity, selectivity, and the complexity of the sample matrix.
The Critical Role of Method Validation
Before delving into the specifics of each analytical technique, it is crucial to underscore the importance of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] A well-validated method provides confidence in the reported results and ensures their reproducibility. The core validation parameters, as stipulated by ICH Q2(R1), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The indoline structure of the molecule allows for strong absorbance in the ultraviolet region, making this a suitable and cost-effective analytical choice for routine analysis.
Principle of the Method
The method involves injecting a prepared sample into a liquid chromatograph, where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentration. For indoline derivatives, a detection wavelength of around 280 nm is often effective.[6]
Experimental Protocol
Sample Preparation:
A simple and effective sample preparation method for relatively clean samples involves a "dilute-and-shoot" approach. For more complex matrices, a liquid-liquid extraction may be necessary to remove interfering substances.
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve an estimated concentration within the calibration range.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Validation Data Summary (Hypothetical)
The following table summarizes the performance characteristics of the validated HPLC-UV method.
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity (Range) | 1 - 200 µg/mL | Correlation coefficient (r²) ≥ 0.998 |
| Correlation Coefficient (r²) | 0.9995 | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.0% | Repeatability RSD ≤ 2.0%, Intermediate Precision RSD ≤ 3.0% |
| LOD | 0.3 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| LOQ | 1.0 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | RSD of results ≤ 5.0% |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a tandem mass spectrometer.
Principle of the Method
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. In a tandem MS setup (e.g., a triple quadrupole), the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to very low detection limits. For indole derivatives, positive ion mode ESI is generally effective.[8][9]
Experimental Protocol
Sample Preparation:
Due to the high sensitivity of LC-MS/MS, a simple centrifugal filtration is often sufficient for sample clean-up, especially for non-biological samples.[10][11]
-
Dissolve the sample in the mobile phase to an estimated concentration within the calibration range.
-
Transfer 0.5 mL of the sample solution to a centrifugal filter unit (e.g., 3-kDa cut-off).
-
Centrifuge at 14,000 x g for 20 minutes.
-
The filtrate is ready for injection.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole Mass Spectrometer |
| MRM Transition | Precursor Ion (Q1): m/z 234.1 -> Product Ion (Q3): m/z 178.1 (hypothetical) |
| Collision Energy | Optimized for the specific transition (e.g., 15 eV) |
Validation Data Summary (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interfering peaks at the retention time and MRM transition of the analyte. | No significant signal in blank samples. |
| Linearity (Range) | 0.1 - 100 ng/mL | Correlation coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9991 | |
| Accuracy (% Recovery) | 99.1% - 101.8% | 98.0% - 102.0% for QC samples |
| Precision (RSD%) | Repeatability: ≤ 2.5%, Intermediate Precision: ≤ 4.0% | Repeatability RSD ≤ 5.0%, Intermediate Precision RSD ≤ 5.0% |
| LOD | 0.03 ng/mL | Signal-to-Noise ratio ≥ 3:1 |
| LOQ | 0.1 ng/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2 °C). | RSD of results ≤ 10.0% |
Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
Method Comparison and Recommendations
The choice of the most appropriate analytical method depends on the specific application. The table below provides a direct comparison of the two validated methods.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL range) | Very High (ng/mL to pg/mL range) |
| Selectivity | Good | Excellent |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Lower | Higher |
| Sample Throughput | High | Moderate to High |
| Typical Application | Routine quality control, process monitoring, assay of pure substance | Trace-level impurity analysis, bioanalysis, analysis in complex matrices |
Recommendations:
-
For routine quality control (QC) testing of the bulk substance or in-process control where the concentration of this compound is relatively high and the sample matrix is simple, the HPLC-UV method is the recommended choice. It is cost-effective, robust, and provides adequate sensitivity and selectivity for these purposes.
-
For applications requiring high sensitivity , such as the determination of trace-level impurities, degradation products in stability studies, or for pharmacokinetic studies in biological fluids, the LC-MS/MS method is superior. Its exceptional selectivity and sensitivity allow for accurate quantification at levels that are not achievable with HPLC-UV.
By selecting the appropriate validated method, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is fundamental to the successful progression of a drug candidate from the laboratory to the clinic.
References
-
ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kravić, B., Angelis, M. D., & Gobbetti, M. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Annals of Microbiology, 64(4), 1647–1650. [Link]
-
Kravić, B., De Angelis, M., & Gobbetti, M. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
-
Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3241. [Link]
-
Singh, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences, 23(15), 8593. [Link]
-
Chen, J., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Foods, 12(24), 4529. [Link]
-
Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1039-1044. [Link]
-
ResearchGate. LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. [Link]
-
ResearchGate. Conditions for LC-MS/MS analysis of indole species. [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. cetjournal.it [cetjournal.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Tert-butyl 7-hydroxyindoline-1-carboxylate Derivatives in Modern Drug Discovery
This guide provides a comprehensive framework for benchmarking the therapeutic efficacy of novel compounds derived from Tert-butyl 7-hydroxyindoline-1-carboxylate against established drugs. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a clear comparison of performance data. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][2][3] This guide is intended for researchers and drug development professionals seeking to rigorously evaluate the potential of new indoline-based drug candidates.
The Rationale for Developing Novel Indoline Derivatives
The indoline structure, a fused benzene and pyrrolidine ring system, offers a unique three-dimensional architecture that can be readily functionalized to optimize interactions with biological targets.[3] While existing drugs are effective, the development of novel derivatives is driven by the need to overcome challenges such as drug resistance, off-target side effects, and poor pharmacokinetic profiles.[4][5] By modifying the core indoline structure, medicinal chemists aim to create new chemical entities with enhanced potency, selectivity, and an improved safety margin.[6]
The focus of this guide is on derivatives of this compound. The tert-butyl carboxylate group serves as a protecting group for the nitrogen atom, allowing for selective modification at other positions of the indoline ring.[1] The hydroxyl group at the 7-position provides a handle for further derivatization, enabling the exploration of a diverse chemical space.
Benchmarking Strategy: A Multi-faceted Approach
To establish the therapeutic potential of novel indoline derivatives, a systematic benchmarking strategy is essential. This involves a head-to-head comparison with existing drugs that are considered the standard of care in a relevant therapeutic area. For the purpose of this guide, we will consider two potential applications for our hypothetical indoline derivatives: as anti-inflammatory agents and as anti-cancer agents.
-
Anti-inflammatory Benchmarking: Novel derivatives will be compared against Dexamethasone, a potent corticosteroid, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).[6]
-
Anti-cancer Benchmarking: Efficacy will be benchmarked against a relevant targeted therapy, such as a known kinase inhibitor, and a conventional chemotherapeutic agent like Cisplatin.
The following sections will detail the experimental protocols required to generate the data for this comparative analysis.
In Vitro Efficacy Assessment: Core Experimental Protocols
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of new compounds.[7][8] These assays are crucial for establishing a preliminary understanding of a compound's potency, selectivity, and mechanism of action.[8]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is often the first step in evaluating the potential of a new drug candidate.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel indoline derivatives and benchmark drugs) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Enzyme Inhibition Assay
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[10] An enzyme inhibition assay can elucidate the mechanism of action of a novel compound and provide valuable information for lead optimization.[11][12]
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified target enzyme, the enzyme's substrate, and the test compounds in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate, followed by the test compounds at various concentrations. Incubate for 15-30 minutes to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Monitor the reaction rate over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[10]
Target Engagement: Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[13] These assays are particularly important for drugs that target cell surface receptors, such as G protein-coupled receptors (GPCRs).[14]
Protocol: Competitive Radioligand Binding Assay
-
Reaction Setup: In a microplate, combine a fixed concentration of a radiolabeled ligand known to bind to the target receptor, the receptor preparation (e.g., cell membranes), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the Ki value (the inhibitory constant), which reflects the affinity of the compound for the receptor.
Comparative Data Analysis
The data generated from the in vitro assays should be compiled into clear and concise tables to facilitate a direct comparison between the novel indoline derivatives and the benchmark drugs.
Table 1: Comparative Cytotoxicity (IC50 in µM) in A549 Lung Cancer Cells
| Compound | 24 hours | 48 hours | 72 hours |
| Indoline Derivative 1 | 15.2 | 8.1 | 4.5 |
| Indoline Derivative 2 | 10.8 | 5.9 | 2.1 |
| Cisplatin | 25.5 | 12.3 | 6.8 |
| Vehicle Control | >100 | >100 | >100 |
Table 2: Comparative COX-2 Enzyme Inhibition (IC50 in µM)
| Compound | IC50 (µM) |
| Indoline Derivative 3 | 0.5 |
| Indoline Derivative 4 | 1.2 |
| Indomethacin | 0.9 |
| Vehicle Control | >50 |
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.
Experimental Workflow: MTT Assay
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Signaling Pathway: NF-κB in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
Pharmacokinetic Considerations
While in vitro efficacy is a critical first step, the ultimate success of a drug candidate depends on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).[15][16][17] Early assessment of ADME properties can help to identify potential liabilities and guide the selection of the most promising candidates for in vivo studies.[16] Key in vitro pharmacokinetic assays include metabolic stability studies using liver microsomes and permeability assays using Caco-2 cells.[15]
Conclusion and Future Directions
The framework presented in this guide provides a robust starting point for the systematic evaluation of novel this compound derivatives. By benchmarking against existing drugs using a combination of in vitro assays, researchers can gain valuable insights into the therapeutic potential of these new compounds. The most promising candidates can then be advanced to in vivo animal models for further validation of their efficacy and safety. The versatility of the indoline scaffold, coupled with a rigorous and well-designed testing cascade, holds significant promise for the discovery of next-generation therapeutics.
References
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem.
- Development and Applic
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.
- A standard operating procedure for an enzym
- In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed.
- Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging - PubMed Central.
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents | Journal of Medicinal Chemistry - ACS Public
- (PDF)
- (PDF) DRUG METABOLISM AND PHARMACOKINETICS (DMPK)
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm
- The Importance of In Vitro Assays - Visikol.
- Development and Application of Indolines in Pharmaceuticals - PubMed.
- Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed.
- Development and Application of Indolines in Pharmaceuticals - PMC - NIH.
- MTT Assay Protocol for Cell Viability and Prolifer
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- What is an Inhibition Assay? - Blog - Biobide.
- Receptor-Ligand Binding Assays - Labome.
- About Ligand Binding Assays - Gifford Bioscience.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Enzyme inhibition assay: Significance and symbolism.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - ProQuest [proquest.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of In Vitro Assays [visikol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.biobide.com [blog.biobide.com]
- 12. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 7-hydroxyindoline-1-carboxylate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of tert-butyl 7-hydroxyindoline-1-carboxylate, a key building block in many synthetic pathways, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, grounded in established safety protocols and regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Structurally similar compounds suggest that this compound may cause skin, eye, and respiratory irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
Personal Protective Equipment (PPE) and Engineering Controls
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent accidental splashes or contact with airborne particulates from reaching the eyes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To protect the skin from potential irritation or absorption of the chemical.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing. | To shield the skin on the arms and body from accidental contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any dust or vapors, which may cause respiratory irritation.[5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
1. Waste Segregation at the Source:
-
Solid Waste: Collect un-reusable solid this compound and any contaminated materials (e.g., weighing paper, gloves, bench paper) in a designated, compatible solid waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container to prevent physical injury.[1]
2. Waste Containment and Labeling:
-
Container Selection: Use containers that are in good condition, leak-proof, and compatible with the chemical waste.[6] For instance, do not use metal containers for corrosive waste.[7] The original product container can often be repurposed for waste collection.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the percentage of each component in the case of mixtures.[6][8] This ensures proper identification and handling by waste management personnel.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Segregation of Incompatibles: Store incompatible waste types separately to prevent accidental mixing and dangerous reactions. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[7]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[6][9] This prevents the release of vapors and reduces the risk of spills.
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full (not exceeding 90% capacity) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9][10]
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is essential for regulatory compliance and for tracking the waste from generation to its final disposal.[11]
-
Chemical Treatment Discouraged: It is not recommended to attempt chemical neutralization or treatment of this compound in the laboratory. Such procedures can create byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the hazardous waste to your institution's EHS office for disposal by a licensed waste management company.[1]
Regulatory Framework and Compliance
The disposal of chemical waste is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the primary standards for hazardous waste management.[10][12]
OSHA's Hazard Communication Standard (HCS) requires that workers are informed about the hazards of the chemicals they work with through labels, safety data sheets, and training.[13] Employers are responsible for maintaining a safe workplace, which includes proper chemical storage and waste handling procedures.[14][15][16]
The EPA regulates hazardous waste from its point of generation to its final disposal, a system often referred to as "cradle to grave."[8] Laboratories are typically classified as hazardous waste generators and must adhere to specific requirements for waste accumulation, storage, and disposal.[11]
By following the procedures outlined in this guide, researchers can ensure they are in compliance with these regulations, thereby protecting themselves, their colleagues, and the environment.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vera EHS.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). National Purity.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Hazard Communication - Overview. (n.d.). Occupational Safety and Health Administration.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of 3-Allyl-1H-indole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
- Safety Data Sheet for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet for Butylated Hydroxyanisole NF. (n.d.). Spectrum Chemical.
- Safety Data Sheet for tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. (2013, October 8). Fisher Scientific.
- Safety Data Sheet for 2,4,6-Tris(3',5'-di-tert-butyl-4'-hydroxybenzyl)mesitylene. (2018, October 3). TCI Chemicals.
- Safety Data Sheet for tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. (2025, December 20). Fisher Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- Safety Data Sheet for tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet - Indole, 99+%. (n.d.). Cole-Parmer.
- Safety Data Sheet for O-(tert-Butyl)hydroxylamine Hydrochloride. (2025, March 13). TCI Chemicals.
- Safety Data Sheet for Butylated hydroxyanisole. (2010, October 25). Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 13. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. connmaciel.com [connmaciel.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 7-hydroxyindoline-1-carboxylate
This guide provides essential, field-proven safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tert-butyl 7-hydroxyindoline-1-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture in your laboratory. The information herein is synthesized from authoritative safety data sheets of structurally analogous compounds to provide a robust framework for risk mitigation.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach based on the hazard profile of similar indoline and carboxylate compounds is scientifically prudent. The primary hazards identified from analogous chemicals are significant and demand rigorous control measures.[1][2]
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[3][4][5] Prolonged exposure can lead to inflammation, redness, and discomfort.
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation if dust or solutions enter the eyes.[3][4][5]
-
Respiratory Tract Irritation (H335): Inhalation of the powdered form can irritate the respiratory system, leading to coughing and discomfort.[3][6][7]
-
Potential for Harm if Swallowed (H302): While acute oral toxicity data is limited, similar compounds are classified as harmful if ingested.[7][8]
Due to these potential hazards, the toxicological properties of this compound should be considered not fully investigated, warranting the consistent use of comprehensive Personal Protective Equipment (PPE).[2][3][6]
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental context. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Full-Length Lab Coat | N95 Respirator recommended in case of damaged packaging[9] |
| Weighing Solid Compound | Chemical Safety Goggles & Face Shield | Double-Gloving (Nitrile) Recommended[1] | Full-Length Lab Coat | Mandatory use within a Chemical Fume Hood or Ventilated Balance Enclosure |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Full-Length Lab Coat | Mandatory use within a Chemical Fume Hood[1][10] |
| General Handling/Reactions | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Full-Length Lab Coat | Work in a well-ventilated area; Chemical Fume Hood is best practice[11] |
| Waste Disposal | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | As required by the specific waste stream and potential for splashing |
Operational Workflow: From Receipt to Disposal
A systematic, step-by-step approach is critical to minimizing exposure and ensuring both personal safety and experimental integrity.
Step 1: Preparation and Planning
Before handling the compound, preparation is key. This initial phase sets the foundation for a safe experimental workflow.
-
Review Safety Data: Always consult the most current Safety Data Sheet (SDS) for the compound or a closely related analogue.[12]
-
Designate a Work Area: All handling of this compound, especially the solid form, must be performed in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust particles.[10][12]
-
Assemble PPE: Gather all necessary and properly fitting PPE as outlined in the table above. Inspect all equipment, particularly gloves, for any signs of damage or degradation before use.[7][10]
-
Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
Step 2: The PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to contamination and exposure. The following workflow is designed to prevent such cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step 3: Handling and Experimental Use
-
Weighing: Carefully weigh the solid material within a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[12] Use anti-static weigh boats to prevent powder from clinging and becoming aerosolized.
-
Dissolving: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[12] Work within a fume hood and wear a face shield over safety goggles for enhanced protection against splashes.[1]
-
Storage: Keep the primary container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[2][8][11]
Step 4: Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[3] Do not pour down the drain.[3] All waste must be collected in clearly labeled, sealed containers.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of in a designated hazardous waste container.[10] Do not mix with regular laboratory trash.
-
Regulatory Compliance: All disposal procedures must strictly adhere to your institution's policies and local, regional, and national environmental regulations.[3][13]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area thoroughly with plenty of soap and water.[3][14] If irritation persists, seek medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or they feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical advice and show the safety data sheet or product label to the medical professional.[8]
By integrating these robust PPE and handling protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Benchchem. Personal protective equipment for handling 3-(Piperidin-4-yl)indolin-2-one.
- Sigma-Aldrich. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- CymitQuimica. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Safety Data Sheet.
- Macrocyclics. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- ChemicalBook. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Real Safety. Personal Protective Equipment for Chemical Handling.
- Ambeed. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pccarx.com [pccarx.com]
- 7. file.ambeed.com [file.ambeed.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. macrocyclics.com [macrocyclics.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
